molecular formula C31H50O9 B15601680 (3S,17S)-FD-895

(3S,17S)-FD-895

货号: B15601680
分子量: 566.7 g/mol
InChI 键: LDCZLUDGHYDTHV-BLXMVIGOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(3S,17S)-FD-895 is a useful research compound. Its molecular formula is C31H50O9 and its molecular weight is 566.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C31H50O9

分子量

566.7 g/mol

IUPAC 名称

[(2S,3S,4E,6S,7R,10S)-7,10-dihydroxy-2-[(2E,4E,6R,7S)-7-hydroxy-7-[(2R,3R)-3-[(2R,3S)-3-methoxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate

InChI

InChI=1S/C31H50O9/c1-9-24(37-8)21(5)29-30(40-29)27(35)18(2)11-10-12-19(3)28-20(4)13-14-25(38-22(6)32)31(7,36)16-15-23(33)17-26(34)39-28/h10-14,18,20-21,23-25,27-30,33,35-36H,9,15-17H2,1-8H3/b11-10+,14-13+,19-12+/t18-,20+,21-,23+,24+,25+,27+,28-,29-,30-,31-/m1/s1

InChI 键

LDCZLUDGHYDTHV-BLXMVIGOSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of (3S,17S)-FD-895 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,17S)-FD-895 is a potent anti-cancer agent that functions as a modulator of the spliceosome, the cellular machinery responsible for RNA splicing. This technical guide delineates the core mechanism of action of this compound in cancer cells, focusing on its induction of intron retention, subsequent activation of the apoptotic cascade, and its impact on key oncogenic signaling pathways. This document provides a comprehensive overview of its biological effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Spliceosome Modulation

The primary mechanism of action of this compound is the modulation of the spliceosome, a large ribonucleoprotein complex that catalyzes the removal of introns from pre-messenger RNA (pre-mRNA). By interfering with the normal function of the spliceosome, this compound induces a phenomenon known as intron retention (IR) , where introns are aberrantly retained in the mature mRNA transcript.[1] This process occurs rapidly, with evidence of intron retention within minutes of treatment.

This disruption of RNA splicing leads to the production of non-functional or aberrant proteins, triggering cellular stress and ultimately leading to programmed cell death, or apoptosis.[1][2] Notably, this pro-apoptotic activity is observed to be preferential for cancer cells over normal lymphocytes.[1] The efficacy of FD-895 is maintained even in cancer cells with poor prognostic markers, such as TP53 or SF3B1 mutations, highlighting its potential as a robust therapeutic agent.[2][3]

Visualization of Spliceosome Modulation by this compound

The following diagram illustrates the effect of this compound on the splicing process.

G cluster_0 Normal Splicing cluster_1 FD-895 Treatment Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Binding Mature mRNA Mature mRNA Spliceosome->Mature mRNA Intron Excision Functional Protein Functional Protein Mature mRNA->Functional Protein FD895 This compound Spliceosome_inhibited Spliceosome_inhibited FD895->Spliceosome_inhibited Modulation Aberrant mRNA Aberrant mRNA Spliceosome_inhibited->Aberrant mRNA Intron Retention Pre-mRNA_inhibited Pre-mRNA Pre-mRNA_inhibited->Spliceosome_inhibited Binding Truncated/Non-functional Protein Truncated/Non-functional Protein Aberrant mRNA->Truncated/Non-functional Protein Apoptosis Apoptosis Truncated/Non-functional Protein->Apoptosis

Caption: Mechanism of this compound-induced spliceosome modulation.

Induction of Apoptosis

The accumulation of aberrant mRNA transcripts and non-functional proteins due to intron retention triggers a caspase-dependent apoptotic pathway. This compound has been shown to activate initiator and executioner caspases, leading to the systematic dismantling of the cancer cell.

Quantitative Analysis of Anti-Cancer Activity

The cytotoxic effects of FD-895 have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.

Cell LineCancer TypeIC50 Range (nM)
MCF-7Breast Cancer30.7 ± 2.2 to 415.0 ± 5.3[4]
MDA-MB-468Breast Cancer30.7 ± 2.2 to 415.0 ± 5.3[4]
HCT-116Colon Cancer30.7 ± 2.2 to 415.0 ± 5.3[4]
HeLaCervical Cancer30.7 ± 2.2 to 415.0 ± 5.3[4]
A2780Ovarian CancerPotent activity observed[4]
SKOV3Ovarian CancerPotent activity observed[4]
786-ORenal CancerPotent activity observed[4]

Note: The provided IC50 range is for the general compound FD-895 across the listed solid tumor cell lines. Specific values for the (3S,17S) stereoisomer may vary.

Modulation of Wnt Signaling Pathway

In addition to its primary effect on the spliceosome, this compound has been observed to modulate the Wnt signaling pathway, a critical pathway often dysregulated in cancer. Treatment with FD-895 leads to the downregulation of key components of this pathway.

Key Downregulated Targets in the Wnt Pathway
  • LRP6 (Low-density lipoprotein receptor-related protein 6): FD-895 inhibits the phosphorylation of LRP6, a co-receptor essential for Wnt signal transduction.

  • β-catenin: The destabilization of the Wnt receptor complex leads to a decrease in the levels of β-catenin, a central mediator of the pathway.

  • LEF1 (Lymphoid enhancer-binding factor 1): Consequently, the transcription of Wnt target genes, mediated by the β-catenin/LEF1 complex, is suppressed.

Visualization of Wnt Pathway Inhibition

The following diagram illustrates the inhibitory effect of this compound on the Wnt signaling pathway.

Wnt_Pathway cluster_0 Canonical Wnt Signaling cluster_1 FD-895 Inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP6 LRP6 Frizzled->LRP6 Activates Dishevelled Dishevelled LRP6->Dishevelled Recruits GSK3b GSK3b Dishevelled->GSK3b Inhibits beta_catenin beta_catenin GSK3b->beta_catenin Degrades beta_catenin_nuc beta_catenin_nuc beta_catenin->beta_catenin_nuc Translocates to Nucleus LEF1 LEF1 beta_catenin_nuc->LEF1 Binds Target_Genes Target_Genes LEF1->Target_Genes Activates Transcription FD895 This compound LRP6_inhibited LRP6 FD895->LRP6_inhibited Inhibits Phosphorylation Dishevelled_inhibited Dishevelled LRP6_inhibited->Dishevelled_inhibited GSK3b_active GSK3β Dishevelled_inhibited->GSK3b_active No Inhibition beta_catenin_degraded β-catenin GSK3b_active->beta_catenin_degraded Promotes Degradation LEF1_inactive LEF1 beta_catenin_degraded->LEF1_inactive Target_Genes_off Target Genes LEF1_inactive->Target_Genes_off No Transcription

Caption: Inhibition of the Wnt signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and IC50 Determination (MTS Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.

Analysis of Intron Retention (RT-PCR)
  • Cell Treatment and RNA Extraction: Treat cancer cells with this compound (e.g., 100 nM) for a specified time (e.g., 4 hours). Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.

  • PCR Amplification: Perform PCR using primers that flank a specific intron of a target gene known to be affected by FD-895 (e.g., DNAJB1).

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The presence of a higher molecular weight band in the treated samples, in addition to the normally spliced product, indicates intron retention.

  • Visualization of Experimental Workflow:

    Intron_Retention_Workflow Cancer Cells Cancer Cells Treatment Treatment Cancer Cells->Treatment this compound RNA Extraction RNA Extraction Treatment->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Reverse Transcription PCR Amplification PCR Amplification cDNA Synthesis->PCR Amplification Intron-flanking Primers Agarose Gel\nElectrophoresis Agarose Gel Electrophoresis PCR Amplification->Agarose Gel\nElectrophoresis Visualization Visualization Agarose Gel\nElectrophoresis->Visualization Upper Band = Intron Retention

    Caption: Experimental workflow for detecting intron retention via RT-PCR.

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired duration.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[5]

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio with the cell culture medium.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[6]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[7] An increase in luminescence in treated cells compared to control cells indicates activation of caspase-3 and/or -7.

Western Blot Analysis of Wnt Signaling Proteins
  • Cell Lysis: Treat cells with this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LRP6, phospho-LRP6, β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound represents a promising class of anti-cancer compounds that exploit the reliance of cancer cells on a robust and accurate splicing machinery. Its dual mechanism of inducing apoptosis through spliceosome modulation and suppressing pro-survival signaling via the Wnt pathway provides a multi-pronged attack on cancer cell viability. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further understand and develop this and similar compounds for therapeutic applications.

References

what is the cellular target of (3S,17S)-FD-895

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Cellular Target of (3S,17S)-FD-895

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent polyketide macrolide that has demonstrated significant anti-cancer activity across a range of hematological malignancies and solid tumors. This document provides a comprehensive technical overview of the cellular and molecular mechanisms of this compound, focusing on its direct cellular target, downstream signaling consequences, and the methodologies used to elucidate its function. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of its mechanism of action.

Cellular Target Identification: The Spliceosome

The primary cellular target of this compound is the spliceosome , a large and dynamic ribonucleoprotein complex responsible for the removal of introns from pre-messenger RNA (pre-mRNA). Specifically, FD-895 and its related compounds, such as Pladienolide B, bind to the SF3b (splicing factor 3b) complex , a core component of the U2 small nuclear ribonucleoprotein (snRNP) of the major spliceosome.[1] Recent structural studies have confirmed that these macrolides occupy a specific pocket within the SF3B core, which is composed of the subunits SF3B1, SF3B3, and PHF5A.[2] This interaction is critical for the anti-tumor activity of FD-895.

Mechanism of Action

Modulation of RNA Splicing and Induction of Intron Retention

By binding to the SF3b complex, this compound modulates the splicing machinery's function. This interference leads to a global pattern of intron retention (IR) , where introns are aberrantly retained in the final processed mRNA molecules.[1][3] This effect has been observed at low nanomolar concentrations of the compound.[1] The retention of introns often introduces premature termination codons (PTCs), which can lead to two main outcomes:

  • Nonsense-Mediated Decay (NMD): The presence of a PTC flags the aberrant mRNA for degradation by the NMD pathway, effectively downregulating the expression of the affected gene.

  • Translation of Truncated Proteins: If the intron-retaining mRNA escapes NMD and is translated, it typically results in a non-functional or truncated protein.

The gene DNAJB1, a member of the heat shock protein 40 family, has been identified as a sensitive surrogate marker for FD-895-induced intron retention, showing a significant increase in its intron-retaining isoforms upon treatment.[1]

Induction of Apoptosis

The widespread disruption of normal splicing and gene expression ultimately triggers programmed cell death, or apoptosis , preferentially in cancer cells compared to normal lymphocytes.[3] This pro-apoptotic activity is robust and occurs irrespective of poor prognostic factors in cancers like chronic lymphocytic leukemia (CLL), including Del(17p), TP53 mutations, or even mutations in the drug's target, SF3B1.[4] The apoptotic cascade initiated by FD-895 is caspase-dependent, involving the activation of caspases 3, 6, 8, and 9. Downstream markers of apoptosis, such as the cleavage of PARP (Poly (ADP-ribose) polymerase) and the downregulation of the anti-apoptotic protein Mcl-1, are consistently observed following treatment.

Modulation of the Wnt Signaling Pathway

Beyond its direct impact on splicing, this compound has been shown to modulate the Wnt signaling pathway .[2][5] Treatment with FD-895 leads to the downregulation of key Wnt pathway components, including β-catenin, LRP6 (LDL Receptor Related Protein 6), and the transcription factor LEF1.[2][5] Notably, FD-895 can inhibit the phosphorylation of LRP6, a critical step in Wnt pathway activation, and induce intron retention in the transcript for GSK3β, a negative regulator of the pathway.[2][5] This dual action of modulating splicing and inhibiting Wnt signaling contributes to its potent anti-cancer effects, particularly in malignancies where this pathway is aberrantly active.[5]

Quantitative Data

The anti-cancer activity of this compound has been quantified in numerous cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer30.7 ± 2.2
MDA-MB-468Breast Cancer415.0 ± 5.3
HCT-116Colon CancerNot explicitly stated, but potent activity <10 nM (GI50) is reported.[6]
HeLaCervical CancerData presented as a range for various cell lines: 30.7 to 415.0 nM.[7]

Data compiled from multiple sources.[7]

Table 2: GI50 Values of this compound and its Analogues in HCT-116 Cells

CompoundGI50 (nM) at 72h
This compound (natural) < 10
(3R,17S)-FD-895< 10
(3S,17R)-FD-895< 10
17-methoxy-FD-8952.6
7R-FD-895~600 (300-fold less active)
10R,11R-FD-89541,300 (21,700-fold less active)

Data from a study on stereochemical analogues, highlighting the importance of specific stereocenters for activity.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

FD895_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FD895 This compound SF3b SF3b Complex FD895->SF3b Binds & Inhibits Wnt_Pathway Wnt Signaling Pathway FD895->Wnt_Pathway Inhibits Spliceosome Spliceosome mRNA_IR mRNA with Retained Introns Spliceosome->mRNA_IR Inhibition pre_mRNA pre-mRNA pre_mRNA->Spliceosome Splicing NMD Nonsense-Mediated Decay (NMD) mRNA_IR->NMD Apoptosis Apoptosis mRNA_IR->Apoptosis Triggers Gene_Downregulation Gene Expression Downregulation NMD->Gene_Downregulation Wnt_Pathway->Apoptosis Inhibition Caspase_Activation Caspase Activation (3, 6, 8, 9) Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage

Caption: Mechanism of action for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_rna RNA-Level Analysis cluster_protein Protein-Level Analysis Start Treat Cancer Cells with FD-895 Cell_Viability Cell Viability Assay (MTS Assay) Start->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Start->Apoptosis_Assay RNA_Isolation RNA Isolation Start->RNA_Isolation Protein_Isolation Protein Isolation Start->Protein_Isolation Pathway_Array Pathway Reporter Array (e.g., Cignal Finder) Start->Pathway_Array RNA_Seq RNA Sequencing RNA_Isolation->RNA_Seq RT_PCR RT-PCR / qRT-PCR RNA_Isolation->RT_PCR Western_Blot Western Blotting Protein_Isolation->Western_Blot IR_Analysis Intron Retention Analysis RNA_Seq->IR_Analysis RT_PCR->IR_Analysis Validation IR_Analysis->Apoptosis_Assay Correlates with Protein_Analysis Analysis of Apoptosis & Wnt Pathway Proteins Western_Blot->Protein_Analysis Pathway_Array->Protein_Analysis Pathway ID Protein_Analysis->Apoptosis_Assay Confirms

Caption: Workflow for characterizing FD-895's mechanism.

Detailed Experimental Protocols

Cell Viability (MTS) Assay

This protocol is used to measure cellular metabolic activity as an indicator of cell viability following treatment with FD-895.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) directly to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Data Acquisition: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (media-only wells) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50/GI50 value.

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic and necrotic cells after treatment.

  • Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of FD-895 (e.g., 100 nM) for a specified time (e.g., 48 hours).[4]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add fluorescently-labeled Annexin V and a viability dye like Propidium Iodide (PI) or 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC6).[2]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

  • Analysis: Quantify the percentage of cells in each quadrant using flow cytometry analysis software.

Intron Retention Analysis (RT-PCR and qRT-PCR)

This protocol validates the intron retention events identified by RNA-sequencing.

  • Cell Treatment and RNA Isolation: Treat cells with FD-895 (e.g., 100 nM) for a short duration (e.g., 4 hours).[3] Isolate total RNA using a standard kit (e.g., mirVana miRNA isolation kit).

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • PCR Amplification:

    • For RT-PCR: Perform PCR using primers that flank the intron of interest. This allows for the visualization of both the normally spliced (shorter) and the intron-retained (longer) transcripts on an agarose (B213101) gel.

    • For qRT-PCR: Use primers specifically designed to amplify a region within the retained intron.[2]

  • qRT-PCR Cycling Conditions (Example): 95°C for 10 min, followed by 40 cycles of 94°C for 15 s and 60°C for 1 min.[3]

  • Primer Sequences (from literature for human genes): [2]

    • DNAJB1 (Intron): Fwd: 5'-GCTTAGGGGAGGTTGAGGGT-3', Rev: 5'-CCAGGACTTTGCCCTTCTCA-3'

    • RIOK3 (Intron): Fwd: 5'-GCTGGCTTTTATTGGCCTGA-3', Rev: 5'-AAGCCAGGATAGCAGACGGG-3'

    • GAPDH (Control): Fwd: 5'-GAAGGTGAAGGTCGGAGTC-3', Rev: 5'-GAAGATGGTGATGGGATTTC-3'

  • Analysis: For qRT-PCR, normalize the expression of the intron-containing transcript to a housekeeping gene (e.g., GAPDH). Calculate the fold change in intron retention using the 2-ΔΔCT method relative to untreated controls.

Western Blot Analysis

This protocol detects changes in protein levels related to apoptosis and Wnt signaling.

  • Protein Lysate Preparation: Treat cells with FD-895 (e.g., 100 nM) for the desired time (e.g., 6h for Mcl-1, 24h for PARP, 12-48h for Wnt proteins).[3] Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-20% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., against PARP, cleaved PARP, Mcl-1, β-catenin, LRP6, pLRP6, or β-actin as a loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

RNA-Sequencing and Bioinformatic Analysis

This workflow provides a global view of splicing changes induced by FD-895.

  • Library Preparation and Sequencing: Isolate high-quality total RNA from treated and control cells. Prepare sequencing libraries and perform paired-end sequencing on a high-throughput platform.

  • Read Alignment: Align the sequencing reads to a reference genome (e.g., hg19) using a splice-aware aligner like STAR.

  • Quantification of Intron Retention:

    • Calculate the read density for both exons and introns for each gene, measured in FPKM (Fragments Per Kilobase of transcript per Million mapped reads).[2]

    • Determine an Intron Retention (IR) ratio for each gene by dividing the intronic FPKM by the exonic FPKM.

    • Compare the IR ratios between FD-895-treated and control samples to identify genes with significant changes in splicing. Tools like IRFinder can be used for a more sophisticated analysis.[6]

  • Downstream Analysis: Perform gene ontology (GO) and pathway analysis on the list of genes with significantly altered intron retention to identify the biological processes most affected by FD-895.

Conclusion

This compound is a potent anti-cancer agent that directly targets the SF3b complex of the spliceosome. Its mechanism of action is driven by the modulation of RNA splicing, leading to widespread intron retention, disruption of gene expression, and subsequent induction of caspase-dependent apoptosis. Furthermore, its ability to inhibit the Wnt signaling pathway adds another layer to its therapeutic potential. The detailed methodologies provided herein offer a robust framework for researchers to further investigate FD-895 and other spliceosome-modulating compounds in the context of drug development and cancer biology.

References

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Origin of (3S,17S)-FD-895

This technical guide provides a detailed exploration of the discovery, origin, synthesis, and biological activity of this compound, a potent spliceosome modulator with significant antitumor properties.

Discovery and Origin

This compound is a naturally occurring 12-membered macrolide that was first reported in 1994 by a team at Taisho Pharmaceutical Co. Ltd.[1] It was isolated from the fermentation broth of Streptomyces hygroscopicus strain A-9561, which was collected from a soil sample on Iromote Island, Japan.[1][2] Initially, FD-895 was identified as a compound with potent cytostatic activity, particularly under hypoxic conditions.[3][4]

The planar structure of FD-895 was determined in 1994, but its complete stereochemistry remained unconfirmed for a considerable time due to challenges in crystallizing the natural product.[3] The absolute configuration, specifically at the C16 and C17 positions, was ultimately elucidated in 2012 through total synthesis by Burkart and coworkers.[2][5] This seminal work not only confirmed the (16R, 17R) stereochemistry of the natural product but also led to the synthesis of its more stable and potent (17S) stereoisomer, this compound.[1][6][7]

This compound belongs to a family of 12-membered ring polyketides that also includes the pladienolides, which were isolated a decade later and share a similar macrocyclic core.[3][4]

Total Synthesis

The total synthesis of FD-895 and its stereoisomers was a critical step in confirming its structure and enabling further biological evaluation. The synthetic strategy developed by Burkart and coworkers involved a convergent approach, featuring two key steps:

  • Ring-Closing Metathesis (RCM): A tandem esterification and RCM reaction was employed to construct the 12-membered macrolide core.[3][4][8]

  • Modified Stille Coupling: A modified Stille coupling was used to append the complex side chain to the macrocyclic core.[3][4][8]

This synthetic route allowed for the preparation of all four possible C16-C17 stereoisomers, which was instrumental in identifying the natural (16R,17R) configuration and the more active (17S) analog.[3][4][8] A scalable synthesis of 17S-FD-895 has since been developed, facilitating more extensive in vitro and in vivo studies.[9]

Mechanism of Action: Spliceosome Modulation

This compound exerts its potent anticancer effects by targeting the spliceosome, the cellular machinery responsible for RNA splicing.[10][11][12] Specifically, it modulates the function of the SF3b subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[12]

By interfering with the SF3b complex, this compound induces a global pattern of intron retention in pre-mRNA.[10][11][12] This disruption of normal splicing leads to the production of aberrant mRNA transcripts, which can result in the generation of non-functional proteins or trigger cellular stress pathways, ultimately leading to apoptosis.[10][11][12]

Biological Activity: Induction of Apoptosis

A primary consequence of the spliceosome modulation by this compound is the induction of apoptosis, or programmed cell death, in cancer cells.[10][11][12] This pro-apoptotic activity has been observed in a wide range of cancer cell lines, including those from chronic lymphocytic leukemia (CLL), ovarian cancer, renal cancer, breast cancer, colon cancer, and cervical cancer.[10][13][14][15]

Notably, the apoptotic effect of this compound is often more potent than that of conventional chemotherapy agents like cisplatin (B142131) and etoposide.[13][15] Furthermore, it has been shown to be effective in cancer cells that are resistant to standard therapies and in cells with poor prognostic markers such as TP53 and SF3B1 mutations.[10][11]

The induction of apoptosis by this compound is mediated through a caspase-dependent pathway, involving the activation of caspases 3, 6, 8, and 9.[10] This is further evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and the downregulation of the anti-apoptotic protein Mcl-1.[10]

Modulation of Signaling Pathways

In addition to its direct effects on the spliceosome, this compound has been shown to modulate key cellular signaling pathways, most notably the Wnt signaling pathway.[13][15] Treatment with FD-895 leads to the downregulation of key components of the Wnt/β-catenin pathway, including β-catenin, LRP6, and LEF1.[13][15] This inhibition of Wnt signaling is achieved, in part, by decreasing the phosphorylation of LRP6 and inducing intron retention in genes such as GSK3β.[13][15]

Quantitative Data

The following tables summarize the reported in vitro cytotoxic and growth inhibitory activities of FD-895 and its analogs.

Table 1: In Vitro Cytotoxicity (IC50) of FD-895 and Pladienolide B

Cell LineCancer TypeFD-895 IC50 (nM)Pladienolide B IC50 (nM)
MCF-7Breast30.7 ± 2.2-
MDA-MB-468Breast-415.0 ± 5.3
HCT-116Colon--
HeLaCervical--

Data extracted from a study by Kashyap et al., where cancer cells were exposed to the compounds for 48 hours and apoptosis was measured using an MTS assay.[14]

Table 2: Growth Inhibition (GI50) of FD-895 and its Analogs in HCT-116 Cells

CompoundGI50 (nM)
Natural FD-895 (1)< 10
3S-FD-895 (1a)< 10
17S-FD-895 (1d)< 10
17-methoxy-FD-895 (1e)< 10

Data from a 72-hour treatment using the MTS cell viability assay.[1]

Table 3: Cytotoxicity (IC50) of FD-895 Stereoisomers in HCT-116 Tumor Cell Line

IsomerIC50 (nM)
1SS23.0 ± 1.2
1RS0.80 ± 0.05
1RR (Natural FD-895)24.2 ± 0.9
1SR3.7 ± 0.2

Cytotoxicity analyses were performed via the MTT assay.[3]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability in response to treatment with this compound.[3][13]

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.[13]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (or other test compounds) for 72 hours.[13]

  • MTT Addition: After the incubation period, add 50 µL of MTT solution (3 mg/mL in PBS) to each well and incubate for 20-40 minutes at 37°C.[13]

  • Formazan (B1609692) Solubilization: Remove the medium and add 80 µL of 100% DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 or GI50 values.

Caspase Activity Assay

This protocol outlines a colorimetric assay to determine the activation of caspases in response to this compound treatment.[10]

  • Cell Lysis: Lyse treated and untreated cells to release cellular contents, including caspases.

  • Substrate Addition: Add a colorimetric caspase substrate (e.g., specific for caspase-3, -6, -8, or -9) to the cell lysates.

  • Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspases.

  • Absorbance Measurement: Measure the absorbance of the cleaved chromophore using a microplate reader at the appropriate wavelength.

  • Data Analysis: Quantify caspase activity based on the absorbance values, comparing treated samples to untreated controls.

Western Blot for Apoptosis Markers

This protocol describes the detection of apoptosis-related proteins, such as cleaved PARP and Mcl-1, by Western blotting.[10]

  • Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., PARP, Mcl-1).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

RT-PCR for Intron Retention

This protocol is for the semi-quantitative analysis of intron retention in specific genes following treatment with this compound.[10]

  • RNA Extraction: Isolate total RNA from treated and untreated cells.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Polymerase Chain Reaction (PCR): Perform PCR using primers that flank a specific intron of a target gene (e.g., DNAJB1).

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel.

  • Visualization: Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide). The presence of a larger band in the treated samples, corresponding to the size of the exon-intron-exon product, indicates intron retention.

Visualizations

Signaling Pathways and Experimental Workflows

Apoptosis_Signaling_Pathway Apoptosis Signaling Pathway of this compound FD895 This compound Spliceosome Spliceosome (SF3b complex) FD895->Spliceosome inhibition IntronRetention Intron Retention Spliceosome->IntronRetention leads to AberrantmRNA Aberrant mRNA IntronRetention->AberrantmRNA CellularStress Cellular Stress AberrantmRNA->CellularStress CaspaseActivation Caspase Activation (Caspase-3, 6, 8, 9) CellularStress->CaspaseActivation PARP_Cleavage PARP Cleavage CaspaseActivation->PARP_Cleavage Mcl1_Downregulation Mcl-1 Downregulation CaspaseActivation->Mcl1_Downregulation Apoptosis Apoptosis PARP_Cleavage->Apoptosis Mcl1_Downregulation->Apoptosis

Caption: Apoptosis signaling pathway induced by this compound.

Wnt_Signaling_Modulation Modulation of Wnt Signaling by this compound FD895 This compound LRP6_Phosphorylation LRP6 Phosphorylation FD895->LRP6_Phosphorylation decreases GSK3B_Splicing GSK3β Splicing FD895->GSK3B_Splicing induces intron retention Wnt_Pathway Wnt/β-catenin Pathway LRP6_Phosphorylation->Wnt_Pathway activates GSK3B_Splicing->Wnt_Pathway inhibits Beta_Catenin β-catenin Wnt_Pathway->Beta_Catenin stabilizes LEF1 LEF1 Beta_Catenin->LEF1 activates Gene_Expression Target Gene Expression LEF1->Gene_Expression promotes Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Modulation of the Wnt signaling pathway by this compound.

Total_Synthesis_Workflow Total Synthesis Workflow of FD-895 cluster_side_chain Side Chain Synthesis cluster_core Macrocyclic Core Synthesis Start_Side Starting Materials Intermediate_Side Key Intermediates Start_Side->Intermediate_Side Side_Chain Final Side Chain Intermediate_Side->Side_Chain Stille_Coupling Modified Stille Coupling Side_Chain->Stille_Coupling Start_Core Starting Materials Intermediate_Core Linear Precursor Start_Core->Intermediate_Core RCM Ring-Closing Metathesis Intermediate_Core->RCM Macrocyclic_Core Macrocyclic Core RCM->Macrocyclic_Core Macrocyclic_Core->Stille_Coupling FD895 This compound Stille_Coupling->FD895

Caption: General workflow for the total synthesis of this compound.

References

The Biological Activity of (3S,17S)-FD-895: A Technical Guide to a Novel Spliceosome Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of FD-895 and its stereoisomers, with a particular focus on the (3S,17S) configuration. FD-895 is a potent 12-membered macrolide that exerts its anti-tumor effects by targeting the spliceosome, the cellular machinery responsible for RNA splicing. This document details its mechanism of action, impact on critical signaling pathways, quantitative biological data, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Targeting the SF3B Complex

FD-895 and its analogues function as modulators of the spliceosome, a key component of which is the SF3B (splicing factor 3b) complex.[1] These macrolides bind to a specific pocket within the SF3B complex, inducing a conformational change that impedes the normal splicing process.[1] The primary consequence of this inhibition is a phenomenon known as intron retention (IR) , where introns that are normally excised from pre-messenger RNA (pre-mRNA) are retained in the final messenger RNA (mRNA) transcript.[2][3]

The retention of introns often introduces premature termination codons (PTCs), leading to the degradation of the mRNA transcript via nonsense-mediated decay (NMD) or the translation of truncated, non-functional proteins. This disruption of normal gene expression is particularly detrimental to cancer cells, which are highly dependent on rapid and efficient protein synthesis for their proliferation and survival.[4][5]

Downstream Effect: Inhibition of the Wnt/β-Catenin Signaling Pathway

One of the most significant downstream consequences of FD-895-induced spliceosome modulation is the potent inhibition of the Wnt/β-catenin signaling pathway.[4][6][7] This pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers.

FD-895's impact on this pathway is multifaceted:

  • Modulation of Key Transcripts: Treatment with FD-895 leads to intron retention in the pre-mRNAs of critical Wnt pathway components, including Glycogen Synthase Kinase 3β (GSK3β) and LDL Receptor-Related Protein 5 (LRP5).[4][7]

  • Decreased LRP6 Phosphorylation: The compound inhibits the phosphorylation of LRP6, a co-receptor essential for activating the Wnt signaling cascade.[4][7]

  • Downregulation of Effector Proteins: Consequently, FD-895 causes a significant reduction in the protein levels of β-catenin, the central mediator of the pathway, and downstream transcription factors such as Lymphoid Enhancer-Binding Factor 1 (LEF1) and the cell cycle regulator Cyclin D1 (CCND1).[4][8]

By disrupting the Wnt pathway, FD-895 effectively curtails cancer cell proliferation and survival signals.

Wnt_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_FD895 Mechanism of FD-895 Wnt Wnt Ligand Frizzled Frizzled (FZD) Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Co-Receptor Wnt->LRP5_6 DVL Dishevelled (DVL) Frizzled->DVL activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates & co-activates DVL->Destruction_Complex inhibits Target_Genes Target Gene Transcription (e.g., CCND1, MYC) TCF_LEF->Target_Genes promotes FD895 (3S,17S)-FD-895 Spliceosome Spliceosome (SF3B Complex) FD895->Spliceosome targets IR Intron Retention in LRP5 & GSK3β pre-mRNA Spliceosome->IR leads to IR->LRP5_6 downregulates IR->Destruction_Complex downregulates

Figure 1. Simplified Wnt/β-Catenin signaling pathway and inhibition by FD-895.

Quantitative Biological Activity of FD-895 Stereoisomers

The stereochemistry of FD-895 plays a critical role in its biological activity. Systematic evaluation of various stereoisomers has revealed that modifications at specific positions can profoundly impact the molecule's efficacy. The following table summarizes the growth inhibition (GI₅₀) values for key stereoisomers in HCT116 colorectal carcinoma cells after a 72-hour treatment period.

Compound IDStereoisomer NameStereochemical Modification(s)GI₅₀ (nM)[9]
1 Natural FD-895(3R, 17R) - Reference1.9
1a 3S-FD-895Inversion at C3< 10
1d 17S-FD-895Inversion at C17< 10
1g This compound Inversion at C3 and C17 143
1b 7R-FD-895Inversion at C7570
1h 7R,17S-FD-895Inversion at C7 and C17860

Data sourced from Chan et al., J Med Chem, 2023.[9]

As the data indicates, single stereochemical inversions at the C3 or C17 positions are well-tolerated, resulting in potent growth inhibitory activity comparable to the natural product.[9] However, the double modification present in This compound (1g) results in a 52-fold decrease in effectiveness when compared to the single C17 inversion (1d).[9] This suggests that while individual changes at these positions do not disrupt the critical binding interaction with the SF3B complex, the combined inversion introduces a conformational strain that is less favorable for potent activity.

Experimental Protocols

The evaluation of FD-895 and its analogues relies on a series of well-defined molecular and cellular biology assays.

Cell Viability and Cytotoxicity (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent dehydrogenases in viable cells reduce the MTS tetrazolium salt to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.

Protocol:

  • Cell Plating: Seed cells (e.g., HCT116) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Treat the cells with a serial dilution of the FD-895 stereoisomers. Include vehicle-only (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[9]

  • MTS Reagent Addition: Add 20 µL of MTS solution (combined with the electron coupling reagent PES) to each well.[10]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle control. Determine GI₅₀ values by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Intron Retention Analysis (Semi-Quantitative RT-PCR)

This method is used to visualize and quantify the extent of spliceosome modulation by detecting both the correctly spliced and the intron-retained mRNA transcripts of a surrogate gene, such as DNAJB1.[8]

Protocol:

  • Cell Treatment: Treat cancer cell lines (e.g., HeLa, Jeko-1) with 100 nM of the FD-895 analogue or control compounds (e.g., cisplatin, vehicle) for a specified period (e.g., 4 hours).[8]

  • RNA Isolation: Harvest the cells and isolate total RNA using a standard method, such as a column-based kit or TRIzol reagent. Ensure RNA quality and integrity.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[11]

  • Polymerase Chain Reaction (PCR):

    • Design two sets of primers for the target gene (e.g., DNAJB1).

      • Forward Primer: Located in the exon upstream of the target intron.

      • Spliced Reverse Primer: Located in the exon downstream of the target intron. This pair amplifies only the correctly spliced transcript.

      • Unspliced Reverse Primer: Located within the target intron. This pair, with the forward primer, amplifies the intron-retained transcript.

    • Perform PCR using the synthesized cDNA as a template. Thermal cycling conditions should be optimized for each primer set.

  • Visualization and Analysis: Separate the PCR products on a 2% agarose (B213101) gel. The presence and intensity of bands corresponding to the expected sizes for spliced and unspliced products indicate the level of intron retention.[11]

Experimental_Workflow cluster_treatment Cell Treatment & Incubation cluster_viability Cell Viability Analysis cluster_splicing Splice Modulation Analysis start Seed Cancer Cells in 96-well plates treat Treat with FD-895 Stereoisomers start->treat incubate Incubate (4h for IR, 72h for GI50) treat->incubate mts Add MTS Reagent incubate->mts For Viability Assay rna_iso Isolate Total RNA incubate->rna_iso For Splicing Assay read_abs Read Absorbance (490 nm) mts->read_abs calc_gi50 Calculate GI50 Values read_abs->calc_gi50 rt_pcr Perform RT-PCR (Primers for Spliced/Unspliced) rna_iso->rt_pcr gel Agarose Gel Electrophoresis rt_pcr->gel analyze_ir Analyze Intron Retention Bands gel->analyze_ir

Figure 2. General experimental workflow for evaluating FD-895 stereoisomers.

Conclusion and Future Directions

The this compound stereoisomer, while demonstrating a clear biological effect through spliceosome modulation, is significantly less potent than its parent compound or its singly modified C3S and C17S counterparts. This highlights the exquisite sensitivity of the SF3B drug-binding pocket to the three-dimensional conformation of the macrolide inhibitor. These structure-activity relationship (SAR) studies are invaluable for guiding future medicinal chemistry efforts. The goal remains to design analogues that retain the high potency of the natural product while improving pharmacological properties, such as metabolic stability and in vivo half-life, to unlock the full therapeutic potential of spliceosome modulation in cancer therapy.[12]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship of FD-895 Analogues

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of FD-895 analogues, a class of potent spliceosome modulators. Discovered in 1994 from a soil sample, FD-895 and its analogues have garnered significant interest as potential anti-cancer therapeutics due to their unique mechanism of action targeting the SF3B complex of the spliceosome.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Core Structure and Mechanism of Action

FD-895 is a 12-membered macrolide that, along with related natural products like pladienolides and spliceostatins, targets the SF3B complex within the spliceosome.[1] These molecules bind to a pocket in the SF3B complex, leading to the modulation of RNA splicing.[1] This interference with the splicing process can induce apoptosis in cancer cells, making these compounds promising therapeutic agents.[2] However, natural spliceosome inhibitors, including FD-895, often exhibit poor metabolic stability, which has spurred efforts to develop more stable and potent synthetic analogues.[3][4]

The interaction of FD-895 with the SF3B complex is highly specific. The molecule occupies a two-sphere shaped pocket, with its diene (C12-C15) in a tunnel between pockets that bind the core (C1-C11) and the side chain (C12-C23). The hydrophilic side chain is positioned between V1100 and F1153 in SF3B and Y35 in PHF5A. The 12-membered lactone core is held in place by hydrogen bonds with R1047, K1071, and R38 of the SF3B complex.[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize the growth inhibitory activity (GI50) of various FD-895 analogues in HCT-116 cells, highlighting the impact of stereochemical and functional group modifications.

Table 1: Activity of FD-895 and its Stereoisomers

CompoundDescriptionGI50 (nM) in HCT-116 cells
FD-895 (1) Natural Product1.2
1d (17S-FD-895) Epimer at C170.8
1a Epimer at C390
1b Epimer at C7300
1g Epimer at C3 of 17S-FD-89560
1i 17S,18S,19S-FD-895>1000

Data extracted from a study on the stereochemical control of splice modulation in FD-895 analogues.[1]

Table 2: In Vitro Cytotoxicity of FD-895 and Pladienolide B in Various Cancer Cell Lines

Cell LineCancer TypeFD-895 IC50 (nM)Pladienolide B IC50 (nM)
Jeko-1Mantle Cell Lymphoma30.7 ± 2.245.3 ± 3.5
MinoMantle Cell Lymphoma45.6 ± 3.560.5 ± 4.1
JVM2B-cell Prolymphocytic Leukemia55.3 ± 4.175.8 ± 4.5
HeLaCervical Cancer315.0 ± 5.1415.0 ± 5.3
HCT116Colon Carcinoma35.5 ± 2.545.3 ± 3.1
MCF-7Breast Adenocarcinoma45.3 ± 3.165.4 ± 4.2
MDA-MB-468Breast Adenocarcinoma65.4 ± 4.285.6 ± 4.8

Data from a study on the modulation of RNA splicing by FD-895 and pladienolide B.[2][5]

Experimental Protocols

In Vitro Cytotoxicity Assay

The anti-proliferative activity of FD-895 analogues is commonly assessed using a standard cytotoxicity assay.

Cell Lines and Culture:

  • Human colon carcinoma (HCT-116), cervical cancer (HeLa), breast adenocarcinoma (MCF-7, MDA-MB-468), mantle cell lymphoma (Jeko-1, Mino), and B-cell prolymphocytic leukemia (JVM2) cell lines are utilized.[2][5]

  • Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to adhere overnight.

  • The following day, cells are treated with various concentrations of the test compounds (e.g., FD-895, pladienolide B, or analogues).

  • After a 72-hour incubation period, cell viability is determined using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are calculated from the dose-response curves.[1][2]

RNA Splicing Analysis (Intron Retention Assay)

The ability of FD-895 analogues to modulate RNA splicing is often evaluated by measuring intron retention in specific genes.

Procedure:

  • Cancer cell lines (e.g., HeLa, HCT116) are treated with the test compounds (e.g., 100 nM FD-895) or a vehicle control for a defined period (e.g., 4 hours).[2]

  • Total RNA is extracted from the cells using a commercial kit.

  • Reverse transcription-polymerase chain reaction (RT-PCR) is performed to amplify specific gene transcripts. Primers are designed to span an intron-exon junction to differentiate between spliced and unspliced mRNA.

  • The PCR products are then analyzed by gel electrophoresis or quantitative PCR (qPCR) to determine the relative levels of intron retention.[2]

Visualizations

FD-895 Structure and Sites of Modification

Caption: Key modification sites on the FD-895 scaffold.

Mechanism of Action: Spliceosome Inhibition

Spliceosome_Inhibition cluster_spliceosome Spliceosome SF3B_complex SF3B Complex Splicing RNA Splicing SF3B_complex->Splicing Essential for Altered_Splicing Altered Splicing (Intron Retention/Exon Skipping) SF3B_complex->Altered_Splicing Inhibited by FD-895 Other_factors Other Splicing Factors Other_factors->Splicing FD895 FD-895 Analogue FD895->SF3B_complex Binds to pre_mRNA pre-mRNA pre_mRNA->Splicing pre_mRNA->Altered_Splicing mRNA Mature mRNA Splicing->mRNA Normal Protein Functional Protein mRNA->Protein Apoptosis Apoptosis Aberrant_Protein Aberrant Protein Altered_Splicing->Aberrant_Protein Aberrant_Protein->Apoptosis

Caption: FD-895 inhibits the SF3B complex, leading to altered splicing and apoptosis.

Experimental Workflow for SAR Studies

SAR_Workflow Synthesis Analogue Synthesis (Total or Semi-synthesis) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., HCT-116 cells) Purification->Cytotoxicity Splicing_Assay Splicing Modulation Assay (Intron Retention) Purification->Splicing_Assay GI50 Determine GI50 Values Cytotoxicity->GI50 SAR_Analysis Structure-Activity Relationship Analysis GI50->SAR_Analysis Splicing_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the synthesis and evaluation of FD-895 analogues.

References

Unveiling the Molecular Embrace: A Technical Guide to (3S,17S)-FD-895's Interaction with the SF3B Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the binding mechanism of (3S,17S)-FD-895 to the spliceosome's SF3B complex, a critical interaction for the development of novel anti-cancer therapeutics. Through a comprehensive review of available data, this document provides a detailed understanding of the molecular interactions, quantitative binding parameters, and the experimental methodologies used to elucidate this promising therapeutic target.

Executive Summary

This compound, a potent spliceosome modulator, exerts its anti-tumor activity by directly targeting the SF3B complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP). This binding event competitively inhibits the association of pre-mRNA at the branch point adenosine-binding pocket, leading to aberrant splicing and subsequent cancer cell apoptosis. This guide presents a curated compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to facilitate further research and drug development in this area.

Quantitative Binding and Activity Data

The affinity and functional consequences of this compound and its analogs binding to the SF3B complex have been evaluated using various cellular and biochemical assays. The following tables summarize the key quantitative data available.

Table 1: Growth Inhibition (GI₅₀) of FD-895 Analogues in HCT-116 Cells [1]

CompoundGI₅₀ (nM)
This compound< 10
3S-FD-895< 10
17S-FD-895< 10
17-methoxy-FD-8952.6
7R-FD-895> 300
10R,11R-FD-89541,300
3S,17S-FD-895143
7R-17S-FD-895860

Table 2: Binding Affinity of Splicing Modulator E7107 to the SF3b Subcomplex [2]

LigandMethodBinding Affinity (K_d)
E7107Microscale Thermophoresis (MST)~3.6 nM

Mechanism of Action: Competitive Inhibition

This compound and related pladienolide-class splicing modulators function as competitive inhibitors of the SF3B complex.[3][4] Cryo-electron microscopy studies of the SF3b subcomplex bound to the related compound E7107 have revealed that the inhibitor occupies the branch point adenosine-binding pocket.[2][4][5] This direct binding sterically hinders the recognition and binding of the pre-mRNA's branch point sequence, a crucial step for the initiation of splicing. By preventing the proper assembly of the spliceosome at the intron, these modulators lead to the accumulation of unspliced pre-mRNA, ultimately triggering apoptosis in cancer cells.[6]

cluster_SF3B SF3B Complex SF3B1 SF3B1 PHF5A PHF5A SF3B3 SF3B3 SF3B5 SF3B5 FD895 This compound BindingPocket Branch Point Adenosine-Binding Pocket FD895->BindingPocket Binds to premRNA pre-mRNA (Branch Point) BindingPocket->premRNA Competitively Inhibits Binding

Figure 1: Competitive binding mechanism of this compound to the SF3B complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional effects of this compound on the SF3B complex.

In Vitro Splicing Assay

This assay directly measures the inhibitory effect of a compound on the splicing machinery in a cell-free system.

Protocol:

  • Preparation of Radiolabeled Pre-mRNA: Synthesize a specific pre-mRNA substrate containing at least one intron using in vitro transcription with a radiolabeled nucleotide (e.g., [α-³²P]UTP). Purify the labeled pre-mRNA.

  • Preparation of Nuclear Extract: Prepare splicing-competent nuclear extract from a suitable cell line (e.g., HeLa cells) as a source of the spliceosome machinery.[7][8]

  • Splicing Reaction:

    • Set up splicing reactions in tubes containing nuclear extract, ATP, and an ATP regeneration system.

    • Add varying concentrations of this compound or vehicle control (DMSO) to the reactions and pre-incubate.

    • Initiate the splicing reaction by adding the radiolabeled pre-mRNA substrate.

    • Incubate the reactions at 30°C for a defined period (e.g., 60-90 minutes).

  • RNA Extraction and Analysis:

    • Stop the reactions and extract the RNA.

    • Analyze the RNA products (pre-mRNA, splicing intermediates, and spliced mRNA) by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the radiolabeled RNA species by autoradiography and quantify the bands to determine the extent of splicing inhibition.[9][10]

cluster_prep Preparation cluster_reaction Splicing Reaction cluster_analysis Analysis PremRNA Radiolabeled pre-mRNA Synthesis Mix Combine Nuclear Extract, ATP, and FD-895 PremRNA->Mix NucExtract Nuclear Extract Preparation NucExtract->Mix Incubate Add pre-mRNA and Incubate at 30°C Mix->Incubate ExtractRNA RNA Extraction Incubate->ExtractRNA PAGE Denaturing PAGE ExtractRNA->PAGE Autorad Autoradiography & Quantification PAGE->Autorad

Figure 2: Experimental workflow for the in vitro splicing assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[11][12]

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HCT-116) to near confluency.

    • Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble SF3B1 protein in the supernatant at each temperature using a specific antibody by Western blotting or other quantitative proteomics methods.

  • Data Analysis:

    • Plot the amount of soluble SF3B1 as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[13][14][15]

cluster_cell_prep Cell Preparation & Treatment cluster_thermal Thermal Challenge cluster_analysis Analysis Culture Cell Culture Treat Treat with FD-895 or Vehicle Culture->Treat Harvest Harvest Cells Treat->Harvest Heat Heat to a Range of Temperatures Harvest->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Separate Soluble & Precipitated Protein Lyse->Centrifuge Quantify Quantify Soluble SF3B1 (e.g., Western Blot) Centrifuge->Quantify Plot Plot Melting Curves Quantify->Plot

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Representative Protocol:

  • Protein Immobilization:

    • Immobilize a purified SF3B complex or a subcomplex containing the binding site onto a sensor chip (e.g., CM5 chip) using amine coupling or another suitable chemistry.

    • A reference flow cell should be prepared in parallel, either left blank or with an irrelevant protein immobilized, to subtract non-specific binding.

  • Analyte Injection:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the different concentrations of the analyte over both the ligand and reference flow cells at a constant flow rate.

  • Data Acquisition and Analysis:

    • Monitor the change in the refractive index, measured in resonance units (RU), over time to generate sensorgrams.

    • After each injection, regenerate the sensor surface by injecting a solution that disrupts the binding without denaturing the immobilized protein.

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).[16][17][18]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Representative Protocol:

  • Sample Preparation:

    • Prepare a solution of purified SF3B complex in a well-defined buffer.

    • Prepare a solution of this compound in the same buffer. The concentration of the ligand in the syringe is typically 10-20 times higher than the protein concentration in the sample cell.

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[19][20][21][22]

Downstream Signaling Pathways: Wnt Signaling

The binding of FD-895 to the SF3B complex and the subsequent modulation of splicing have been shown to impact cellular signaling pathways, notably the Wnt signaling pathway.[3][6][23][24] Studies have demonstrated that treatment with FD-895 leads to the downregulation of key components of the Wnt pathway at both the transcript and protein levels.[6][23] This includes a decrease in the expression of LEF1, CCND1, and LRP6, as well as a reduction in the phosphorylation of LRP6.[3][23]

FD895 This compound SF3B SF3B Complex FD895->SF3B Binds to Splicing Altered Splicing SF3B->Splicing Inhibits Wnt Wnt Signaling Pathway Splicing->Wnt Downregulates LRP6 LRP6 Phosphorylation Wnt->LRP6 LEF1 LEF1 Expression Wnt->LEF1 CCND1 CCND1 Expression Wnt->CCND1

Figure 4: FD-895-mediated inhibition of the Wnt signaling pathway.

Conclusion

This compound represents a promising class of anti-cancer compounds that function through the targeted inhibition of the SF3B complex. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the intricate details of this interaction and to advance the development of next-generation spliceosome modulators. The elucidation of the competitive binding mechanism and the identification of downstream signaling effects underscore the therapeutic potential of targeting the spliceosome in cancer. Continued research in this area, utilizing the methodologies outlined herein, will be crucial for translating these fundamental discoveries into clinical applications.

References

The Role of (3S,17S)-FD-895 in Modulating RNA Splicing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,17S)-FD-895 is a potent small molecule modulator of the spliceosome, the cellular machinery responsible for RNA splicing. This technical guide provides an in-depth overview of the core mechanisms by which FD-895 exerts its effects, with a particular focus on its role in cancer therapy. By targeting the SF3B complex, a core component of the spliceosome, FD-895 induces intron retention and subsequent apoptosis in cancer cells. Furthermore, this document elucidates the compound's impact on key signaling pathways, including the Wnt/β-catenin pathway, and provides detailed experimental protocols for its study. Quantitative data are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction

RNA splicing is a critical process in eukaryotic gene expression, where non-coding introns are removed from pre-messenger RNA (pre-mRNA) and exons are ligated to form mature messenger RNA (mRNA). Alterations in this process are increasingly recognized as a hallmark of various malignancies.[1][2] The spliceosome, a dynamic complex of small nuclear RNAs and proteins, orchestrates this intricate process and has emerged as a promising target for cancer therapy.[3][4]

This compound, a polyketide natural product, and its analogues like pladienolide B, are potent inhibitors of the spliceosome.[5][6] These molecules have demonstrated significant anti-tumor activity in a range of cancer cell lines and in vivo models.[2][4][7] This guide details the molecular interactions and cellular consequences of treating cells with this compound.

Mechanism of Action: Targeting the SF3B Complex

Recent structural studies have revealed that FD-895 and related compounds bind to a specific pocket within the SF3B (Splicing Factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the major spliceosome.[3][8] This binding pocket is comprised of SF3B1, SF3B3, and PHF5A.[3][8] By interacting with this complex, FD-895 stalls the splicing process, leading to the retention of introns in the final mRNA transcripts.[3][4][7] This aberrant splicing event is a key mechanism of its anti-cancer activity.

The primary and most well-documented effect of FD-895 on RNA splicing is the induction of intron retention (IR) .[1][3][9] This leads to the production of non-functional or truncated proteins, ultimately triggering apoptosis in cancer cells.[2][7] Studies have shown that FD-895 induces a global pattern of intron retention across a wide range of genes.[4]

dot

FD895 This compound SF3B SF3B Complex (SF3B1, SF3B3, PHF5A) FD895->SF3B Binds to Spliceosome Spliceosome SF3B->Spliceosome Inhibits function Pre_mRNA pre-mRNA Spliceosome->Pre_mRNA Splicing (Inhibited) mRNA_IR mRNA with Intron Retention Pre_mRNA->mRNA_IR Protein_Truncated Truncated/Non-functional Protein mRNA_IR->Protein_Truncated Apoptosis Apoptosis Protein_Truncated->Apoptosis

Caption: Mechanism of FD-895-induced apoptosis via spliceosome modulation.

Impact on Wnt Signaling Pathway

Beyond its direct effect on the spliceosome, FD-895 has been shown to modulate the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer.[3][9][10] Treatment with FD-895 leads to the downregulation of key components of this pathway. Specifically, FD-895 has been shown to:

  • Decrease LRP6 phosphorylation: It inhibits the phosphorylation of the Wnt co-receptor LRP6.[1][3][10]

  • Downregulate Wnt-associated transcripts: The mRNA levels of Wnt target genes such as LEF1, CCND1 (Cyclin D1), and FN1 are significantly reduced.[3][10]

  • Induce intron retention in Wnt pathway components: FD-895 can induce intron retention in genes like GSK3β and LRP5.[3][10]

  • Reduce protein levels of key players: The protein levels of β-catenin, LEF1, LRP6, and phosphorylated LRP6 are decreased.[1][3][8]

dot

FD895 This compound LRP6_p pLRP6 FD895->LRP6_p Inhibits phosphorylation LRP6 LRP6 FD895->LRP6 Downregulates protein LEF1 LEF1 FD895->LEF1 Downregulates transcript & protein CCND1 CCND1 FD895->CCND1 Downregulates transcript & protein FN1 FN1 FD895->FN1 Downregulates transcript GSK3b_splicing GSK3β (splicing) FD895->GSK3b_splicing Induces intron retention LRP5_splicing LRP5 (splicing) FD895->LRP5_splicing Induces intron retention Wnt_Signaling Wnt/β-catenin Signaling LRP6_p->Wnt_Signaling Activates LEF1->Wnt_Signaling CCND1->Wnt_Signaling FN1->Wnt_Signaling

Caption: FD-895 inhibits the Wnt/β-catenin signaling pathway.

Quantitative Data

The anti-cancer activity of this compound has been quantified across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (nM)Reference
HCT116Colon Cancer30.7 ± 2.2[3]
MCF-7Breast Cancer415.0 ± 5.3[3]
MDA-MB-468Breast CancerNot specified[3]
HeLaCervical CancerNot specified[3]
Jeko-1Mantle Cell LymphomaNot specified[3]
JVM-2Mantle Cell LymphomaNot specified[3]
MinoMantle Cell LymphomaNot specified[3]
OV2008Ovarian CancerNot specified[3]
C13 (cisplatin-resistant)Ovarian CancerNot specified[3]
786-ORenal CarcinomaNot specified[3]
CLL-B cellsChronic Lymphocytic Leukemia< 100[7]

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of FD-895 on adherent cancer cell lines.[8][10]

  • Cell Seeding: Seed 3,000 cells per well in a 96-well flat-bottom plate.

  • Treatment: After 24 hours, treat the cells with varying concentrations of FD-895 (e.g., 100 nM to 2.0 µM) in triplicate for 48 hours at 37°C.[8][10]

  • MTS Reagent Addition: Add 20 µL of CellTiter 96 AQueous One Solution Reagent (Promega, G3582) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

dot

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Seed Cells (3000/well) Treat Treat with FD-895 Seed->Treat MTS Add MTS Reagent Treat->MTS Incubate Incubate (1-4h) MTS->Incubate Read Read Absorbance (490nm) Incubate->Read

Caption: Experimental workflow for the cell proliferation (MTS) assay.

Intron Retention Analysis by RT-PCR

This protocol is used to detect the induction of intron retention in specific genes after treatment with FD-895.[8][10]

  • Cell Treatment: Treat 1 x 10^6 cells with 100 nM FD-895 for 4 hours.[8][10]

  • RNA Isolation: Isolate total RNA using a suitable kit (e.g., mirVana miRNA Isolation Kit, Ambion).

  • DNase Treatment: Treat 200 ng of RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA using a reverse transcriptase kit (e.g., SuperScript III Reverse Transcriptase Kit, Life Technologies).

  • PCR Amplification: Perform PCR using primers that flank an intron of a target gene (e.g., DNAJB1 is a common surrogate marker for splicing modulation).[3][10] A typical PCR program is:

    • 95°C for 3 minutes

    • 35 cycles of:

      • 95°C for 30 seconds

      • 58°C for 30 seconds

      • 72°C for 45 seconds

    • 72°C for 5 minutes

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The presence of a higher molecular weight band in FD-895 treated samples compared to the control indicates intron retention.

dot

Treat Cell Treatment (100nM FD-895, 4h) RNA_Isolation RNA Isolation Treat->RNA_Isolation DNase DNase Treatment RNA_Isolation->DNase cDNA_Synth cDNA Synthesis DNase->cDNA_Synth PCR PCR Amplification (Intron-flanking primers) cDNA_Synth->PCR Gel Agarose Gel Electrophoresis PCR->Gel Analysis Analyze for Intron Retention Gel->Analysis

Caption: Workflow for the analysis of intron retention by RT-PCR.

Western Blot Analysis

This protocol is used to assess the protein levels of specific targets.[3][8]

  • Cell Treatment: Treat HeLa cells with 100 nM FD-895 for 12, 24, and 48 hours.[8]

  • Cell Lysis: Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, LEF1, LRP6, phospho-LRP6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a powerful tool for studying RNA splicing and holds significant promise as a therapeutic agent for cancer. Its well-defined mechanism of action, targeting the SF3B complex of the spliceosome, leads to predictable downstream effects, including intron retention and apoptosis. Furthermore, its ability to modulate critical cancer-related signaling pathways like the Wnt/β-catenin pathway adds to its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological activities of this and other spliceosome modulators. As our understanding of the role of RNA splicing in disease continues to grow, compounds like this compound will be invaluable for both basic research and the development of novel therapeutic strategies.

References

Understanding the Anti-Cancer Properties of Spliceosome Modulators: A Technical Guide to FD-895 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-cancer properties of the natural product FD-895 and its potent, more stable synthetic analog, (17S)-FD-895. While the doubly modified analog, (3S,17S)-FD-895, has been synthesized and studied, it exhibits significantly reduced activity and is therefore discussed in the context of structure-activity relationships. The primary focus of this document is on the pharmacologically active compounds that have shown promise in preclinical studies.

Executive Summary

FD-895 and its analog (17S)-FD-895 are potent anti-cancer agents that function as spliceosome modulators.[1] They bind to the SF3b complex, a core component of the spliceosome, leading to alterations in mRNA splicing, specifically inducing intron retention.[2][3] This disruption of normal splicing preferentially triggers apoptosis in cancer cells, including those with poor prognostic markers, while sparing normal cells.[3][4] Furthermore, these compounds have been shown to modulate the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[2][5] This dual mechanism of action makes FD-895 and its analogs compelling candidates for further therapeutic development.

Quantitative Data on Anti-Cancer Activity

The following tables summarize the in vitro cytotoxic and apoptotic activities of FD-895 and its analogs across various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of FD-895 and Analogs

CompoundCell LineCancer TypeIC50 (nM)Citation
FD-895HCT116Colon Carcinoma< 10[6]
(17S)-FD-895 (1d)HCT116Colon Carcinoma< 10[6]
(3S)-FD-895 (1a)HCT116Colon Carcinoma< 10[6]
This compound (1g)HCT116Colon Carcinoma143[6]
FD-895CLL CellsChronic Lymphocytic Leukemia5.1 - 138.7[3]
Pladienolide BCLL CellsChronic Lymphocytic Leukemia5.1 - 138.7[3]

Table 2: Induction of Apoptosis by FD-895 and Pladienolide B

Compound (Concentration)Cell LineCancer Type% Specific Induced Apoptosis (% SIA)Time PointCitation
FD-895 (100 nM)OV-2008Ovarian CancerSignificant Induction48 h[2]
FD-895 (100 nM)C13 (cisplatin resistant)Ovarian CancerSignificant Induction48 h[2]
FD-895 (100 nM)786-ORenal CarcinomaSignificant Induction48 h[2]
Pladienolide B (100 nM)OV-2008Ovarian CancerSignificant Induction48 h[2]
Pladienolide B (100 nM)C13 (cisplatin resistant)Ovarian CancerSignificant Induction48 h[2]
Pladienolide B (100 nM)786-ORenal CarcinomaSignificant Induction48 h[2]
FD-895 (100 nM)CLL Cells (SF3B1 wild-type)Chronic Lymphocytic LeukemiaSignificantly higher than normal lymphocytes48 h[3]
FD-895 (100 nM)CLL Cells (SF3B1 mutant)Chronic Lymphocytic LeukemiaSignificantly higher than normal lymphocytes48 h[3]
FD-895 (100 nM)CLL Cells (Del(17p)/TP53 mutant)Chronic Lymphocytic LeukemiaSignificantly higher than normal lymphocytes48 h[3]

Core Mechanism of Action: Spliceosome Modulation

FD-895 and its analogs target the SF3b complex, a subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[6] This interaction physically impedes the splicing process, leading to the retention of introns in messenger RNA (mRNA) transcripts.[3] The accumulation of these improperly spliced mRNAs triggers cellular stress responses and ultimately leads to programmed cell death, or apoptosis.

Spliceosome_Modulation_by_FD-895 cluster_0 Cellular Process cluster_1 Intervention pre-mRNA pre-mRNA Spliceosome Spliceosome pre-mRNA->Spliceosome Splicing Mature mRNA Mature mRNA Spliceosome->Mature mRNA Intron Retention Intron Retention Spliceosome->Intron Retention Inhibition Protein Protein Mature mRNA->Protein Translation FD-895 FD-895 SF3b Complex SF3b Complex FD-895->SF3b Complex Binds to Apoptosis Apoptosis Intron Retention->Apoptosis

Caption: Mechanism of spliceosome modulation by FD-895 leading to apoptosis.

Secondary Mechanism: Wnt Signaling Pathway Inhibition

In addition to their effects on splicing, FD-895 and pladienolide B have been shown to inhibit the Wnt signaling pathway.[2][5] This is achieved, at least in part, by decreasing the phosphorylation of LRP6, a key co-receptor in the Wnt pathway, and downregulating the expression of downstream targets such as LEF1 and CCND1.[2][7]

Wnt_Signaling_Inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 DVL DVL Frizzled->DVL pLRP6 pLRP6 LRP6->pLRP6 Phosphorylation pLRP6->DVL GSK3β GSK3β DVL->GSK3β Inhibits β-catenin β-catenin GSK3β->β-catenin Inhibits (promotes degradation) β-catenin (degraded) β-catenin (degraded) β-catenin->β-catenin (degraded) LEF1/TCF LEF1/TCF β-catenin->LEF1/TCF Target Gene Expression Target Gene Expression LEF1/TCF->Target Gene Expression FD-895 FD-895 FD-895->pLRP6 Inhibits Phosphorylation FD-895->LEF1/TCF Downregulates

Caption: Inhibition of the Wnt signaling pathway by FD-895.

Experimental Protocols

A summary of the key experimental methodologies used to characterize the anti-cancer properties of FD-895 and its analogs is provided below.

1. Cell Viability and Apoptosis Assays

  • Objective: To determine the cytotoxic and apoptotic effects of the compounds on cancer cells.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., HCT116, MCF-7, HeLa, CLL primary cells) are cultured in appropriate media.[2][3]

    • Treatment: Cells are treated with a range of concentrations of FD-895, its analogs, or control compounds (e.g., cisplatin, etoposide) for specified durations (e.g., 48 hours).[2]

    • MTS Assay (for cytotoxicity): MTS reagent is added to the cells, and the absorbance is measured to determine the number of viable cells. IC50 values are calculated from dose-response curves.[2]

    • Flow Cytometry (for apoptosis): Cells are stained with Annexin V and propidium (B1200493) iodide (PI) or DiOC6 to differentiate between live, apoptotic, and necrotic cells.[8] The percentage of apoptotic cells is quantified by flow cytometry. The percentage of specific induced apoptosis (% SIA) is calculated using the formula: % SIA = [((compound induced apoptosis – media only spontaneous apoptosis))/(100- media only spontaneous apoptosis)] × 100.[8]

Apoptosis_Assay_Workflow Cancer Cells in Culture Cancer Cells in Culture Treatment with FD-895 or Control Treatment with FD-895 or Control Cancer Cells in Culture->Treatment with FD-895 or Control Incubation (e.g., 48h) Incubation (e.g., 48h) Treatment with FD-895 or Control->Incubation (e.g., 48h) Staining with Annexin V / PI Staining with Annexin V / PI Incubation (e.g., 48h)->Staining with Annexin V / PI Flow Cytometry Analysis Flow Cytometry Analysis Staining with Annexin V / PI->Flow Cytometry Analysis Quantification of Apoptosis Quantification of Apoptosis Flow Cytometry Analysis->Quantification of Apoptosis

References

Preliminary Investigation of (3S,17S)-FD-895 Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into the cytotoxicity of (3S,17S)-FD-895, a potent spliceosome modulator. The document details the compound's mechanism of action, summarizes key cytotoxic effects on various cancer cell lines, and provides detailed experimental protocols for assessing its activity.

Introduction to this compound

This compound is a stereoisomer of the natural product FD-895, a macrolide that has demonstrated significant anti-tumor activity. It belongs to a class of compounds that target the spliceosome, the cellular machinery responsible for RNA splicing. Specifically, FD-895 and its analogs bind to the SF3B1 subunit of the spliceosome complex. This interaction disrupts normal splicing processes, leading to the retention of introns in messenger RNA (mRNA) transcripts. The accumulation of these aberrant transcripts triggers a cellular stress response that ultimately results in programmed cell death, or apoptosis, in cancer cells. This targeted mechanism of action makes this compound a promising candidate for further investigation as a therapeutic agent.

Mechanism of Action: Spliceosome Modulation Leading to Apoptosis

This compound exerts its cytotoxic effects by targeting a fundamental cellular process: pre-mRNA splicing. By binding to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome, the compound interferes with the recognition of the branch point sequence within introns. This interference leads to widespread intron retention in a variety of gene transcripts.

The accumulation of unspliced or incorrectly spliced mRNA has several downstream consequences that converge on the induction of apoptosis:

  • Alternative Splicing of Apoptosis Regulators: A key consequence of spliceosome modulation by FD-895 is the altered splicing of genes involved in apoptosis regulation, particularly those of the Bcl-2 family. For instance, it can shift the splicing of Mcl-1 pre-mRNA from the anti-apoptotic isoform (Mcl-1L) to the pro-apoptotic isoform (Mcl-1S). This shift in the balance between pro- and anti-apoptotic proteins is a critical trigger for the intrinsic apoptosis pathway.

  • Induction of Cellular Stress: The production of aberrant proteins from incorrectly spliced mRNA can lead to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), both of which can initiate apoptotic signaling.

  • Wnt Signaling Pathway Modulation: Research suggests that spliceosome modulation by FD-895 can also impact the Wnt signaling pathway, a critical pathway often dysregulated in cancer. This modulation can further contribute to the anti-proliferative and pro-apoptotic effects of the compound.[1]

The culmination of these events is the activation of the caspase cascade, leading to the execution of apoptosis, characterized by events such as PARP cleavage.

FD895_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Spliceosome Spliceosome (SF3B1) FD895->Spliceosome Inhibition Pre_mRNA Pre-mRNA Spliceosome->Pre_mRNA Splicing Mcl1_premRNA Mcl-1 Pre-mRNA Spliceosome->Mcl1_premRNA Alternative Splicing Wnt_Signaling Wnt Signaling Pathway Spliceosome->Wnt_Signaling Modulation Aberrant_mRNA Aberrant mRNA (Intron Retention) Pre_mRNA->Aberrant_mRNA FD-895 induced Intron Retention Mcl1L Mcl-1L (Anti-apoptotic) Mcl1_premRNA->Mcl1L Normal Splicing Mcl1S Mcl-1S (Pro-apoptotic) Mcl1_premRNA->Mcl1S FD-895 induced Alternative Splicing Bax_Bak Bax/Bak Mcl1L->Bax_Bak Inhibition Mcl1S->Bax_Bak Activation Caspase9 Caspase-9 Bax_Bak->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP Wnt_Signaling->Apoptosis Contribution to

Caption: Proposed signaling pathway for this compound induced cytotoxicity.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values.

Cell LineCancer TypeGI50 (nM)Reference
HCT116Colon Carcinoma143[2]
A549Lung CarcinomaNot explicitly stated, but active[3]
H1299Lung CarcinomaNot explicitly stated, but active[3]
Chronic Lymphocytic Leukemia (CLL) cellsLeukemiaInduces apoptosis at 100 nM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Culture and Maintenance
  • Cell Lines: Obtain human cancer cell lines (e.g., HCT116, A549, HeLa) from a reputable source such as the American Type Culture Collection (ATCC).

  • Culture Medium: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency according to standard cell culture protocols.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HCT116) Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Compound_Prep This compound Stock Solution Prep Treatment Treat cells with This compound (various concentrations) Compound_Prep->Treatment Seeding->Treatment MTS MTS Assay (Cell Viability) Treatment->MTS LDH LDH Assay (Cytotoxicity) Treatment->LDH AnnexinV Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV WesternBlot Western Blot (PARP, Mcl-1) Treatment->WesternBlot Data_Analysis Data Collection & Statistical Analysis MTS->Data_Analysis LDH->Data_Analysis AnnexinV->Data_Analysis WesternBlot->Data_Analysis Conclusion Conclusion on Cytotoxicity Profile Data_Analysis->Conclusion

Caption: General experimental workflow for assessing this compound cytotoxicity.

MTS Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well clear flat-bottom plates

    • This compound stock solution (in DMSO)

    • Complete culture medium

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • 96-well clear flat-bottom plates

    • This compound stock solution (in DMSO)

    • Serum-free culture medium

    • LDH cytotoxicity assay kit (e.g., from Cayman Chemical or Thermo Fisher Scientific)

    • Microplate reader

  • Protocol:

    • Follow steps 1-4 of the MTS assay protocol.

    • Incubate the plate for the desired treatment period (e.g., 24, 48 hours).

    • Prepare a positive control for maximum LDH release by adding lysis buffer (provided in the kit) to untreated cells 45 minutes before the end of the incubation.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • This compound stock solution (in DMSO)

    • Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences or Thermo Fisher Scientific)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at various concentrations for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for PARP Cleavage and Mcl-1 Expression

This technique is used to detect changes in the expression and cleavage of key apoptosis-related proteins.

  • Materials:

    • 6-well plates

    • This compound stock solution (in DMSO)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-PARP, anti-Mcl-1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells in 6-well plates with this compound.

    • Lyse the cells in RIPA buffer.

    • Quantify protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The preliminary investigation of this compound reveals its potent cytotoxic activity against a range of cancer cell lines. Its unique mechanism of action, targeting the spliceosome to induce apoptosis, presents a promising avenue for the development of novel anti-cancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for further characterization of its cytotoxic profile and elucidation of its molecular mechanism. Further in-depth studies are warranted to fully explore the therapeutic potential of this compound.

References

The Pharmacology of Spliceosome Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spliceosome, the intricate molecular machine responsible for precursor messenger RNA (pre-mRNA) splicing, has emerged as a compelling therapeutic target for a range of diseases, including genetic disorders and cancer. Spliceosome modulators, a class of small molecules that perturb the splicing process, offer a novel pharmacological approach to correcting aberrant splicing or inducing therapeutic alterations in gene expression. This in-depth technical guide explores the core pharmacology of these modulators, detailing their mechanisms of action, summarizing key quantitative data, and providing methodologies for their evaluation.

Introduction to Spliceosome Modulation

Pre-mRNA splicing is a fundamental step in eukaryotic gene expression where non-coding introns are excised, and coding exons are ligated to form mature mRNA. This process is catalyzed by the spliceosome, a dynamic complex of small nuclear RNAs (snRNAs) and over 150 proteins.[1] Errors in splicing are implicated in a multitude of diseases, making the spliceosome an attractive target for therapeutic intervention.[1][2] Spliceosome modulators can act through various mechanisms, such as directly binding to components of the spliceosome or interacting with regulatory elements on the pre-mRNA, to alter splice site selection.[3]

Mechanisms of Action of Key Spliceosome Modulators

Spliceosome modulators can be broadly categorized based on their target and mechanism. A significant number of these compounds target the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP), a key player in the recognition of the branch point sequence during the early stages of spliceosome assembly.[4]

SF3b Complex Inhibitors

Natural products and their synthetic derivatives that bind to the SF3b complex represent a major class of spliceosome modulators. These molecules often bind to a pocket on the SF3B1 protein, interfering with the proper recognition of the branch point adenosine (B11128) and leading to altered splicing patterns, such as exon skipping or intron retention.[5][6]

  • Pladienolides and Derivatives (E7107): Pladienolide B, a natural product, and its derivative E7107 are potent inhibitors of the SF3b complex.[7][8] They bind to a pocket on SF3B1 and interfere with the ATP-dependent remodeling of the U2 snRNP, which is necessary to expose the branch point-binding region.[7] This disruption prevents the stable association of the U2 snRNP with the pre-mRNA, thereby inhibiting splicing.[7][8]

  • Spliceostatins and FR901464: Spliceostatin A and its precursor FR901464 are other natural products that target the SF3b complex.[1] Their binding to SF3B1 destabilizes the interaction of the U2 snRNP with the branch point, leading to the use of alternative cryptic 3' splice sites.

  • H3B-8800: This synthetic small molecule also targets the SF3b complex and has shown preferential lethality in cancer cells harboring mutations in splicing factor genes like SF3B1, U2AF1, and SRSF2.[9][10][11] H3B-8800 modulates the activity of both wild-type and mutant spliceosomes but induces the retention of short, GC-rich introns, which are enriched in genes encoding other spliceosome components, leading to a synthetic lethal effect in mutant cells.[11]

SMN2 Splicing Modulators

A distinct class of spliceosome modulators specifically targets the splicing of the Survival of Motor Neuron 2 (SMN2) gene, which is crucial for the treatment of Spinal Muscular Atrophy (SMA).

  • Risdiplam: This orally available small molecule binds to two sites on the SMN2 pre-mRNA: the 5' splice site of intron 7 and an exonic splicing enhancer 2 (ESE2) in exon 7.[12][13] This binding stabilizes the interaction between the U1 snRNP and the weak 5' splice site of exon 7, promoting its inclusion into the final mRNA transcript.[13][14] This leads to an increased production of functional, full-length SMN protein.[12][15][16]

  • Branaplam (B560654): Originally developed for SMA with a similar mechanism to risdiplam, branaplam has been repurposed for Huntington's disease.[17][18] In the context of Huntington's, branaplam promotes the inclusion of a cryptic exon in the huntingtin (HTT) pre-mRNA.[18] This leads to the generation of an unstable mRNA transcript that is degraded by nonsense-mediated decay, ultimately reducing the levels of the toxic mutant huntingtin protein.[18]

Quantitative Data on Spliceosome Modulators

The following tables summarize key quantitative data for several prominent spliceosome modulators, providing a comparative overview of their potency and clinical relevance.

ModulatorTargetCell Line/DiseaseIC50/EC50Reference(s)
Pladienolide B SF3B1Gastric Cancer Cell Lines1.6 ± 1.2 nM (mean)[15]
HEL (Erythroleukemia)1.5 nM[3][18]
K562 (Erythroleukemia)25 nM[3][18]
Breast Cancer Cell Lines~1 nM[10]
E7107 SF3B1Human Tumor Cell Lines1.0 - 20 nM[19]
Spliceostatin A SF3B1Human Cancer Cell Lines0.6 - 9.6 nM[20]
CWR22Rv1 (Prostate Cancer)3.3 nM (analogue)[1]
Normal B (CD19+) Lymphocytes12.1 nM[21]
Normal T (CD3+) Lymphocytes61.7 nM[21]
H3B-8800 SF3B1SF3B1-mutant Panc05.04Induces apoptosis at >25nM[22][23]
Sudemycin D6 SF3B1SK-MEL-2 (Melanoma)39 nM[6]
JeKo-1 (Mantle Cell Lymphoma)26 nM[6]
HeLa (Cervical Cancer)50 nM[6]
SK-N-AS (Neuroblastoma)81 nM[6]
Branaplam HTT pre-mRNAHuntington's Disease Patient-derived cells<10 nM[3][12]
ModulatorDiseaseClinical Trial PhaseKey Efficacy/Pharmacokinetic FindingsReference(s)
Risdiplam Spinal Muscular Atrophy (SMA)ApprovedSignificant improvement in motor function in Type 1, 2, and 3 SMA patients. Achieved widespread distribution, including the central nervous system.[10][21]
H3B-8800 Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML), Chronic Myelomonocytic Leukemia (CMML)Phase IDose-proportional plasma exposure. Showed target engagement (splicing modulation) in blood cells. No complete or partial responses observed, but some patients achieved transfusion independence.[16][19][24]
E7107 Advanced Solid TumorsPhase IMaximum tolerated dose (MTD) of 4.0 mg/m². Dose-dependent pharmacokinetics. Showed in vivo spliceosome inhibition. No complete or partial responses during treatment were observed.[1][17][18][19][25]

Experimental Protocols

The identification and characterization of spliceosome modulators rely on a variety of specialized assays. Below are detailed methodologies for key experiments.

In Vitro Splicing Assay

This assay directly measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • Radiolabeled pre-mRNA substrate (e.g., containing a single intron)

  • Splicing reaction buffer (containing ATP, MgCl₂, KCl)

  • Proteinase K

  • Phenol:chloroform

  • Denaturing polyacrylamide gel

Protocol:

  • Prepare a master mix of the splicing reaction buffer, ATP, and other required salts.

  • Incubate the nuclear extract with the test compound or DMSO (vehicle control) for a predetermined time on ice.

  • Add the radiolabeled pre-mRNA substrate to initiate the splicing reaction.

  • Incubate the reaction at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).

  • Stop the reaction by adding proteinase K to digest the proteins.

  • Extract the RNA using phenol:chloroform and precipitate with ethanol.

  • Resuspend the RNA pellet and run the samples on a denaturing polyacrylamide gel.

  • Visualize the RNA species (pre-mRNA, mRNA, lariat (B8276320) intron, and splicing intermediates) by autoradiography.

  • Quantify the band intensities to determine the percentage of splicing inhibition.[26][27]

Cell-Based Splicing Reporter Assay

This assay utilizes a minigene reporter system to monitor the effect of a compound on alternative splicing in living cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Splicing reporter plasmid (e.g., a dual-luciferase or fluorescent reporter containing a target exon with flanking introns)

  • Transfection reagent

  • Cell lysis buffer

  • Luciferase or fluorescence plate reader

Protocol:

  • Seed cells in a multi-well plate and allow them to attach.

  • Transfect the cells with the splicing reporter plasmid.

  • After an appropriate incubation period (e.g., 24 hours), treat the cells with various concentrations of the test compound or DMSO.

  • Incubate for a further period (e.g., 24-48 hours).

  • Lyse the cells and measure the reporter signals (e.g., firefly and Renilla luciferase activity or GFP and RFP fluorescence).

  • Calculate the ratio of the two reporter signals, which reflects the ratio of the two splice isoforms.

  • A change in this ratio indicates that the compound has modulated the splicing of the reporter minigene.[13][28][29]

RT-qPCR for Splicing Isoform Quantification

This method is used to quantify the relative abundance of different splice isoforms in cells or tissues treated with a spliceosome modulator.

Materials:

  • Total RNA isolated from treated and untreated cells/tissues

  • Reverse transcriptase and associated reagents

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Primers specific for each splice isoform (e.g., one primer spanning the unique exon-exon junction of a specific isoform)

  • qPCR instrument

Protocol:

  • Isolate high-quality total RNA from the samples of interest.

  • Perform reverse transcription to synthesize cDNA.

  • Design and validate primer pairs that specifically amplify each splice isoform. For exon skipping/inclusion events, one primer can be designed within the alternative exon, while the other is in a constitutive exon to detect the inclusion isoform. For the skipping isoform, a primer can be designed to span the junction of the two flanking constitutive exons.

  • Set up qPCR reactions for each isoform and a reference gene in triplicate.

  • Run the qPCR program and collect the fluorescence data.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in the expression of each isoform between treated and untreated samples, normalized to the reference gene.[9][22]

Signaling Pathways and Visualizations

Spliceosome modulators can have profound effects on cellular signaling by altering the splicing of key regulatory proteins. The following diagrams, generated using the DOT language for Graphviz, illustrate the spliceosome assembly pathway and examples of downstream signaling affected by splicing modulation.

The Canonical Spliceosome Assembly Pathway

Spliceosome_Assembly cluster_pre_spliceosome Pre-Spliceosome Formation cluster_spliceosome_activation Spliceosome Activation cluster_catalysis Catalysis cluster_dissassembly Disassembly and Recycling pre-mRNA pre-mRNA E_complex E_complex pre-mRNA->E_complex U1 snRNP SF1, U2AF A_complex A_complex E_complex->A_complex U2 snRNP B_complex B_complex A_complex->B_complex U4/U6.U5 tri-snRNP B_act_complex B_act_complex B_complex->B_act_complex U1/U4 release C_complex C_complex B_act_complex->C_complex First Step P_complex P_complex C_complex->P_complex Second Step mRNA_lariat mRNA_lariat P_complex->mRNA_lariat Release snRNPs snRNPs mRNA_lariat->snRNPs Recycling SF3b_Modulation U2_snRNP U2_snRNP Branch_Point U2_snRNP->Branch_Point Binds to Aberrant_Splicing Altered Splice Site Selection (Exon Skipping/ Intron Retention) U2_snRNP->Aberrant_Splicing Leads to pre_mRNA pre_mRNA SF3b_Modulator SF3b Modulator SF3b_Modulator->U2_snRNP Inhibits SF3b complex SMN2_Modulation cluster_smn2 SMN2 Gene Exon6 Exon6 Intron6 Intron 6 Exon7 Exon7 Intron7 Intron 7 Exon8 Exon8 Risdiplam Risdiplam Risdiplam->Exon7 Binds to ESE2 Risdiplam->Intron7 Stabilizes U1 snRNP at 5' splice site Exon7_Inclusion Exon 7 Inclusion Risdiplam->Exon7_Inclusion U1_snRNP U1_snRNP U1_snRNP->Intron7 Full_Length_SMN Functional SMN Protein Exon7_Inclusion->Full_Length_SMN Cancer_Splicing_Signaling cluster_splicing Aberrant Splicing cluster_downstream Downstream Consequences Spliceosome_Mutation Spliceosome Mutation Altered_Splicing_Factors Altered Splicing Factor Activity Spliceosome_Mutation->Altered_Splicing_Factors Oncogenic_Signaling Oncogenic Signaling (e.g., MAPK, PI3K) Oncogenic_Signaling->Altered_Splicing_Factors Aberrant_Isoforms Production of Oncogenic Isoforms (e.g., Bcl-xL, Mcl-1L) Altered_Splicing_Factors->Aberrant_Isoforms Loss_of_Tumor_Suppressors Loss of Function of Tumor Suppressors Altered_Splicing_Factors->Loss_of_Tumor_Suppressors Hallmarks_of_Cancer Increased Proliferation Evasion of Apoptosis Metastasis Aberrant_Isoforms->Hallmarks_of_Cancer Loss_of_Tumor_Suppressors->Hallmarks_of_Cancer

References

Methodological & Application

Scalable Synthesis of (3S,17S)-FD-895 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: FD-895 is a potent spliceosome modulator that has garnered significant interest in cancer research. Its complex structure, featuring a 12-membered macrolide core and a highly functionalized side chain, presents a formidable synthetic challenge. This document provides a detailed protocol for the scalable synthesis of (3S,17S)-FD-895, an analogue with demonstrated biological activity. The synthesis is based on the convergent approach developed by Burkart and coworkers, which involves the preparation of a macrocyclic core and a vinylstannane side chain, followed by a key Stille coupling reaction.[1][2]

Synthetic Strategy Overview

The synthesis of this compound is achieved through a convergent strategy that couples the macrocyclic core with the functionalized side chain in the final steps. This approach allows for the independent synthesis and optimization of the two key fragments, maximizing overall efficiency. The key transformations include a Ring-Closing Metathesis (RCM) to form the 12-membered lactone and a palladium-catalyzed Stille cross-coupling to connect the two fragments.

Caption: Convergent synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the scalable synthesis of the vinylstannane side chain, the macrocyclic core, and the final Stille coupling to yield this compound.

StepKey Reagents/CatalystsSolvent(s)Temp. (°C)Time (h)Yield (%)Reference
Side Chain Synthesis
Crimmins' Aldol ReactionCrimmins' Auxiliary, TiCl4, (-)-SparteineCH2Cl2-78 to rt12~70-80[3]
HydrostannylationAlkyne precursor, n-Bu3SnH, PdCl2(PPh3)2THF00.75~90[1]
Core Synthesis
Sammakia Aldol AdditionDichlorophenylborane, (-)-sparteineCH2Cl2-78 to 04~85[4]
Ring-Closing MetathesisDiene precursor, Grubbs II or Hoveyda-Grubbs IIToluene (B28343) or CH2Cl240-1102-12~80-90[4]
Final Coupling
Stille Cross-CouplingVinylstannane (2), Macrocyclic Core (3), XPhos Pd G2, CuCl, KFt-BuOH501275-85[1][2]

Experimental Protocols

I. Synthesis of the Vinylstannane Side Chain

The synthesis of the vinylstannane side chain is a multi-step process that establishes the stereocenters of the side chain. A key step is the hydrostannylation of a terminal alkyne to generate the desired vinylstannane.

Protocol: Hydrostannylation of Alkyne Precursor

  • To a solution of the alkyne precursor (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere, add PdCl2(PPh3)2 (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add n-Bu3SnH (2.3 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 45 minutes.

  • Monitor the reaction by TLC (Thin Layer Chromatography).

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield a crude oil.

  • Extract the crude product with hexanes and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure. Repeat the extraction and filtration process twice to obtain the crude vinylstannane side chain, which can be used in the next step without further purification.

II. Synthesis of the Macrocyclic Core

The macrocyclic core is constructed through a sequence of stereoselective reactions, culminating in a Ring-Closing Metathesis (RCM) to form the 12-membered lactone.

Protocol: Ring-Closing Metathesis (RCM)

  • Dissolve the linear diene precursor (1.0 eq) in anhydrous and degassed toluene or CH2Cl2 (0.001-0.01 M) in a flame-dried flask under an argon atmosphere.

  • Add a solution of Grubbs II or Hoveyda-Grubbs II catalyst (0.05-0.1 eq) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 40-110 °C, depending on the catalyst and substrate) and stir for 2-12 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the macrocyclic core.

III. Final Assembly: Stille Cross-Coupling

The final step in the synthesis of this compound is the palladium-catalyzed Stille cross-coupling of the vinylstannane side chain and the macrocyclic core.

Protocol: Stille Cross-Coupling

  • To a flame-dried 50 mL flask, add the vinylstannane side chain (1.05 eq) and the macrocyclic core (1.0 eq).

  • Dry the mixture by rotary evaporation from benzene.

  • To the dried mixture, add CuCl (2.0 eq), KF (2.0 eq), and XPhos Pd G2 (0.1 eq).

  • Add anhydrous t-BuOH (0.02 M) to the flask.

  • Purge the reaction vessel with argon.

  • Heat the mixture to 50 °C and stir overnight. The solution will typically turn into a gray, cloudy mixture.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Stille_Coupling_Mechanism Catalyst Pd(0)L_n Oxidative_Addition Oxidative Addition Catalyst->Oxidative_Addition Core_Complex [Core-Pd(II)L_n-X] Oxidative_Addition->Core_Complex Transmetalation Transmetalation Core_Complex->Transmetalation Coupling_Complex [Core-Pd(II)L_n-SideChain] Transmetalation->Coupling_Complex Stannyl_Halide Bu3SnX Transmetalation->Stannyl_Halide Reductive_Elimination Reductive Elimination Coupling_Complex->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product This compound Reductive_Elimination->Product Core_Halide Macrocyclic Core-X Core_Halide->Oxidative_Addition Vinylstannane Vinylstannane Side Chain Vinylstannane->Transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

This protocol outlines a scalable and convergent synthesis of this compound suitable for producing research quantities of this important spliceosome modulator. The key steps of Ring-Closing Metathesis and Stille cross-coupling are robust and have been optimized for high yields. By following these detailed procedures, researchers can access this valuable compound for further investigation into its biological activity and potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of (3S,17S)-FD-895 via Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of (3S,17S)-FD-895 and its analogues, with a particular focus on the pivotal Stille coupling reaction. The protocols and data presented are compiled from peer-reviewed scientific literature to ensure accuracy and reproducibility.

This compound is a potent spliceosome modulator with significant anti-cancer properties.[1][2] Its complex molecular architecture necessitates a convergent synthetic strategy, wherein the final carbon-carbon bond formation is often achieved through a palladium-catalyzed Stille cross-coupling reaction.[3][4] This method offers the advantage of mild reaction conditions and tolerance to a wide range of functional groups, making it ideal for late-stage coupling of complex fragments.[5][6]

Retrosynthetic Analysis of FD-895

The synthesis of FD-895 is strategically designed to couple the macrocyclic core with the highly functionalized side chain in the final steps.[3][7] This convergent approach allows for the independent synthesis and optimization of each fragment before their union. The key disconnection point is the C11-C12 bond, which is formed via the Stille coupling of a vinylstannane side chain and a vinyl iodide-containing macrocyclic core.[3][8]

G FD895 This compound Disconnection Stille Coupling (C11-C12 bond) FD895->Disconnection Core Macrocyclic Core (Vinyl Iodide) Disconnection->Core SideChain Side Chain (Vinylstannane) Disconnection->SideChain

Caption: Retrosynthetic analysis of FD-895.

Experimental Protocols

The following protocols are based on established and published procedures for the synthesis of FD-895 and its analogues.

General Protocol for Stille Coupling in the Synthesis of FD-895 Analogues

This general procedure has been successfully applied to the synthesis of various FD-895 stereoisomers.[4]

Materials:

  • Macrocyclic core (vinyl iodide) (1.0 eq)

  • Vinylstannane side chain (1.1 - 1.5 eq)[4]

  • Copper(I) chloride (CuCl) (1.5 - 2.0 eq)[4]

  • Potassium fluoride (B91410) (KF) (1.5 - 2.0 eq)[4]

  • XPhos Pd G2 catalyst (0.01 - 0.05 eq)[4]

  • Anhydrous tert-Butanol (t-BuOH)

  • Benzene (B151609) (for azeotropic drying)

  • Argon gas

Procedure:

  • Preparation: In a 50 mL flask, combine the macrocyclic core and the vinylstannane.[4]

  • Drying: Dry the mixture by rotary evaporation of benzene to remove residual moisture.[4]

  • Reagent Addition: To the dried mixture, sequentially add CuCl, KF, and the XPhos Pd G2 catalyst.[4]

  • Solvent Addition: Add anhydrous t-BuOH (1 to 10 mL).[4]

  • Inert Atmosphere: Purge the reaction vessel with argon gas.[4]

  • Reaction: Heat the mixture to 50 °C and stir overnight (approximately 12-16 hours). The solution will typically turn into a gray, cloudy mixture.[4][9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:3 acetone/CH₂Cl₂ eluent.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride.[10][11]

    • Filter the mixture to remove the precipitate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.[10]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired FD-895 analogue.[9]

Specific Example: Synthesis of this compound

This protocol provides specific quantities for the synthesis of the parent compound, FD-895.[4]

Reagents:

  • Macrocyclic core 5 (0.125 g, 0.268 mmol, 1.0 eq)

  • Vinylstannane 4 (0.208 g, 0.402 mmol, 1.5 eq)

  • CuCl (39.8 mg, 0.402 mmol, 1.5 eq)

  • KF (23.4 mg, 0.403 mmol, 1.5 eq)

  • XPhos Pd G2 (11.0 mg, 0.011 mmol, 0.05 eq)

  • Anhydrous t-BuOH (10 mL)

Yield: 121.0 mg (80%)[4]

Quantitative Data

The Stille coupling has been employed to synthesize a variety of FD-895 analogues with differing stereochemistry. The yields for these transformations are summarized in the table below.

ProductMacrocyclic CoreVinylstannaneCore:Stannane (eq)Catalyst (eq)Additives (eq)Yield (%)Reference
FD-895 Core 5Stannane 41.0 : 1.50.05CuCl (1.5), KF (1.5)80[4]
3S-FD-895 (1a) Core 5aStannane 41.0 : 1.50.05CuCl (1.5), KF (1.5)85[4]
7R-FD-895 (1b) Core 5bStannane 41.0 : 1.050.1CuCl (2.0), KF (2.0)75[4]

Mandatory Visualizations

Experimental Workflow for Stille Coupling in FD-895 Synthesis

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Combine Macrocyclic Core and Vinylstannane B Azeotropic Drying with Benzene A->B C Add CuCl, KF, and XPhos Pd G2 B->C D Add Anhydrous t-BuOH C->D E Purge with Argon D->E F Heat to 50°C and Stir Overnight E->F G Monitor by TLC F->G H Quench with aq. KF G->H I Extraction H->I J Column Chromatography I->J K Pure this compound J->K

Caption: Experimental workflow for FD-895 synthesis.

Biological Signaling Pathway of FD-895

FD-895 functions as a spliceosome modulator by targeting the SF3B complex, a core component of the spliceosome.[1][12] This interaction leads to the inhibition of the splicing process, resulting in the retention of introns in messenger RNA (mRNA).[12][13] The accumulation of unspliced mRNA transcripts can trigger downstream cellular stress pathways, ultimately leading to apoptosis, or programmed cell death, in cancer cells.[12]

G FD895 This compound SF3B SF3B Complex (Spliceosome) FD895->SF3B inhibits Splicing mRNA Splicing SF3B->Splicing IntronRetention Intron Retention Splicing->IntronRetention leads to Apoptosis Apoptosis IntronRetention->Apoptosis induces

Caption: FD-895 mechanism of action.

References

Application Notes and Protocols for In Vitro Cell-Based Assays for (3S,17S)-FD-895

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,17S)-FD-895 is a potent anti-cancer agent that functions as a modulator of the spliceosome, the cellular machinery responsible for RNA splicing.[1] By targeting the SF3b complex, a core component of the spliceosome, this compound induces intron retention in pre-mRNA, leading to apoptosis in a variety of cancer cells.[2][3] This compound has shown significant pro-apoptotic activity in numerous cancer cell lines, including those derived from leukemia, lymphoma, breast, colon, and cervical cancers.[4][5] Notably, its efficacy appears to be independent of common poor prognostic factors such as TP53 or SF3B1 mutations.[2][6] Furthermore, this compound has been observed to modulate the Wnt signaling pathway, a critical pathway in cancer development and progression.[4][7]

These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound. The assays described herein are designed to assess its cytotoxicity, ability to induce apoptosis, and its impact on RNA splicing.

Data Presentation

The following table summarizes the quantitative data for this compound and its analogues from cell growth inhibition assays.

CompoundCell LineAssayEndpointValue (nM)
This compound (1g) HCT-116 (human colorectal carcinoma)MTSGI₅₀143
Natural FD-895 (1)HCT-116MTSGI₅₀< 10
3S-FD-895 (1a)HCT-116MTSGI₅₀< 10
17S-FD-895 (1d)HCT-116MTSGI₅₀< 10
17-methoxy-FD-895 (1e)HCT-116MTSGI₅₀< 10

Data extracted from a study on stereochemical analogues of FD-895, where this compound is denoted as analogue 1g.[8]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTS-Based)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, MDA-MB-468, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours.[8][9]

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value.

Apoptosis Assay (Flow Cytometry)

This protocol quantifies the induction of apoptosis by this compound using DiOC₆ and Propidium Iodide (PI) staining.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • DiOC₆ (3,3'-dihexyloxacarbocyanine iodide)

  • Propidium Iodide (PI)

  • Flow cytometer

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cells in PBS containing 40 µM DiOC₆ and 15 µM PI.[5]

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. Viable cells will be DiOC₆ positive and PI negative.

Intron Retention Analysis (RT-PCR)

This protocol assesses the ability of this compound to induce intron retention, a hallmark of its spliceosome-modulating activity.

Materials:

  • Cancer cell lines (e.g., Jeko-1, Mino, JVM2, HeLa, HCT116, MCF-7, MDA-MB-468)[5]

  • Complete cell culture medium

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • PCR reagents

  • Primers flanking an intron of a target gene (e.g., DNAJB1)[3]

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Seed 1 x 10⁶ cells per well in a 6-well plate and treat with 100 nM this compound for 4 hours.[5]

  • Extract total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform PCR using primers that flank an intron of the target gene. This will amplify both the spliced and unspliced transcripts.

  • Analyze the PCR products by agarose gel electrophoresis. An increase in the band corresponding to the unspliced transcript in treated cells compared to untreated cells indicates intron retention.

Visualizations

experimental_workflow Experimental Workflow for this compound Characterization cluster_assays In Vitro Assays cluster_endpoints Endpoints cell_seeding Cell Seeding compound_treatment Treatment with this compound cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation mts_assay MTS Assay (Cell Viability) incubation->mts_assay flow_cytometry Flow Cytometry (Apoptosis) incubation->flow_cytometry rt_pcr RT-PCR (Intron Retention) incubation->rt_pcr

Caption: Workflow for in vitro characterization of this compound.

signaling_pathway Proposed Mechanism of Action of this compound cluster_drug_target Drug Interaction cluster_cellular_effects Cellular Effects FD895 This compound SF3b SF3b Complex (Spliceosome) FD895->SF3b Inhibits wnt_modulation Wnt Pathway Modulation FD895->wnt_modulation Modulates intron_retention Intron Retention SF3b->intron_retention Leads to apoptosis Apoptosis intron_retention->apoptosis Induces wnt_modulation->apoptosis Contributes to

Caption: Proposed mechanism of action for this compound.

References

Application Note: Evaluating the Cytotoxicity of (3S,17S)-FD-895 with an MTS-Based Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3S,17S)-FD-895 is a stereochemical analogue of FD-895, a potent macrolide natural product that targets the human spliceosome.[1] The parent compound, FD-895, and its analogues function by modulating the SF3B complex, a core component of the spliceosome.[1][2] This interaction leads to an early pattern of mRNA intron retention, disrupting the splicing process and ultimately inducing apoptosis in cancer cells.[3][4] This mechanism has shown efficacy in various cancer cell lines, including chronic lymphocytic leukemia, ovarian cancer, and renal cancer.[3][5] Studies have also indicated that FD-895 can modulate the Wnt signaling pathway by downregulating key transcripts, further contributing to its anti-cancer effects.[6][7][8]

The MTS assay is a robust, colorimetric method used to assess cell viability.[9] The assay relies on the reduction of the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) by NAD(P)H-dependent dehydrogenase enzymes in metabolically active, viable cells.[9][10] This reaction produces a soluble formazan (B1609692) product that can be quantified by measuring its absorbance, typically at 490 nm.[9][10] The amount of formazan produced is directly proportional to the number of viable cells in the culture.[10] This application note provides a detailed protocol for using the MTS assay to determine the cytotoxic effects of this compound on a selected cancer cell line.

Signaling Pathway of FD-895

FD895_Pathway cluster_0 Cellular Processes FD895 This compound SF3B SF3B Spliceosome Complex FD895->SF3B Inhibition Splicing Normal Splicing SF3B->Splicing Facilitates IR Intron Retention SF3B->IR Leads to pre_mRNA pre-mRNA pre_mRNA->Splicing mRNA Mature mRNA Splicing->mRNA Apoptosis Apoptosis IR->Apoptosis

Caption: Mechanism of this compound inducing apoptosis via spliceosome inhibition.

Experimental Protocol

This protocol details the steps for assessing the cell viability of a cancer cell line (e.g., HCT116, HeLa, or Jurkat) following treatment with this compound using an MTS assay in a 96-well plate format.

Materials and Reagents
  • This compound

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

MTS_Workflow A 1. Seed Cells (100 µL/well in 96-well plate) B 2. Incubate (e.g., 24 hours) A->B C 3. Add this compound (Varying concentrations) B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add MTS Reagent (20 µL/well) D->E F 6. Incubate (1-4 hours at 37°C) E->F G 7. Measure Absorbance (490 nm) F->G H 8. Analyze Data (Calculate % Viability) G->H

Caption: Step-by-step workflow for the MTS cell viability assay.

Detailed Methodology

1. Cell Seeding: a. Culture the selected cancer cell line until it reaches approximately 80% confluency. b. Harvest the cells and perform a cell count to determine the concentration. c. Dilute the cells in a complete culture medium to an optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well. d. Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate. e. Include wells with medium only to serve as a background control (blank). f. Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and recover.

2. Compound Preparation and Treatment: a. Prepare a concentrated stock solution of this compound in sterile DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations for treatment. It is recommended to test a range of concentrations (e.g., 10 nM to 10 µM) to determine the IC₅₀ value. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound. d. For control wells, add 100 µL of medium with the same percentage of DMSO used in the treatment wells (vehicle control). e. Each concentration and control should be tested in triplicate.

3. Incubation: a. Return the plate to the incubator and incubate for the desired exposure period, for example, 48 hours.[5] The optimal time may vary depending on the cell line and the compound's mechanism of action.

4. MTS Reagent Addition and Measurement: a. After the incubation period, add 20 µL of the MTS reagent directly to each well, including the blank and control wells.[11][12] b. Gently tap the plate to mix. c. Incubate the plate for 1 to 4 hours at 37°C, protected from light.[10][11] The incubation time should be optimized to ensure the absorbance values are within the linear range of the microplate reader. d. After incubation, measure the absorbance at 490 nm using a microplate reader.[9][12]

Data Analysis
  • Background Subtraction: Subtract the average absorbance value of the blank wells (medium only) from all other absorbance readings.

  • Calculate Percentage Viability: The viability of cells in each treated well is expressed as a percentage relative to the vehicle-treated control cells using the following formula:

    % Cell Viability = [(Absorbance of Treated Well - Average Absorbance of Blank) / (Average Absorbance of Vehicle Control - Average Absorbance of Blank)] x 100[13]

Data Presentation

The quantitative results should be summarized in a table for clear comparison of the effects of different concentrations of this compound.

This compound Conc. (µM)Mean Absorbance (490 nm) ± SD% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
0.011.21 ± 0.0796.8%
0.11.05 ± 0.0684.0%
1.00.65 ± 0.0552.0%
10.00.21 ± 0.0316.8%
Blank (Medium Only)0.05 ± 0.01N/A
Note: The data shown are for illustrative purposes only.

References

Application Notes and Protocols for In Vivo Efficacy Studies of (3S,17S)-FD-895

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (3S,17S)-FD-895 is a synthetic analogue of the natural product FD-895, a potent small molecule modulator of the spliceosome.[1] The spliceosome is the cellular machinery responsible for RNA splicing, a critical process in gene expression.[2] In many cancers, the spliceosome is mutated or its activity is altered, making it an attractive therapeutic target.[2][3] this compound, like its parent compound, targets the SF3B complex of the spliceosome, inducing an early pattern of mRNA intron retention, which ultimately leads to apoptosis in cancer cells.[3][4][5] This pro-apoptotic activity has been observed in various cancer cell lines, including those from solid tumors and hematologic malignancies like Chronic Lymphocytic Leukemia (CLL).[3][6] Notably, this effect can occur independently of poor prognostic factors such as TP53 mutational status.[2][3] The (3S,17S) analogue was specifically developed to improve metabolic stability and in vivo half-life, making it a more suitable candidate for clinical evaluation.[1][7]

These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the anti-tumor efficacy, pharmacodynamics, and safety of this compound in preclinical cancer models.

Proposed Mechanism of Action

This compound exerts its anti-cancer effects by binding to the SF3B complex within the spliceosome. This inhibition disrupts the normal splicing process, leading to the retention of introns in specific mRNAs.[3][8] This aberrant splicing affects genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and signal transduction, including the Wnt signaling pathway.[4][8][9] The accumulation of improperly spliced mRNA transcripts triggers cellular stress and activates the apoptotic cascade, leading to preferential death of cancer cells.[3][10]

FD895 This compound Spliceosome Spliceosome (SF3B Complex) FD895->Spliceosome Inhibits IntronRetention mRNA Intron Retention (e.g., DNAJB1, RIOK3) Spliceosome->IntronRetention Disrupts Splicing Wnt Wnt Pathway Modulation (Downregulation of LEF1, CCND1, pLRP6) IntronRetention->Wnt Modulates Apoptosis Apoptosis IntronRetention->Apoptosis Induces Wnt->Apoptosis

Caption: Proposed signaling pathway for this compound.

Experimental Design: In Vivo Efficacy Studies

A robust experimental design is critical for evaluating the therapeutic potential of this compound. Xenograft models using human cancer cell lines implanted in immunocompromised mice are a gold standard for preclinical efficacy testing.[11][12]

1. Animal Model Selection The choice of animal model is dependent on the cancer type being studied. Based on in vitro data for FD-895, both solid tumor and hematological malignancy models are relevant.[3][6]

ParameterRecommendationRationale
Mouse Strain Immunocompromised mice: NU/J (Nude), NOD.CB17-Prkdcscid (SCID), or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG™)[13]These strains lack a functional immune system, allowing for the engraftment and growth of human tumor cells.[13]
Tumor Models Cell Line-Derived Xenograft (CDX): Subcutaneous implantation of cancer cell lines (e.g., HCT-116, MCF-7, Raji, Jurkat).[4][6][14]CDX models are well-established, reproducible, and allow for easy monitoring of tumor growth via calipers.[12][13]
Patient-Derived Xenograft (PDX): Implantation of tumor fragments from patients.PDX models may better recapitulate the heterogeneity of human cancer.[11]
Disseminated/Orthotopic Model: For hematological malignancies (e.g., A20 lymphoma murine model via intravenous injection).[2][15]These models better mimic the systemic nature of leukemia/lymphoma.[15]

2. Study Groups and Dosing A well-controlled study should include vehicle, treatment, and positive control groups.

GroupTreatmentDose LevelDosing RouteSchedule
1 Vehicle Control (e.g., 10% DMSO in saline)N/AMatch TreatmentDaily
2 This compoundLow Dose (e.g., X mg/kg)IV, IP, or PODaily
3 This compoundHigh Dose (e.g., Y mg/kg)IV, IP, or PODaily
4 Positive Control (e.g., Cisplatin)[6]Z mg/kgPer literaturePer literature

Note: Dose levels for this compound should be determined by prior Maximum Tolerated Dose (MTD) studies. Dosing can be administered through all common routes (i.v., p.o., i.p. and s.c.).[13]

3. Experimental Workflow The general workflow for an in vivo efficacy study is outlined below.

cluster_prep Preparation Phase cluster_study Study Phase cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization (1-2 weeks) Implantation Tumor Cell Implantation (Subcutaneous/IV) Acclimatization->Implantation TumorGrowth Tumor Growth to Palpable Size (e.g., 100-150 mm³) Implantation->TumorGrowth Randomization Randomization into Treatment Groups (n=8-10/group) TumorGrowth->Randomization Treatment Treatment Administration (e.g., 21-28 days) Randomization->Treatment Monitoring Bi-weekly Monitoring: - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitoring Endpoint Study Endpoint Reached (e.g., Tumor >2000 mm³ or end of study) Monitoring->Endpoint Criteria Met Collection Tissue Collection: - Tumor - Blood - Organs Endpoint->Collection Analysis Endpoint Analysis: - Efficacy (TGI) - Pharmacodynamics - Safety/Tolerability Collection->Analysis

Caption: General experimental workflow for in vivo efficacy studies.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Development

  • Cell Culture: Culture human cancer cells (e.g., HCT-116) in appropriate media until they reach ~80% confluency.

  • Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and determine cell viability (e.g., via trypan blue). Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 107 cells/mL.[15]

  • Implantation: Anesthetize an immunocompromised mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5-10 x 106 cells) into the right flank of the mouse.[13]

  • Monitoring: Monitor animals for tumor growth. Begin caliper measurements once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

Protocol 2: Drug Formulation and Administration

  • Formulation: Prepare a stock solution of this compound in a suitable solvent like 100% DMSO.

  • Dosing Solution: On each dosing day, dilute the stock solution to the final desired concentration using a sterile vehicle (e.g., saline, PEG400). The final DMSO concentration should typically be less than 10%.

  • Administration: Administer the dosing solution to the mice via the chosen route (e.g., intraperitoneal injection) based on the animal's body weight.

Protocol 3: In Vivo Efficacy and Tolerability Assessment

  • Tumor Measurement: Measure tumor dimensions using digital calipers twice weekly.[13]

  • Body Weight: Record the body weight of each animal twice weekly as an indicator of general health and drug toxicity.[15]

  • Clinical Observations: Perform daily clinical observations to check for signs of distress, such as changes in posture, activity, or grooming.

  • Efficacy Calculation: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

Protocol 4: Pharmacodynamic (PD) Marker Analysis To confirm that this compound is engaging its target in vivo, tumors should be analyzed for markers of spliceosome modulation and apoptosis induction.[3][16]

Tumor Tumor Tissue (Collected at Endpoint) Homogenize Homogenize & Lyse Tumor->Homogenize Tissue Fix & Embed (Formalin/Paraffin) Tumor->Tissue RNA RNA Isolation Homogenize->RNA Protein Protein Isolation Homogenize->Protein qRT qRT-PCR Analysis (Intron Retention of DNAJB1, RIOK3, etc.) RNA->qRT WB Western Blot (Cleaved PARP, Mcl-1) Protein->WB IHC IHC/TUNEL Assay (Cleaved Caspase-3, Apoptotic Cells) Tissue->IHC

Caption: Workflow for pharmacodynamic (PD) marker analysis.

  • Tissue Collection: At the study endpoint, euthanize mice and excise tumors. Divide each tumor into sections for RNA, protein, and histological analysis.

  • Intron Retention Analysis (qRT-PCR):

    • Isolate total RNA from a tumor section using a standard kit.

    • Synthesize cDNA.

    • Perform quantitative real-time PCR using primers specifically designed to detect the unspliced (intron-retained) and spliced isoforms of target genes known to be affected by FD-895, such as DNAJB1 and RIOK3.[8][14]

  • Apoptosis Analysis (Western Blot):

    • Isolate total protein from a tumor section.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with antibodies against key apoptosis markers like cleaved PARP and Mcl-1 to confirm the induction of apoptosis.[3]

  • Apoptosis Analysis (Immunohistochemistry):

    • Fix a tumor section in formalin and embed in paraffin.

    • Perform immunohistochemistry (IHC) using an antibody for cleaved caspase-3, a key executioner caspase in the apoptotic pathway.[16]

    • Alternatively, perform a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.

Summary of Endpoints and Data Presentation

All quantitative data should be clearly summarized for interpretation and comparison.

Table 1: Primary Efficacy Endpoints

Parameter Metric Treatment Group 1 Treatment Group 2 Control Group
Mean Tumor Volume mm³ (Mean ± SEM)
Tumor Growth Inhibition % TGI N/A

| Median Survival | Days | | | |

Table 2: Safety and Tolerability Endpoints

Parameter Metric Treatment Group 1 Treatment Group 2 Control Group
Mean Body Weight Change % Change from Baseline
Treatment-Related Deaths Number of Animals

| Clinical Observations | Summary of Findings | | | |

Table 3: Pharmacodynamic Endpoints

Parameter Metric Treatment Group 1 Treatment Group 2 Control Group
Intron Retention (Gene X) Relative Fold Change
Cleaved Caspase-3 % Positive Cells (IHC)

| Cleaved PARP | Relative Protein Level | | | |

References

Application Notes and Protocols for Testing (3S,17S)-FD-895 Efficacy in HCT116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and experimental protocols for evaluating the efficacy of (3S,17S)-FD-895, a spliceosome modulator, on the human colon cancer cell line HCT116. HCT116 cells are a well-characterized line used extensively in cancer research and are known to be responsive to apoptosis-inducing agents.[1][2][3] this compound has been shown to exhibit growth inhibitory activity against HCT116 cells, making this an important model system to study its mechanism of action.[4] These protocols will guide researchers through the necessary steps to assess the cytotoxic and apoptotic effects of this compound on HCT116 cells.

HCT116 Cell Line Characteristics

HCT116 is a human colorectal carcinoma cell line derived from an adult male.[3][5] These cells exhibit an epithelial-like morphology and grow as an adherent monolayer.[1][5] Genetically, they are characterized by a mutation in codon 13 of the KRAS proto-oncogene.[2][3] HCT116 cells are near-diploid and are a suitable model for studying colorectal cancer progression, drug screening, and mechanisms of apoptosis.[1][2]

CharacteristicDescription
Cell Type Human Colorectal Carcinoma
Morphology Epithelial-like[1][3][5]
Growth Properties Adherent, Monolayer[1][5]
Doubling Time Approximately 25-35 hours[1]
Key Genetic Feature KRAS G13D mutation[1][2]

Efficacy of this compound on HCT116 Cells

This compound is a stereoisomer of the natural product FD-895, a potent spliceosome modulator that has been shown to induce apoptosis in various cancer cell lines.[6][7][8] Studies have demonstrated that this compound exhibits significant growth inhibitory activity in HCT116 cells.

CompoundCell LineAssayEndpointResult
This compoundHCT116MTS Cell ViabilityGI₅₀ (72h)143 nM[4]

Experimental Protocols

Cell Culture and Maintenance

Protocol for Culturing HCT116 Cells:

  • Medium: Use McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer once with Phosphate-Buffered Saline (PBS).

    • Add 1-2 mL of Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 5-10 mL of complete growth medium.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new culture flasks at a recommended seeding density of 2 x 10⁴ cells/cm².[1]

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal growth inhibitory concentration (GI₅₀) of this compound.

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[4]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[4]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 72 hours.

  • MTS Reagent: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1500 rpm for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[9][10][11]

  • Cell Seeding and Treatment: Seed HCT116 cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[10]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.[10]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content by flow cytometry.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[12][13][14][15]

  • Cell Lysis: Treat HCT116 cells with this compound. Lyse the cells using a chilled cell lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add cell lysate, reaction buffer, and the caspase-3 substrate (DEVD-pNA).[12][14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[12][14]

  • Measurement: Measure the absorbance at 405 nm.[12][13] The absorbance is proportional to the caspase-3 activity.

Western Blot Analysis

This technique is used to detect changes in the expression of key apoptosis-related proteins.

  • Protein Extraction: Treat HCT116 cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[16][17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]

Key Apoptosis Markers for Western Blotting in HCT116:

ProteinExpected Change with Apoptosis InductionRole in Apoptosis
Cleaved Caspase-3 IncreaseExecutioner caspase[16][17][18]
Cleaved PARP IncreaseSubstrate of activated caspases, marker of apoptosis[16][17][19][20][21][22]
Bax IncreasePro-apoptotic Bcl-2 family protein[16][17][18]
Bcl-2 DecreaseAnti-apoptotic Bcl-2 family protein[16][17][18]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results HCT116 HCT116 Cell Culture Treatment Cell Treatment with this compound HCT116->Treatment FD895 This compound Preparation FD895->Treatment MTS Cell Viability (MTS) Treatment->MTS Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI) Treatment->CellCycle Caspase Caspase-3 Activity Treatment->Caspase WB Western Blot Treatment->WB GI50 GI50 Determination MTS->GI50 Flow Flow Cytometry Analysis Apoptosis->Flow CellCycle->Flow Spectro Spectrophotometry Caspase->Spectro Blot Blot Imaging & Densitometry WB->Blot Efficacy Efficacy & Potency GI50->Efficacy ApoptosisInduction Apoptosis Induction Flow->ApoptosisInduction CycleArrest Cell Cycle Arrest Flow->CycleArrest Pathway Apoptotic Pathway Activation Spectro->Pathway Blot->Pathway

Caption: Experimental workflow for evaluating this compound efficacy.

Apoptosis Signaling Pathway in HCT116 Cells

G cluster_spliceosome Spliceosome Modulation cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FD895 This compound Spliceosome Spliceosome (SF3B) FD895->Spliceosome Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Spliceosome->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Spliceosome->Bax Upregulation Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound in HCT116 cells.

References

Application Notes and Protocols for the Evaluation of (3S,17S)-FD-895 in an A20 Lymphoma Murine Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A20 cell line, a B-cell lymphoma originating from a BALB/c mouse, serves as a critical tool in the preclinical evaluation of novel cancer therapeutics.[1][2][3][4] This syngeneic model is particularly valuable for immuno-oncology research, as it allows for the study of therapeutic agents in the context of a competent immune system.[5][6][7] (3S,17S)-FD-895 is a stereoisomer of FD-895, a member of the polyketide family of natural products that have been identified as potent spliceosome modulators.[1][4] By targeting the SF3b complex of the spliceosome, FD-895 and its analogues induce intron retention in pre-mRNA, leading to apoptosis in cancer cells.[1][8] This document provides detailed application notes and protocols for the evaluation of this compound in the A20 murine lymphoma model.

Data Presentation

In Vitro Activity of FD-895 and its Analogues

The following table summarizes the in vitro cell growth inhibitory activities of FD-895 and its various stereoisomers, including this compound, against the HCT116 human colon carcinoma cell line. While not specific to the A20 cell line, this data provides a comparative baseline for the potency of these compounds. Notably, the this compound isomer (designated as 1g ) exhibits significantly lower potency compared to other analogues.

CompoundStereochemistryGI₅₀ (nM)[4]
FD-895 (1) Natural Product< 10
3S-FD-895 (1a) 3S< 10
17S-FD-895 (1d) 17S< 10
This compound (1g) 3S, 17S143
7R-17S-FD-895 (1h) 7R, 17S860
In Vivo Efficacy of Spliceosome Modulators in the A20 Murine Model

Direct in vivo efficacy data for the this compound stereoisomer in the A20 model is not currently available in the reviewed literature. However, studies on the related spliceosome modulator, pladienolide-B (PLAD-B), have demonstrated significant anti-tumor effects in this model. The data below is for PLAD-B and serves as a reference for the potential outcomes of spliceosome modulation in the A20 model.

Treatment GroupOutcomeStatistical SignificanceReference
Pladienolide-B Tumor regression and improved survivalP<0.001[1]
Vehicle Control Progressive tumor growth-[1]

Experimental Protocols

A20 Cell Culture

This protocol outlines the steps for the proper culture and maintenance of the A20 cell line.

Materials:

  • A20 cell line (ATCC® TIB-208™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-glutamine

  • Trypan Blue solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Thaw a cryopreserved vial of A20 cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cells at 150 x g for 5-7 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Monitor cell density and viability daily. A20 cells grow in suspension.

  • Maintain the cell culture by adding fresh medium to keep the cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • To subculture, determine the cell viability and density using Trypan Blue exclusion. Centrifuge the required volume of cell suspension, aspirate the supernatant, and resuspend the cells in fresh medium at the desired seeding density.

Establishment of the A20 Syngeneic Murine Model

This protocol describes the subcutaneous implantation of A20 cells to establish tumors in BALB/c mice.

Materials:

  • A20 cells in exponential growth phase

  • Female BALB/c mice (6-8 weeks old)

  • Sterile PBS

  • Matrigel® (optional, but can improve tumor take rate)

  • 1 mL syringes with 27-gauge needles

  • Animal clippers

  • 70% Ethanol

  • Digital calipers

Procedure:

  • Harvest A20 cells from culture and perform a cell count and viability assessment. Cell viability should be >95%.

  • Wash the cells twice with sterile PBS by centrifugation at 150 x g for 5 minutes.

  • Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) to a final concentration of 1 x 10⁷ cells/mL.

  • Prepare the injection site on the right flank of the BALB/c mice by shaving the fur and wiping with 70% ethanol.

  • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ A20 cells) into the prepared flank of each mouse.

  • Monitor the mice daily for general health and tumor development.

  • Once tumors become palpable, measure the tumor volume every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.

  • Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

In Vivo Efficacy Evaluation of this compound

This protocol provides a general framework for assessing the anti-tumor activity of this compound in the established A20 tumor model. Dosing and formulation will need to be optimized based on the compound's characteristics.

Materials:

  • A20 tumor-bearing mice

  • This compound

  • Vehicle for solubilizing the compound (e.g., DMSO, PEG300, Tween 80, saline)

  • Dosing syringes and needles appropriate for the route of administration

  • Animal balance

Procedure:

  • Prepare the formulation of this compound in a suitable vehicle. The final concentration should be determined based on the desired dose and a tolerable injection volume.

  • On day 0 of treatment, record the initial tumor volume and body weight of each mouse.

  • Administer this compound to the treatment group via the determined route (e.g., intraperitoneal, intravenous, or oral). The control group should receive an equivalent volume of the vehicle.

  • The treatment schedule should be defined (e.g., daily, every other day for a specified number of cycles). Based on studies with the related compound pladienolide-B, a daily administration for 5 consecutive days can be a starting point.[1]

  • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

  • Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI) compared to the control group.

  • A secondary endpoint can be overall survival. Mice should be monitored until a predetermined endpoint is reached (e.g., tumor volume exceeding 2000 mm³ or signs of significant morbidity).

  • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, RNA sequencing, or Western blot).

Visualization of Pathways and Workflows

Signaling Pathway of FD-895

FD-895 acts as a spliceosome modulator, leading to intron retention and subsequent apoptosis. It has also been shown to downregulate the Wnt/β-catenin signaling pathway.[3][9][10]

FD895_Signaling_Pathway cluster_spliceosome Spliceosome Modulation cluster_wnt Wnt/β-catenin Pathway Inhibition FD895 This compound SF3b SF3b Complex FD895->SF3b inhibits IntronRetention Intron Retention FD895->IntronRetention Spliceosome Spliceosome SF3b->Spliceosome component of pre_mRNA pre-mRNA Spliceosome->pre_mRNA splices mRNA Mature mRNA pre_mRNA->mRNA splicing Apoptosis_splice Apoptosis IntronRetention->Apoptosis_splice LRP6 p-LRP6 beta_catenin β-catenin LRP6->beta_catenin stabilizes LEF1 LEF1 beta_catenin->LEF1 activates GeneTranscription Target Gene Transcription LEF1->GeneTranscription promotes FD895_wnt This compound FD895_wnt->LRP6 downregulates

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for evaluating this compound in the A20 murine model.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis and Endpoint A20_culture 1. A20 Cell Culture Tumor_implantation 2. Subcutaneous Implantation in BALB/c Mice A20_culture->Tumor_implantation Tumor_growth 3. Tumor Growth Monitoring Tumor_implantation->Tumor_growth Randomization 4. Randomization into Groups Tumor_growth->Randomization Compound_prep 5. This compound Formulation Randomization->Compound_prep Treatment_admin 6. Compound Administration Compound_prep->Treatment_admin Data_collection 7. Monitor Tumor Volume and Body Weight Treatment_admin->Data_collection TGI 8. Calculate Tumor Growth Inhibition Data_collection->TGI Survival 9. Survival Analysis Data_collection->Survival Ex_vivo 10. Ex Vivo Tumor Analysis TGI->Ex_vivo Survival->Ex_vivo

Caption: Workflow for in vivo evaluation.

References

Application of (3S,17S)-FD-895 in Leukemia Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,17S)-FD-895 is a potent and stabilized synthetic analog of the natural product FD-895, a macrocyclic polyketide that functions as a modulator of the spliceosome.[1] By targeting the SF3B1 (splicing factor 3b subunit 1) component of the U2 small nuclear ribonucleoprotein (snRNP), this compound and its parent compound induce widespread intron retention in pre-mRNA, leading to apoptosis in cancer cells.[2][3] This targeted disruption of RNA splicing has shown significant therapeutic potential in various hematological malignancies, particularly leukemia, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[2][4] Notably, these compounds exhibit selective cytotoxicity towards malignant cells while sparing normal hematopoietic cells, and their efficacy is maintained in leukemia cells with poor prognostic markers such as TP53 and SF3B1 mutations.[2][5] This document provides detailed application notes and experimental protocols for the use of this compound in leukemia research.

Mechanism of Action

This compound exerts its anti-leukemic effects by binding to the SF3B1 protein, a core component of the spliceosome.[3] This interaction inhibits the catalytic function of the spliceosome, leading to the retention of introns in messenger RNA (mRNA) transcripts.[2] The accumulation of incorrectly spliced mRNA triggers cellular stress responses and ultimately induces apoptosis.[2] One of the key downstream effects of this splicing modulation is the alteration of the Wnt signaling pathway and the splicing of apoptosis-related genes like MCL-1, promoting a pro-apoptotic state in leukemia cells.[6][7]

FD895 This compound SF3B1 SF3B1 (Spliceosome Component) FD895->SF3B1 Binds to Spliceosome Spliceosome Inhibition SF3B1->Spliceosome Inhibits IntronRetention Intron Retention in pre-mRNA Spliceosome->IntronRetention AlteredSplicing Altered Splicing of Key Genes (e.g., MCL-1) Spliceosome->AlteredSplicing Wnt Wnt Signaling Pathway Modulation Spliceosome->Wnt Apoptosis Apoptosis in Leukemia Cells IntronRetention->Apoptosis AlteredSplicing->Apoptosis Wnt->Apoptosis

Mechanism of Action of this compound.

Data Presentation

In Vitro Cytotoxicity of FD-895 in Leukemia and Other Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of FD-895 in various cell lines, demonstrating its potent anti-cancer activity.

Cell LineCancer TypeIC50 of FD-895 (nM)Reference
Primary CLL CellsChronic Lymphocytic Leukemia5.1 - 138.7[6]
HCT116 (TP53 +/+)Colon Cancer34.1 ± 2.4[5]
HCT116 (TP53 +/-)Colon Cancer75.2 ± 2.5[5]
HCT116 (TP53 -/-)Colon Cancer75.2 ± 2.5[5]
MCF-7Breast Cancer30.7 ± 2.2[5]
MDA-MB-468Breast Cancer415.0 ± 5.3[5]
HeLaCervical Cancer50.3 ± 3.5[5]
Normal PBMCsHealthy Donor> 450[5]

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Flow Cytometry

This protocol details the measurement of apoptosis in leukemia cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Leukemia cell line (e.g., from a patient with CLL)

  • This compound

  • RPMI 1640 medium with 10% FBS

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed leukemia cells at a density of 1 x 10^6 cells/mL in a suitable culture flask or plate.

  • Treatment: Treat the cells with the desired concentrations of this compound (e.g., 100 nM) for 48 hours. Include a vehicle-treated control.[6]

  • Cell Harvesting: After incubation, collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered apoptotic.

Start Seed Leukemia Cells Treatment Treat with This compound (e.g., 100 nM, 48h) Start->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V & PI Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Workflow for Apoptosis Assay.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the detection of changes in the expression of Mcl-1 and the cleavage of PARP, key markers of apoptosis, in response to this compound treatment.

Materials:

  • Leukemia cells

  • This compound

  • RIPA buffer with protease inhibitors

  • Primary antibodies against Mcl-1 and PARP

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Treatment: Treat leukemia cells with this compound (e.g., 100 nM) for 6 hours for Mcl-1 analysis and 24 hours for PARP analysis.[6]

  • Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1 or PARP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system. An increase in cleaved PARP (89 kDa) and a decrease in Mcl-1 levels are indicative of apoptosis.[6]

Protocol 3: Analysis of Intron Retention by RT-PCR

This protocol allows for the qualitative assessment of intron retention in specific genes, such as DNAJB1, as a direct measure of this compound's splicing modulation activity.

Materials:

  • Leukemia cells

  • This compound

  • RNA extraction kit

  • Reverse transcriptase and cDNA synthesis kit

  • Taq polymerase and PCR reagents

  • Primers specific for spliced and unspliced isoforms of the target gene (e.g., DNAJB1)

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • Cell Treatment: Treat 1 x 10^6 leukemia cells with 100 nM this compound for 4 hours.[5]

  • RNA Extraction: Isolate total RNA from the treated and untreated control cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • PCR Amplification: Perform PCR using primers that flank an intron of the target gene. This will amplify both the spliced (shorter) and unspliced (longer, intron-retained) transcripts.

  • Gel Electrophoresis: Separate the PCR products on a 2% agarose gel.[8]

  • Visualization: Visualize the bands under UV light. An increase in the intensity of the higher molecular weight band (unspliced) in the treated sample compared to the control indicates intron retention.

cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology cluster_analysis Analysis Treat Treat Leukemia Cells with this compound RNA_Extract RNA Extraction Treat->RNA_Extract cDNA_Synth cDNA Synthesis RNA_Extract->cDNA_Synth PCR PCR with Intron-Flanking Primers cDNA_Synth->PCR Gel Agarose Gel Electrophoresis PCR->Gel Visualize Visualize Bands (Spliced vs. Unspliced) Gel->Visualize

References

Troubleshooting & Optimization

Technical Support Center: Scalable Synthesis of (3S,17S)-FD-895

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of (3S,17S)-FD-895 and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in the scalable synthesis of this compound?

A1: The synthesis of this compound is a convergent process that involves the preparation of two key fragments: the macrocyclic core and the side chain. These fragments are then coupled together in the final stages of the synthesis. The key reactions include a Ring-Closing Metathesis (RCM) to form the 12-membered macrolide and a Stille cross-coupling reaction to attach the side chain.[1][2] A scalable approach has been developed that enables the production of gram-scale quantities of the target molecule.[3]

Q2: Why is the stereochemistry at the C17 position important?

A2: The stereochemistry at the C17 position has a significant impact on the biological activity and stability of FD-895 analogues. Studies have shown that the (17S) configuration, as found in this compound, can lead to increased activity and stability compared to other stereoisomers.[1] This makes the stereoselective synthesis of the side chain a critical aspect of the overall process.

Q3: What are the main challenges in the Stille coupling step for this synthesis?

A3: The main challenges in the Stille coupling step include ensuring the high purity of the vinylstannane and the vinyl iodide coupling partners, the potential for oxidative homocoupling of the organostannane reagent, and the removal of toxic tin byproducts from the reaction mixture.[4] Careful control of reaction conditions and robust purification methods are necessary to overcome these challenges.

Q4: Are there alternatives to the Stille coupling for connecting the side chain and the core?

A4: While the Stille coupling is a well-established method for this synthesis, other cross-coupling reactions such as the Suzuki coupling could potentially be employed. However, the Stille reaction has been shown to be reliable for this complex system on a larger scale.[5] The choice of coupling reaction may depend on the specific substrates and the desired scale of the synthesis.

Q5: What is the purpose of using a second-generation Hoveyda-Grubbs catalyst in the RCM step?

A5: The second-generation Hoveyda-Grubbs catalyst is a robust and efficient catalyst for Ring-Closing Metathesis. It is known for its tolerance to various functional groups and its ability to promote the formation of macrocycles, which can be a challenging transformation.[1] Its use is critical for achieving a good yield in the formation of the 12-membered lactone core of FD-895.

Troubleshooting Guides

Stille Cross-Coupling of the Macrocyclic Core and Side Chain

Problem: Low or no yield of the coupled product.

Potential Cause Suggested Solution
Degraded Palladium Catalyst Use a fresh batch of the palladium catalyst (e.g., XPhos Pd G2). Ensure proper storage of the catalyst under an inert atmosphere.
Impure Reactants Purify the vinylstannane and vinyl iodide fragments immediately before use. Residual impurities can poison the catalyst.
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon) before adding the catalyst.
Inefficient Transmetalation The addition of copper(I) salts (e.g., CuCl) and fluoride (B91410) sources (e.g., KF) can accelerate the transmetalation step.[1]
Incorrect Reaction Temperature Optimize the reaction temperature. The reported procedure suggests heating to 50 °C.[1]

Problem: Difficulty in removing tin byproducts.

Potential Cause Suggested Solution
Formation of Soluble Tin Species After the reaction, perform a workup with a fluoride source (e.g., KF) to precipitate tin salts, which can then be removed by filtration.
Co-elution during Chromatography Use a non-polar solvent wash to remove a significant portion of the tin byproducts before column chromatography. Slurrying the crude product in a solvent like MTBE followed by recrystallization can also be effective.[5]
Residual Tin in Final Product Employ multiple purification steps, such as a combination of flash chromatography and recrystallization, to ensure the complete removal of tin residues.
Ring-Closing Metathesis (RCM) for Macrolide Formation

Problem: Low yield of the desired macrocycle.

Potential Cause Suggested Solution
Catalyst Decomposition Use freshly purified and degassed solvents (e.g., toluene). Ensure the reaction is performed under a strict inert atmosphere.
High Reaction Concentration High concentrations can favor intermolecular reactions leading to dimerization or oligomerization. Perform the reaction under high dilution conditions by slow addition of the substrate to the catalyst solution.[1]
Substrate Purity Ensure the diene precursor is of high purity, as impurities can inhibit or poison the catalyst.
Incorrect Catalyst While the second-generation Hoveyda-Grubbs catalyst is reported to be effective, other RCM catalysts could be screened for improved performance.[1]

Problem: Formation of dimeric or oligomeric byproducts.

Potential Cause Suggested Solution
Reaction Concentration is too High The key to minimizing intermolecular reactions is to maintain a very low concentration of the diene substrate. This is typically achieved by adding the substrate solution dropwise to the refluxing solvent containing the catalyst over a long period.[1]
Slow Initiation of Cyclization A higher reaction temperature might be necessary to favor the intramolecular cyclization over intermolecular reactions.

Experimental Protocols

General Procedure for Stille Coupling

This protocol is adapted from the synthesis of this compound analogues.[1]

  • Combine the vinylstannane side chain (1.1 to 1.5 equivalents) and the macrocyclic core vinyl iodide (1 equivalent) in a flask and dry via rotary evaporation from benzene.

  • To the mixture, sequentially add CuCl (1.5 to 2.0 equivalents), KF (1.5 to 2.0 equivalents), and XPhos Pd G2 (0.01 to 0.05 equivalents).

  • Add anhydrous tert-butanol (B103910) as the solvent.

  • Purge the reaction vessel with Argon.

  • Heat the mixture to 50 °C and stir overnight. The solution will typically turn into a gray, cloudy mixture.

  • Upon completion, quench the reaction and proceed with aqueous workup and extraction.

  • Purify the crude product by flash column chromatography.

General Procedure for Ring-Closing Metathesis

This protocol is based on the macrocyclization step in the synthesis of the FD-895 core.[1]

  • Dissolve the diene precursor in anhydrous, degassed toluene (B28343) in a flask equipped with an addition funnel.

  • Heat the solution to reflux under an Argon atmosphere.

  • In a separate flask, dissolve the second-generation Hoveyda-Grubbs catalyst in anhydrous, degassed toluene.

  • Add the catalyst solution dropwise from the addition funnel to the refluxing solution of the diene over several hours.

  • After the addition is complete, continue to stir the reaction at reflux for a specified time (e.g., 5 hours), monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by filtering through a pad of Celite followed by flash column chromatography.

Visualizations

Stille_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Stille Coupling cluster_workup Workup & Purification Vinylstannane Vinylstannane Side Chain ReactionSetup Combine Reactants, CuCl, KF, XPhos Pd G2 in tert-Butanol Vinylstannane->ReactionSetup VinylIodide Macrocyclic Core (Vinyl Iodide) VinylIodide->ReactionSetup Degas Purge with Argon ReactionSetup->Degas Heat Heat to 50 °C Degas->Heat Quench Quench Reaction Heat->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Flash Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the Stille cross-coupling reaction.

RCM_Workflow cluster_precursor Precursor Preparation cluster_reaction Ring-Closing Metathesis cluster_workup Workup & Purification Diene Diene Precursor Reflux Dissolve Diene in Toluene & Heat to Reflux Diene->Reflux SlowAddition Slow Dropwise Addition of Catalyst Reflux->SlowAddition Catalyst Hoveyda-Grubbs II Catalyst in Toluene Catalyst->SlowAddition Cool Cool to Room Temp SlowAddition->Cool Concentrate Concentrate Cool->Concentrate Purify Celite Filtration & Flash Chromatography Concentrate->Purify Macrocycle Macrocyclic Core Purify->Macrocycle

Caption: Workflow for the Ring-Closing Metathesis reaction.

Troubleshooting_Logic decision decision solution solution start Low Reaction Yield check_reagents Are reagents pure and catalyst active? start->check_reagents check_conditions Are reaction conditions (temp, conc, inert atm) optimal? check_reagents->check_conditions Yes solution_reagents Purify reagents. Use fresh catalyst. check_reagents->solution_reagents No check_byproducts Are side products (e.g., dimers, homocoupling) observed? check_conditions->check_byproducts Yes solution_conditions Optimize temperature. Adjust concentration. Ensure inert atmosphere. check_conditions->solution_conditions No solution_byproducts Adjust reaction concentration (high dilution for RCM). Additives to promote desired pathway (Stille). check_byproducts->solution_byproducts Yes end Consult further literature check_byproducts->end No

Caption: General troubleshooting logic for low reaction yield.

References

improving the stability and solubility of (3S,17S)-FD-895

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and utilizing (3S,17S)-FD-895. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent spliceosome modulator in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a stereoisomer of the natural product FD-895, a 12-membered macrolide. It functions as a spliceosome modulator by targeting the SF3b complex, a core component of the spliceosome machinery responsible for pre-mRNA splicing.[1][2] By binding to the SF3b complex, this compound inhibits its function, leading to intron retention and modulation of RNA splicing.[3][4] This disruption of normal splicing can induce apoptosis in cancer cells, making it a compound of interest for oncology research.[4] Studies have also shown that FD-895 and its analogs can modulate the Wnt signaling pathway.[3][5]

Q2: I am having trouble dissolving this compound. What solvents are recommended?

A2: this compound, like its parent compound and related macrolides such as Pladienolide B, has poor aqueous solubility.[1] For in vitro experiments, the recommended primary solvent is dimethyl sulfoxide (B87167) (DMSO).[1][6][7][8][9] It is also reported to be soluble in ethanol, methanol, and DMF.[1]

Troubleshooting Dissolution Issues:

  • Use High-Quality, Anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[8] Always use fresh, high-purity, anhydrous DMSO.

  • Sonication/Vortexing: If the compound does not dissolve immediately, gentle warming or sonication can be applied to facilitate dissolution.[8]

  • Prepare a Concentrated Stock Solution: It is standard practice to prepare a high-concentration stock solution in DMSO (e.g., 1-10 mg/mL). This stock can then be serially diluted in an appropriate aqueous buffer or cell culture medium for your experiment. Ensure the final DMSO concentration in your assay is low (typically ≤0.5%) to avoid solvent-induced toxicity.[2]

Q3: My this compound solution appears to be losing activity over time. Why is this happening and how can I prevent it?

A3: The FD-895 scaffold is known to have poor metabolic stability and is susceptible to degradation in aqueous solutions.[10] The primary degradation pathway is the hydrolysis of the 12-membered lactone ring, which results in a ring-opened, inactive seco-acid.[10][11] While this compound has been shown to have improved stability compared to the natural product FD-895, proper handling is still critical to ensure potency and reproducibility.[4]

Recommendations for Maintaining Stability:

  • Storage of Solid Compound: Store the solid form of this compound at -20°C or -80°C, protected from light and moisture.

  • Storage of Stock Solutions: Prepare stock solutions in anhydrous DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[2] Stored correctly, DMSO stock solutions can be stable for up to 6 months.[2][8]

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen DMSO stock. Avoid storing the compound in aqueous buffers for extended periods. The half-life of similar compounds in aqueous media can be very short.[10]

Q4: What are the key differences in activity and stability between FD-895 and the this compound stereoisomer?

A4: The stereochemistry at the C17 position has a significant impact on both the biological activity and stability of FD-895. The (3S,17S) stereoisomer (also referred to as 17S-FD-895) has demonstrated both increased stability and more potent anti-cancer activity compared to the natural (3S,17R)-FD-895.[1][4] In some studies, the 17S isomer showed up to 25 times stronger anticancer activity.[12] This makes this compound a more desirable candidate for drug development and experimental studies.

Quantitative Data Summary

The following table summarizes the cellular activity (GI₅₀) of various FD-895 analogues in HCT-116 cancer cells after a 72-hour treatment. This data highlights the impact of stereochemistry on potency.

Compound IDDescriptionGI₅₀ (nM)Relative Potency vs. FD-895
1 Natural FD-895< 10-
1a 3S-FD-895< 10Comparable
1b 7R-FD-895~3000~300-fold less active
1c 10R,11R-FD-89541,300~21,700-fold less active
1d This compound < 10 Comparable / Potentially Increased
1g 3S,17S-FD-895 (double modification)143~52-fold less effective than 1a

Data adapted from Chan et al., J Med Chem, 2023.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 1 mg/mL or 10 mM). c. Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes. e. Store the aliquots at -80°C for long-term storage (up to 6 months).[2][8]

Protocol 2: Assessment of Splice Modulation by RT-PCR

This protocol provides a general method to assess the intron retention activity of this compound.

  • Cell Treatment: a. Plate cancer cells (e.g., HCT-116, HeLa) at an appropriate density and allow them to adhere overnight. b. Prepare fresh serial dilutions of this compound from a DMSO stock solution in cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO). c. Treat cells with varying concentrations of this compound (e.g., 10 nM - 500 nM) for a specified time (e.g., 4-24 hours).[3]

  • RNA Isolation: a. After treatment, harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: a. Synthesize cDNA from the isolated RNA using a reverse transcriptase kit.

  • RT-PCR Analysis: a. Perform PCR using primers specifically designed to flank an intron of a known target gene (e.g., DNAJB1). One primer should be in the exon preceding the intron, and the other in the exon following it. b. The product size for the normally spliced transcript will be smaller than the product size for the transcript with the retained intron. c. Analyze the PCR products on an agarose (B213101) gel. An increase in the intensity of the larger band (intron-retained) in treated samples compared to the control indicates splice modulation activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results start Obtain Solid This compound stock Prepare Anhydrous DMSO Stock (1-10 mM) start->stock working Prepare Fresh Aqueous Working Solution stock->working treat Treat Cells (e.g., 4-24h) working->treat harvest Harvest Cells & Isolate RNA/Protein treat->harvest cDNA cDNA Synthesis harvest->cDNA viability Cell Viability Assay (e.g., MTS) harvest->viability rtpcr RT-PCR for Intron Retention cDNA->rtpcr data Data Analysis & Interpretation rtpcr->data viability->data

Caption: General experimental workflow for assessing the activity of this compound.

troubleshooting_solubility cluster_solvents start Issue: This compound Not Dissolving q1 What is the solvent? start->q1 aqueous Aqueous Buffer q1->aqueous dmso DMSO q1->dmso sol1 Solution: Compound has poor aqueous solubility. Use DMSO for primary stock solution. aqueous->sol1 q2 Is the DMSO anhydrous & high-purity? dmso->q2 sol2 Action: Use fresh, anhydrous DMSO. Old DMSO may have absorbed water. q2->sol2 No sol3 Action: Apply gentle warming or sonication to aid dissolution. q2->sol3 Yes

Caption: Troubleshooting guide for this compound solubility issues.

spliceosome_pathway cluster_spliceosome Spliceosome Complex premRNA pre-mRNA U1 U1 snRNP premRNA->U1 U2 U2 snRNP U1->U2 SF3b SF3b Complex U4U6U5 U4/U6.U5 tri-snRNP U2->U4U6U5 recruitment inhibition Inhibition spliced_mRNA Mature Spliced mRNA U4U6U5->spliced_mRNA Splicing retained_intron mRNA with Retained Intron U4U6U5->retained_intron Dysfunctional Splicing FD895 This compound FD895->SF3b

Caption: Mechanism of action of this compound on the spliceosome.

References

troubleshooting off-target effects of (3S,17S)-FD-895

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3S,17S)-FD-895. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects during their experiments with this spliceosome modulator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a stereoisomer of FD-895, a potent spliceosome modulator. It targets the SF3b complex, a core component of the spliceosome. By binding to SF3b, it interferes with the splicing process of pre-mRNA, leading to widespread intron retention and/or exon skipping. This disruption of normal splicing ultimately induces apoptosis in susceptible cells, particularly cancer cells.[1]

Q2: Is this compound selective for cancer cells?

A2: Studies on the parent compound, FD-895, and related spliceosome modulators have shown a degree of selectivity for cancer cells over normal cells.[1][2][3][4] For instance, FD-895 induced apoptosis in chronic lymphocytic leukemia (CLL) cells at nanomolar concentrations, while normal B and T lymphocytes were resistant to concentrations greater than 1 µM.[2] However, off-target effects on normal cells can still occur, and the therapeutic window may vary between cell types.

Q3: What are the known off-target effects of SF3B modulators like this compound?

A3: Clinical trials of similar SF3B modulators, such as E7107 and H3B-8800, have revealed several off-target effects. The most common are gastrointestinal issues (diarrhea, nausea, vomiting) and fatigue.[5][6][7][8] More serious, dose-limiting toxicities have included prolongation of the QT interval in the heart's electrical cycle and, in the case of E7107, vision loss.[8] At a molecular level, off-target effects can manifest as unintended alterations in the splicing of genes not directly related to cancer cell apoptosis and modulation of other signaling pathways, such as the Wnt signaling pathway.[1][3]

Q4: How does the activity of this compound compare to other stereoisomers of FD-895?

A4: Structure-activity relationship studies have shown that the stereochemistry of FD-895 analogues can significantly impact their activity. While specific comparative data for this compound is limited, it is known to be a less active isomer compared to others in terms of cell growth inhibition.

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity in Non-Cancerous or Resistant Cancer Cell Lines

Possible Cause: Although generally more selective for cancer cells, this compound can exhibit off-target cytotoxicity in normal cells or in cancer cell lines expected to be resistant. This could be due to cell-line specific sensitivities or unintended splicing modulation of essential genes.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, ensure that the compound is active in a sensitive, positive control cell line.

  • Titrate the Dose: Perform a dose-response curve to determine the IC50 value in your cell line of interest and compare it to known values for sensitive and resistant lines (see Table 1). It's possible that your cell line is more sensitive than anticipated.

  • Assess Apoptosis: Use an apoptosis assay, such as Annexin V/PI staining, to confirm that the observed cell death is due to apoptosis, the expected mechanism of action.

  • Investigate Off-Target Splicing: If cytotoxicity is observed at unexpectedly low concentrations, consider performing RT-PCR to analyze the splicing of a panel of housekeeping genes or other genes not expected to be targeted. Widespread splicing alterations may indicate a general toxicity. For a more comprehensive analysis, consider RNA-sequencing.

Problem 2: Inconsistent or Unexplained Experimental Results Not Related to Cell Viability

Possible Cause: Off-target effects of this compound are not limited to cytotoxicity. Modulation of unintended signaling pathways can lead to a variety of unexpected cellular phenotypes. For example, FD-895 has been shown to modulate the Wnt signaling pathway.[1][3]

Troubleshooting Steps:

  • Review the Literature for Known Off-Target Pathways: Be aware of signaling pathways known to be affected by SF3B modulators.

  • Pathway Analysis: If you observe unexpected changes in cellular morphology, migration, or other behaviors, consider investigating key proteins in potentially affected pathways (e.g., Wnt pathway) via Western blot.

  • Broad Spectrum Analysis: For a global view of off-target effects, RNA-sequencing can identify unintended changes in gene expression and splicing patterns that may explain the observed phenotype.

Data Presentation

Table 1: In Vitro Cytotoxicity of FD-895 and Pladienolide B

Cell LineCell TypeCompoundIC50 (nM)
MCF-7Breast CancerFD-89530.7 ± 2.2
MDA-MB-468Breast CancerFD-895415.0 ± 5.3
HCT-116Colon CancerFD-895Not specified
HeLaCervical CancerFD-895Not specified
CLL CellsChronic Lymphocytic LeukemiaFD-8955.1 - 138.7
Normal PBMCsPeripheral Blood Mononuclear CellsFD-895> 450
HEK-293Normal Embryonic KidneyFD-895Non-significant cell death
MCF-7Breast CancerPladienolide BNot specified
MDA-MB-468Breast CancerPladienolide BNot specified
HCT-116Colon CancerPladienolide BNot specified
HeLaCervical CancerPladienolide BNot specified
CLL CellsChronic Lymphocytic LeukemiaPladienolide B5.1 - 138.7
Normal PBMCsPeripheral Blood Mononuclear CellsPladienolide B> 450

Data adapted from[1][3][4]

Table 2: Common Treatment-Related Adverse Events from Clinical Trials of SF3B Modulators (H3B-8800)

Adverse EventFrequency (Schedule I)Frequency (Schedule II)
Diarrhea75%68%
Nausea37%16%
Fatigue28%16%
Vomiting27%42%
QTc ProlongationNot specified21%

Data from a Phase I clinical trial of H3B-8800 in patients with myeloid neoplasms.[6][7]

Experimental Protocols

Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol is adapted from the manufacturer's instructions and is used to determine the number of viable cells in culture based on the quantification of ATP.

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled multi-well plates (96-well or 384-well)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in opaque-walled multi-well plates at a density appropriate for your cell line and incubate under standard conditions. Include wells with medium only for background measurement.

  • Compound Treatment: Add varying concentrations of this compound to the experimental wells. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 48 hours).

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Subtract the average background luminescence from all experimental values. Plot the luminescence signal against the compound concentration to determine the IC50 value.

Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Analysis of Alternative Splicing by Reverse Transcription PCR (RT-PCR)

This protocol is a general method to assess changes in the splicing patterns of specific genes.

Materials:

  • RNA extraction kit

  • Reverse transcriptase and associated reagents

  • PCR primers flanking the alternative splicing event of interest

  • Taq polymerase and PCR reagents

  • Agarose (B213101) gel and electrophoresis equipment

  • Gel imaging system

Procedure:

  • RNA Extraction: Treat cells with this compound. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • PCR Amplification: Perform PCR using primers that flank the exon(s) of interest. The use of fluorescently labeled primers can aid in quantification.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. Different splice isoforms will appear as bands of different sizes.

  • Analysis: Visualize and quantify the intensity of the bands corresponding to the different splice isoforms. Calculate the ratio of the isoforms to determine the effect of the compound on splicing.

Visualizations

Signaling_Pathway cluster_spliceosome Spliceosome Modulation cluster_wnt Off-Target Wnt Pathway Modulation FD895 This compound SF3b SF3b Complex FD895->SF3b Inhibits Wnt_Signal Wnt Signaling FD895->Wnt_Signal Inhibits pre_mRNA pre-mRNA SF3b->pre_mRNA Acts on Splicing Altered Splicing (Intron Retention/ Exon Skipping) pre_mRNA->Splicing Apoptosis Apoptosis Splicing->Apoptosis LRP6 p-LRP6 Wnt_Signal->LRP6 beta_catenin β-catenin LRP6->beta_catenin Gene_Expression Target Gene Expression beta_catenin->Gene_Expression

Caption: Mechanism of this compound and its off-target effect on Wnt signaling.

Experimental_Workflow start Start: Observe Unexpected Phenotype is_cytotoxicity Is the phenotype cytotoxicity? start->is_cytotoxicity dose_response Perform Dose-Response (CellTiter-Glo) is_cytotoxicity->dose_response Yes is_pathway Is it a non-cytotoxic phenotype? is_cytotoxicity->is_pathway No apoptosis_assay Confirm Apoptosis (Annexin V/PI) dose_response->apoptosis_assay splicing_analysis Analyze Splicing of Housekeeping Genes (RT-PCR) apoptosis_assay->splicing_analysis pathway_analysis Investigate Known Off-Target Pathways (e.g., Wnt via Western Blot) is_pathway->pathway_analysis Yes rna_seq Comprehensive Analysis (RNA-Sequencing) pathway_analysis->rna_seq splicing_analysis->rna_seq end End: Identify Off-Target Effect rna_seq->end

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Logical_Relationships cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution P1 Unexpected Cytotoxicity C1 High Cell Line Sensitivity P1->C1 C2 Off-Target Splicing of Essential Genes P1->C2 P2 Altered Cell Behavior C3 Modulation of Unintended Signaling Pathways P2->C3 S1 Dose Titration & IC50 Determination C1->S1 S2 Apoptosis Assay C2->S2 S3 Targeted Splicing Analysis (RT-PCR) C2->S3 S5 Global Transcriptome Analysis (RNA-Seq) C2->S5 S4 Pathway-Specific Analysis (Western Blot) C3->S4 C3->S5

Caption: Logical relationships between problems, causes, and solutions.

References

Technical Support Center: (3S,17S)-FD-895 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with (3S,17S)-FD-895, a modulator of the spliceosome.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a stereoisomer of the natural product FD-895, which functions as a spliceosome modulator. It specifically targets the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][2][3][4] By binding to the SF3b complex, FD-895 and its analogues interfere with the normal splicing process, leading to the retention of introns and/or the skipping of exons in pre-mRNA transcripts.[2][3][5][6] This disruption of splicing results in the production of aberrant mRNA and proteins, ultimately inducing apoptosis in cancer cells.[2][4][5]

Q2: How does the activity of this compound compare to other stereoisomers of FD-895?

The stereochemistry of FD-895 analogues significantly impacts their biological activity. Studies have shown that while inversion at the C17 position (17S-FD-895) can maintain or even increase activity and stability, a double modification, as seen in the this compound stereoisomer, has been reported to lead to a substantial decrease in cell growth inhibitory activity compared to the natural FD-895 compound.[3]

Q3: Is the cytotoxic effect of this compound dependent on the p53 or SF3B1 mutational status of the cells?

Studies on the parent compound, FD-895, and the related compound Pladienolide-B have demonstrated that their pro-apoptotic activity is independent of the TP53 and SF3B1 mutational status in chronic lymphocytic leukemia (CLL) cells.[2][4][5] This suggests that this compound may also be effective in cancers with these common mutations, which often confer resistance to conventional chemotherapies.

Q4: What are the potential mechanisms of resistance to spliceosome modulators like this compound?

While specific resistance mechanisms to this compound have not been documented, resistance to anti-cancer drugs, in general, can arise from aberrant alternative splicing.[7][8][9][10][11] Potential mechanisms could include:

  • Alterations in the drug target: Mutations in the components of the SF3b complex could prevent the binding of this compound.

  • Changes in drug metabolism or efflux: Cancer cells might upregulate the expression of drug efflux pumps through alternative splicing, reducing the intracellular concentration of the compound.[10]

  • Modulation of downstream apoptosis pathways: Alternative splicing of key apoptotic regulators, such as MCL-1 and BCL-X, could shift the balance towards pro-survival isoforms, counteracting the effects of the drug.[2][5]

  • Activation of compensatory signaling pathways: Cells may adapt by altering splicing patterns to activate pro-survival pathways that are not dependent on the targets of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or no cytotoxic effect observed Compound Instability: this compound, like many complex natural product analogues, may be sensitive to storage conditions and handling.- Ensure proper storage of the compound as recommended by the supplier (e.g., at -20°C or -80°C, protected from light). - Prepare fresh dilutions from a stock solution for each experiment. - Verify the integrity of the compound using analytical methods like HPLC-MS if degradation is suspected.
Cell Line Insensitivity: The specific cell line may have intrinsic resistance to spliceosome modulation.- Test a panel of different cancer cell lines to identify sensitive models. - Include a positive control compound, such as the parent FD-895 or Pladienolide-B, to confirm the experimental setup. - Investigate the expression levels of SF3b complex components in your cell line.
Incorrect Dosing: The concentration of this compound may be too low to elicit a response, especially given its potentially lower activity compared to other stereoisomers.[3]- Perform a dose-response curve to determine the optimal concentration for your cell line. - Consult the literature for effective concentrations of similar spliceosome modulators.[2][5][6]
Inconsistent results between experiments Variability in Cell Culture Conditions: Cell density, passage number, and media components can influence drug sensitivity.- Standardize cell seeding density and passage number for all experiments. - Ensure consistent media composition and quality. - Regularly test for mycoplasma contamination.
Experimental Error: Inaccurate pipetting or variations in incubation times can lead to inconsistent results.- Calibrate pipettes regularly. - Use a consistent and well-documented experimental workflow. - Include appropriate positive and negative controls in every experiment.
Difficulty in detecting splicing changes (intron retention/exon skipping) Suboptimal Primer Design for RT-PCR: Primers may not be correctly positioned to detect the specific splicing event.- Design primers that flank the intron-exon junctions of interest. - Use a known positive control for intron retention (e.g., DNAJB1) to validate the assay.[12] - Consider using RNA-sequencing for a global and unbiased assessment of splicing changes.
Timing of Analysis: Splicing changes can be early events.- Perform a time-course experiment to determine the optimal time point for detecting splicing alterations after treatment. Intron retention has been observed as early as 15 minutes after treatment with similar compounds.[5]
Off-target effects observed High Compound Concentration: Using excessive concentrations of this compound may lead to non-specific effects.- Use the lowest effective concentration determined from your dose-response studies. - Compare the observed phenotype with that of other known spliceosome modulators. - Consider using siRNA or CRISPR-Cas9 to knockdown components of the SF3b complex to see if it phenocopies the drug treatment.

Quantitative Data

Table 1: Comparative Cell Growth Inhibitory Activity of FD-895 Analogues

CompoundModificationGI50 (nM)Fold Change in Activity vs. FD-895Reference
FD-895 (1)Natural Product< 10-[3]
17S-FD-895 (1d)Single inversion at C17< 10No significant change[3]
3S,17S-FD-895 (1g) Double modification (inversion at C3 and C17)143~52-fold loss[3]
7R-17S-FD-895 (1h)Double modification (inversion at C7 and C17)860~318-fold loss[3]

GI50 values were determined in HCT116 cells after 72 hours of treatment using an MTS assay.[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed 3,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells in triplicate with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 48-72 hours. Include a vehicle-only control.[13]

  • MTS Reagent Addition: Add 20 µL of CellTiter 96 AQueous One Solution Reagent (Promega) to each well.[13]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Protocol 2: Detection of Intron Retention by RT-PCR
  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 4 hours).[6]

  • RNA Isolation: Isolate total RNA from the cells using a standard RNA isolation kit.[13]

  • cDNA Synthesis: Synthesize cDNA from 200 ng of total RNA using a reverse transcriptase kit.[13]

  • PCR Amplification: Perform PCR using primers that flank the intron of a gene known to be affected by spliceosome modulators (e.g., DNAJB1).[12]

    • PCR conditions: 95°C for 3 min; 35 cycles of 95°C for 30 s, 58°C for 30 s, and 72°C for 45 s; followed by 72°C for 5 min.[13]

  • Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose (B213101) gel. The presence of a higher molecular weight band in the treated samples compared to the control indicates intron retention.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

cluster_0 Spliceosome Assembly and Function pre_mRNA pre-mRNA (Exon1-Intron-Exon2) U1 U1 snRNP pre_mRNA->U1 5' splice site recognition U2 U2 snRNP (contains SF3b) U1->U2 Recruitment Spliceosome Assembled Spliceosome U2->Spliceosome Assembly mRNA Spliced mRNA (Exon1-Exon2) Spliceosome->mRNA Lariat Intron Lariat Spliceosome->Lariat

Caption: Simplified workflow of pre-mRNA splicing by the spliceosome.

cluster_1 Mechanism of this compound Action FD_895 This compound SF3b SF3b Complex (in U2 snRNP) FD_895->SF3b Binds to Spliceosome_Inhibition Inhibition of Spliceosome Function SF3b->Spliceosome_Inhibition Intron_Retention Intron Retention / Exon Skipping Spliceosome_Inhibition->Intron_Retention Aberrant_mRNA Aberrant mRNA Intron_Retention->Aberrant_mRNA Apoptosis Apoptosis Aberrant_mRNA->Apoptosis

Caption: Proposed mechanism of action of this compound.

cluster_2 Investigating Resistance to this compound Start Decreased sensitivity to this compound observed Sequencing Sequence SF3B1 and other SF3b components Start->Sequencing RNA_Seq Perform RNA-sequencing on sensitive vs. resistant cells Start->RNA_Seq Mutation_Check Mutation in drug binding site? Sequencing->Mutation_Check Mutation_Check->RNA_Seq No End Resistance mechanism identified Mutation_Check->End Yes Splicing_Analysis Analyze for differential splicing of efflux pumps, apoptosis regulators, etc. RNA_Seq->Splicing_Analysis Pathway_Analysis Pathway analysis to identify upregulated survival pathways Splicing_Analysis->Pathway_Analysis Functional_Validation Functionally validate candidate resistance mechanisms (e.g., via siRNA, inhibitors) Pathway_Analysis->Functional_Validation Functional_Validation->End

Caption: A logical workflow for investigating potential resistance mechanisms.

References

Technical Support Center: (3S,17S)-FD-895 and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of stereochemistry on the biological activity of (3S,17S)-FD-895.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for FD-895?

A1: FD-895 is a potent spliceosome modulator that targets the SF3B complex, a core component of the spliceosome.[1][2] By binding to the SF3B complex, FD-895 alters the splicing of pre-mRNA, leading to the modulation of gene expression.[1][3] This can result in intron retention, exon skipping, and overall changes in RNA expression of specific genes.[1] This disruption of the normal splicing process is a key contributor to its potent antitumor activity.[1][4]

Q2: How does the stereochemistry at the C3 and C17 positions of FD-895 affect its activity?

A2: While both this compound and the natural product FD-895 (which has a different stereochemistry at C17) exhibit potent cell growth inhibitory activity, stereochemical inversions at other positions can have a significant impact.[1] For instance, inversion at the C3 position in the context of a 17S-FD-895 analog (compound 1g ) leads to a 75-fold loss in cell growth inhibitory activity compared to the natural FD-895.[1] Similarly, epimerization at the C7 position (compound 1b ) results in a 250-fold decrease in activity.[1] This highlights the critical role of specific stereocenters in maintaining the potent biological activity of FD-895.

Q3: My experiment with a stereoisomer of FD-895 is showing lower than expected activity. What could be the reason?

A3: A lower than expected activity for an FD-895 stereoisomer could be due to several factors:

  • Intrinsic Activity of the Isomer: As detailed in the table below, different stereoisomers of FD-895 possess vastly different potencies. A significant loss of activity is observed with stereochemical inversion at positions like C7.[1]

  • Compound Stability: While not extensively detailed for all isomers, differences in metabolic stability could contribute to variations in observed activity.

  • Experimental Conditions: Ensure that the experimental setup, including cell lines, treatment duration, and assay methods, are consistent with established protocols for spliceosome modulators.

Q4: What is the known signaling pathway affected by FD-895 besides splicing modulation?

A4: In addition to its direct effect on the spliceosome, FD-895 has been shown to inhibit the Wnt signaling pathway.[5][6][7][8] It achieves this by decreasing the phosphorylation of LRP6, a co-receptor in the Wnt pathway, and downregulating key components such as β-catenin, LEF1, and CCND1.[5][8]

Troubleshooting Guides

Issue: Inconsistent cell viability results after treatment with FD-895 analogs.

  • Possible Cause 1: Stereoisomer Purity. The synthesis of complex molecules like FD-895 can sometimes yield mixtures of stereoisomers. Confirm the stereochemical purity of your compound using appropriate analytical techniques.

  • Troubleshooting Step 1: If possible, obtain a certificate of analysis for the compound. If synthesizing in-house, ensure rigorous purification and characterization (e.g., NMR, chiral chromatography) to confirm the desired stereoisomer is the major component.

  • Possible Cause 2: Cell Line Sensitivity. Different cancer cell lines can exhibit varying sensitivity to spliceosome modulators.

  • Troubleshooting Step 2: Refer to published data for the GI50 values of FD-895 and its analogs in your specific cell line. If data is unavailable, consider performing a dose-response experiment to determine the optimal concentration range.

  • Possible Cause 3: Assay Interference. The compound itself might interfere with the readout of your cell viability assay (e.g., MTS, MTT).

  • Troubleshooting Step 3: Run a control experiment with the compound in cell-free media to check for any direct reaction with the assay reagents.

Issue: Difficulty in observing changes in splicing patterns (e.g., intron retention) after treatment.

  • Possible Cause 1: Suboptimal Compound Concentration or Treatment Time. The effects on splicing can be dose- and time-dependent.

  • Troubleshooting Step 1: Perform a time-course and dose-response experiment. Analyze splicing at multiple time points (e.g., 4, 8, 24 hours) and concentrations around the known GI50 value for the specific analog and cell line.

  • Possible Cause 2: Gene-Specific Effects. FD-895 analogs can display unique gene-selective splicing modulation signatures.[1] The gene you are analyzing may not be a primary target for the specific stereoisomer.

  • Troubleshooting Step 2: Analyze the splicing of multiple known target genes of spliceosome modulators (e.g., DNAJB1, SF3B2, SF3A1) to get a broader picture of the compound's activity.[1]

  • Possible Cause 3: Inefficient RNA Extraction or RT-qPCR. Poor quality RNA or suboptimal qPCR conditions can mask the effects on splicing.

  • Troubleshooting Step 3: Ensure high-quality RNA extraction (RIN > 8). Design and validate qPCR primers that specifically amplify the intron-retained and the canonically spliced transcripts.

Data Presentation

Table 1: Cell Growth Inhibition (GI50) of this compound and its Stereoisomers

CompoundDescriptionGI50 (nM) in HCT-116 cells
Natural FD-895 (1) Natural Product< 10
(3S)-FD-895 (1a) Epimer at C3< 10
(17S)-FD-895 (1d) Epimer at C17< 10
(17S, 3S)-FD-895 (1g) Epimer at C3 of 1d~750
(7S)-FD-895 (1b) Epimer at C7> 2500
(17S,18S,19S)-FD-895 (1i) Side chain modification> 2500

Data sourced from "Stereochemical Control of Splice Modulation in FD-895 Analogues".[1]

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the FD-895 analog in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the GI50 value by fitting the data to a dose-response curve.

2. Analysis of RNA Splicing (qRT-PCR)

  • Cell Treatment and RNA Extraction: Treat cells with the FD-895 analog at the desired concentration and for the specified duration. Harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers designed to specifically amplify either the intron-retained or the correctly spliced mRNA transcripts of the target gene. Use a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative levels of intron retention or exon skipping using the ΔΔCt method.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Purity Check cluster_invitro In Vitro Experiments cluster_data Data Analysis synthesis Total Synthesis of FD-895 Analog purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (NMR, MS, Chiral Chromatography) purification->characterization treatment Compound Treatment characterization->treatment cell_culture Cell Culture cell_culture->treatment viability_assay Cell Viability Assay (MTS) treatment->viability_assay splicing_analysis RNA Splicing Analysis (qRT-PCR) treatment->splicing_analysis gi50 GI50 Calculation viability_assay->gi50 splicing_quant Quantification of Splicing Changes splicing_analysis->splicing_quant

Caption: A simplified workflow for the synthesis and in vitro evaluation of FD-895 analogs.

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Fzd Frizzled (Fzd) Wnt->Fzd LRP6 LRP6 Fzd->LRP6 pLRP6 pLRP6 LRP6->pLRP6 Phosphorylation Dvl Dishevelled (Dvl) pLRP6->Dvl GSK3b GSK3β Dvl->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin degradation Degradation beta_catenin->degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF target_genes Target Gene Expression (e.g., CCND1) TCF_LEF->target_genes Activation FD895 This compound FD895->pLRP6 Inhibits Phosphorylation FD895->beta_catenin Downregulates beta_catenin_nuc->TCF_LEF

Caption: The inhibitory effect of this compound on the Wnt signaling pathway.

spliceosome_pathway pre_mRNA pre-mRNA E_complex E Complex (U1 snRNP) pre_mRNA->E_complex Splice Site Recognition A_complex A Complex (U2 snRNP) E_complex->A_complex U2 snRNP Recruitment B_complex B Complex (U4/U6.U5 tri-snRNP) A_complex->B_complex tri-snRNP Recruitment SF3B SF3B Complex A_complex->SF3B C_complex C Complex (Catalytic) B_complex->C_complex Activation spliced_mRNA Spliced mRNA C_complex->spliced_mRNA Splicing Reaction FD895 This compound FD895->SF3B Binds to SF3B->A_complex Inhibits Transition to B Complex

References

Technical Support Center: (3S,17S)-FD-895 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3S,17S)-FD-895. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and reducing experimental variability when working with this potent spliceosome modulator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic analog of the natural product FD-895, a potent spliceosome modulator. It exhibits improved metabolic stability and on-target effects compared to its parent compound.[1] The primary molecular target of this compound is the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[2][3][4] By binding to the SF3B complex, this compound inhibits its function, leading to a failure to properly splice pre-mRNA. This results in the retention of introns in mature mRNA transcripts, a process that can be observed as early as a few hours after treatment.[5] This disruption of normal splicing ultimately triggers apoptosis (programmed cell death) in cancer cells.[5][6] Notably, its pro-apoptotic activity has been observed to be independent of TP53 mutation status.[5]

Q2: In which experimental systems has this compound been used?

A2: this compound and its parent compound have been evaluated in a variety of in vitro and in vivo models. These include primary cells from patients with chronic lymphocytic leukemia (CLL) and various cancer cell lines such as ovarian, renal, mantle cell lymphoma, breast cancer (MDA-MB-468, MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa).[5][7] In vivo studies have utilized murine models, for instance, the A20 lymphoma murine model, to demonstrate its anti-tumor activity.[5]

Q3: What are the common readouts to measure the activity of this compound?

A3: Common experimental readouts to assess the activity of this compound include:

  • Apoptosis Assays: Measuring the induction of programmed cell death via methods like flow cytometry (e.g., Annexin V/PI staining).[5]

  • Cell Viability/Growth Inhibition Assays: Determining the concentration-dependent effect on cell proliferation using assays like MTS.[7]

  • Intron Retention Analysis: Quantifying the direct effect on splicing. This is often done using reverse transcription PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR) to detect unspliced mRNA transcripts of specific genes like DNAJB1.[5][7]

  • Western Blotting: To analyze the expression levels of proteins involved in apoptosis (e.g., cleaved PARP, Mcl-1) or other signaling pathways affected by the compound.[5]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Apoptosis Data
Possible Cause Troubleshooting Step
Inconsistent Cell Health/DensityEnsure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Use a consistent seeding density across all wells and experiments. Variations in cell cycle status can affect sensitivity to treatment.
Pipetting ErrorsCalibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step. Use reverse pipetting for viscous solutions. Employing automated liquid handlers can reduce variability.[8]
Edge Effects in Multi-well PlatesAvoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media.
Inconsistent Incubation TimesEnsure that the duration of exposure to this compound is consistent across all samples. For apoptosis assays, even a short difference in timing can impact results, as commitment to apoptosis can be irreversible within 2 hours of treatment.[5]
Compound Stability and HandlingThis compound is an analog with improved stability[1]; however, proper storage is crucial. Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: Inconsistent or No Intron Retention Detected
Possible Cause Troubleshooting Step
Suboptimal Treatment Time or ConcentrationThe induction of intron retention is an early event.[5] Perform a time-course (e.g., 2, 4, 6, 8 hours) and dose-response experiment to determine the optimal conditions for your specific cell line. A concentration of around 100 nM has been shown to be effective in several studies.[5][7]
RNA DegradationUse an RNase-free workflow for RNA extraction. Assess RNA quality and integrity (e.g., using a Bioanalyzer) before proceeding to RT-PCR or qRT-PCR.
Primer Design for Intron RetentionDesign primers that specifically amplify the unspliced transcript. One primer should bind within the intron and the other in an adjacent exon. As a control, use primers that amplify the spliced transcript (spanning an exon-exon junction).
Choice of Housekeeping GeneFor qRT-PCR normalization, select a stable housekeeping gene that is not affected by this compound treatment. Some common housekeeping genes might be affected by widespread splicing changes. It may be necessary to test several potential reference genes.
Cell Line SpecificityThe magnitude of intron retention for specific genes may vary between different cell lines. It is advisable to test a panel of genes known to be affected by SF3B1 modulators, such as DNAJB1 and RIOK3.[5]

Data Presentation

Table 1: Growth Inhibitory (GI₅₀) Values of FD-895 and its Analogs in HCT-116 Cells

CompoundModificationGI₅₀ (nM) at 72h
FD-895 (1) Natural Product< 10
3S-FD-895 (1a) Stereochemical inversion at C3< 10
17S-FD-895 (1d) Stereochemical inversion at C17< 10
17-methoxy-FD-895 (1e) Methylation at C17< 10
17-methoxy-17S-FD-895 (1f) Inversion and methylation at C17143
3S,17S-FD-895 (1g) Double inversion at C3 and C17143
7R-17S-FD-895 (1h) Double inversion at C7 and C17860

Data summarized from a study on stereochemical analogues of FD-895.[9]

Experimental Protocols

Protocol 1: Analysis of Intron Retention by RT-PCR

  • Cell Treatment: Seed cells (e.g., CLL cells or HCT116) at an appropriate density. The following day, treat cells with 100 nM this compound or vehicle control (e.g., DMSO) for 4 hours.

  • RNA Isolation: Harvest cells and isolate total RNA using a standard silica-based column method or Trizol extraction, following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.

  • PCR Amplification: Perform PCR using primers designed to amplify the spliced and unspliced isoforms of a target gene (e.g., DNAJB1). Include a loading control such as GAPDH or an intronless gene like RNU6A.[5][7]

    • Example Primer Strategy for DNAJB1 Intron Retention:

      • Forward Primer: In an exon upstream of the retained intron.

      • Reverse Primer: Within the retained intron.

  • Visualization: Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band in the this compound-treated sample that is absent or weaker in the control indicates intron retention.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_readout Readouts cell_culture Cell Culture (Logarithmic Growth) treatment Treat Cells (e.g., 100 nM for 4h) cell_culture->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_lysis Protein Lysis treatment->protein_lysis flow_cytometry Apoptosis Assay (Flow Cytometry) treatment->flow_cytometry rt_pcr RT-PCR / qRT-PCR (Intron Retention) rna_extraction->rt_pcr western_blot Western Blot (Protein Expression) protein_lysis->western_blot apoptosis_data Apoptosis Data flow_cytometry->apoptosis_data

Caption: Experimental workflow for assessing this compound activity.

signaling_pathway FD895 This compound SF3B1 SF3B1 (in U2 snRNP) FD895->SF3B1 Inhibition Spliceosome Spliceosome Assembly SF3B1->Spliceosome Component of IntronRetention Intron Retention (Aberrant mRNA) Spliceosome->IntronRetention Dysfunction leads to pre_mRNA pre-mRNA pre_mRNA->Spliceosome Splicing Apoptosis Apoptosis IntronRetention->Apoptosis Triggers

Caption: Mechanism of action for this compound leading to apoptosis.

References

Technical Support Center: Enhancing the Therapeutic Window of (3S,17S)-FD-895

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3S,17S)-FD-895, a potent spliceosome modulator. The information provided aims to address common experimental challenges and offer strategies to enhance the therapeutic window of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a stereoisomer of the natural product FD-895. It functions as a spliceosome modulator by targeting the SF3B complex, a core component of the spliceosome.[1][2] This interaction disrupts the normal splicing process, leading to the retention of introns in messenger RNA (mRNA) transcripts.[3][4][5] The accumulation of these aberrant mRNAs triggers apoptosis (programmed cell death), particularly in cancer cells that are often more reliant on efficient splicing for their rapid growth and survival.[3][6]

Q2: What are the potential advantages of using the (3S,17S) stereoisomer over the parent compound, FD-895?

A2: The specific (3S,17S) stereochemistry of FD-895 has been synthesized to improve upon the pharmacological properties of the natural product.[7] Studies on the analog 17S-FD-895 have shown increased stability and potent anti-cancer activity, suggesting that stereochemical modifications can lead to a more favorable therapeutic profile.[7][8][9] While direct comparative data for this compound may be limited, the rationale for its development is based on the principle that specific stereoisomers can offer improved efficacy and potentially a wider therapeutic window.

Q3: What cell types are most sensitive to this compound?

A3: Cells that are highly dependent on the spliceosome machinery are generally more sensitive to SF3B inhibitors like this compound. This includes a variety of cancer cells, particularly those from hematological malignancies such as chronic lymphocytic leukemia (CLL) and myelodysplastic syndromes (MDS), where mutations in splicing factors like SF3B1 are common.[10][11] However, potent activity has also been observed in solid tumor cell lines.[12][13] Sensitivity is not always correlated with the presence of SF3B1 mutations.[3][5]

Q4: How can the therapeutic window of this compound be enhanced?

A4: Enhancing the therapeutic window involves maximizing the anti-tumor efficacy while minimizing toxicity to normal cells. Strategies include:

  • Combination Therapy: Combining this compound with other anti-cancer agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug.[14][15] Potential partners could include chemotherapy agents or inhibitors of other cellular pathways.[14]

  • Targeted Delivery: Developing drug delivery systems (e.g., antibody-drug conjugates) to specifically target cancer cells can reduce systemic exposure and off-target effects.

  • Patient Stratification: Identifying biomarkers that predict sensitivity to this compound can help in selecting patients who are most likely to respond, thereby increasing the therapeutic index in the treated population.[16]

Troubleshooting Guides

In Vitro Cell-Based Assays
Problem Possible Cause(s) Recommended Solution(s)
High variability in cell viability/apoptosis readouts between replicate wells. - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent compound concentration.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Use a calibrated multichannel pipette for adding cells and compound.
Lower than expected potency (high IC50 value). - Compound degradation.- Suboptimal incubation time.- Cell line is resistant.- Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles.[17]- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.- Verify the expression of SF3B1 and other spliceosome components in your cell line. Consider testing in a known sensitive cell line as a positive control.
Discrepancy between cytotoxicity and evidence of splice modulation. - The chosen endpoint for splice modulation is not sensitive enough.- The cytotoxic effect may be off-target at high concentrations.- Analyze intron retention for multiple, sensitive gene transcripts via qRT-PCR.- Perform a dose-response curve for both cytotoxicity and intron retention to determine the concentration range for on-target effects.
In Vivo Xenograft Studies
Problem Possible Cause(s) Recommended Solution(s)
Lack of tumor growth inhibition. - Poor bioavailability of the compound.- Insufficient dosing or frequency.- The tumor model is resistant.- Perform pharmacokinetic studies to assess drug exposure in the plasma and tumor tissue.- Conduct a dose-escalation study to find the maximum tolerated dose (MTD) and optimal dosing schedule.- Use a tumor model known to be sensitive to spliceosome inhibitors as a positive control.
Significant toxicity observed in treated animals (e.g., weight loss, lethargy). - The dose is too high.- Off-target effects of the compound.- Reduce the dose and/or the frequency of administration.- Consider an alternative route of administration that may reduce systemic exposure.- Monitor for specific organ toxicities through blood work and histology.
High variability in tumor volume within the treatment group. - Inconsistent tumor cell implantation.- Heterogeneity of the tumor xenografts.- Ensure consistent injection of tumor cells.- Randomize animals into treatment groups only after tumors have reached a predetermined size.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the 2x compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound dose.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as an MTS or a luminescent cell viability assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Analysis of Intron Retention by qRT-PCR
  • Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 4-24 hours).[2]

  • RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., Trizol reagent or a column-based kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers specifically designed to amplify a region spanning an exon-intron junction of a target gene known to be affected by spliceosome modulators (e.g., SF3A1, DNAB1).[2] Use primers for a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative level of intron retention using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Visualizations

Signaling_Pathway Simplified Mechanism of this compound Action cluster_0 Spliceosome Assembly cluster_1 Inhibition by this compound cluster_2 Downstream Effects pre-mRNA pre-mRNA Spliceosome Spliceosome pre-mRNA->Spliceosome Binding Mature mRNA Mature mRNA Spliceosome->Mature mRNA Splicing Intron Retention Intron Retention Spliceosome->Intron Retention Leads to FD895 This compound SF3B SF3B Complex FD895->SF3B Binds to SF3B->Spliceosome Inhibits assembly Aberrant Splicing Aberrant Splicing Apoptosis Apoptosis Aberrant Splicing->Apoptosis Induces Intron Retention->Aberrant Splicing

Caption: Mechanism of action of this compound.

Experimental_Workflow Workflow for Assessing this compound In Vitro cluster_0 Endpoint Analysis Cell Culture Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cell Culture->Cell Seeding (96-well plate) Treatment with this compound Treatment with this compound Cell Seeding (96-well plate)->Treatment with this compound Incubation (24-72h) Incubation (24-72h) Treatment with this compound->Incubation (24-72h) Cell Viability Assay Cell Viability Assay Incubation (24-72h)->Cell Viability Assay RNA Extraction RNA Extraction Incubation (24-72h)->RNA Extraction IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qRT-PCR (Intron Retention) qRT-PCR (Intron Retention) cDNA Synthesis->qRT-PCR (Intron Retention) Data Analysis Data Analysis qRT-PCR (Intron Retention)->Data Analysis

Caption: In vitro experimental workflow.

Troubleshooting_Logic Troubleshooting Logic for Low Potency Start Low Potency Observed Check_Compound Check Compound Stability Start->Check_Compound Check_Time Optimize Incubation Time Start->Check_Time Check_Cell_Line Verify Cell Line Sensitivity Start->Check_Cell_Line Solution1 Use fresh stock dilutions Check_Compound->Solution1 Degraded? Solution2 Perform time-course experiment Check_Time->Solution2 Suboptimal? Solution3 Test in a sensitive control cell line Check_Cell_Line->Solution3 Resistant?

Caption: Troubleshooting low potency in vitro.

References

Validation & Comparative

Unraveling the Stereochemical Nuances of FD-895: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of FD-895 stereoisomers, supported by experimental data. FD-895, a potent spliceosome modulator, and its analogues have demonstrated significant potential in cancer therapy by targeting the SF3B complex.[1][2] This analysis delves into how subtle changes in stereochemistry can profoundly impact the biological activity of these complex macrolides.

Comparative Efficacy of FD-895 Stereoisomers

The therapeutic potential of FD-895 and its analogues is intrinsically linked to their specific stereochemical configurations. Variations in the spatial arrangement of atoms can dramatically alter their interaction with the target SF3B spliceosome complex, leading to a range of biological activities from potent cell growth inhibition to diminished efficacy.[1][2]

A systematic evaluation of various FD-895 stereoisomers has revealed that modifications at specific stereocenters significantly influence their cell growth inhibitory properties and their ability to modulate RNA splicing.[1] The following table summarizes the 50% growth inhibition (GI₅₀) values for a panel of FD-895 analogues in HCT-116 cells, providing a clear comparison of their potency.

CompoundModification(s)GI₅₀ (nM) in HCT-116 cellsRelative Efficacy (Fold difference from FD-895)
FD-895 (1) Natural Product< 10-
1a (3S-FD-895) Inversion at C3< 10~1
1d (17S-FD-895) Inversion at C17< 10~1
1e (17-methoxy-FD-895) Methoxy (B1213986) group at C17< 10~1
1g (3S,17S-FD-895) Double modification (C3 and C17)143> 14.3-fold less effective
1h (7R-17S-FD-895) Double modification (C7 and C17)860> 86-fold less effective
1b (7R-FD-895) Epimerization at C7> 2500> 250-fold less effective
1i (17S,18S,19S-FD-895) Side chain modification> 2500> 250-fold less effective

Table 1: Comparative cell growth inhibitory activity of FD-895 stereoisomers in HCT-116 cells after 72 hours of treatment. Data sourced from "Stereochemical Control of Splice Modulation in FD-895 Analogues".[1]

The data clearly indicates that stereochemical inversions at C3 and C17, as seen in compounds 1a and 1d respectively, do not significantly compromise the growth inhibitory activity.[1] Similarly, the addition of a methoxy group at C17 (1e ) is well-tolerated.[1] However, double modifications or epimerization at the C7 position lead to a dramatic loss of efficacy.[1]

Mechanism of Action: Splicing Modulation and Wnt Signaling

FD-895 and its active analogues exert their cytotoxic effects by modulating RNA splicing, a critical process in gene expression.[3][4][5][6][7] They target the SF3B complex of the spliceosome, leading to intron retention and exon skipping in a gene-selective manner.[1] This disruption of normal splicing patterns can induce apoptosis in cancer cells.[3][4][5][6][7][8][9]

One of the key pathways affected by FD-895-mediated splice modulation is the Wnt signaling pathway, which is often dysregulated in various cancers.[3][4][5][6][7] FD-895 has been shown to downregulate the expression of key components of this pathway, including LEF1, CCND1, LRP6, and pLRP6, thereby inhibiting Wnt signaling and contributing to its anti-tumor activity.[3][4][5][6][7][9]

Wnt_Signaling_Pathway_Inhibition_by_FD895 cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP5_6 LRP5/6 Co-receptor LRP5_6->DVL Destruction_Complex Destruction Complex DVL->Destruction_Complex Inhibits Axin Axin APC APC GSK3b GSK3β CK1 CK1 beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates and Translocates Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., CCND1) TCF_LEF->Target_Genes Activates FD895 FD-895 Spliceosome Spliceosome (SF3B) FD895->Spliceosome Inhibits Spliceosome->LRP5_6 Modulates Splicing of LRP5 mRNA Spliceosome->GSK3b Modulates Splicing of GSK3β mRNA Spliceosome->TCF_LEF Downregulates LEF1 Expression Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed HCT-116 Cells treat Treat with FD-895 Stereoisomers start->treat mts_assay MTS Assay (72 hours) treat->mts_assay rna_isolation RNA Isolation (4 hours) treat->rna_isolation gi50_calc Calculate GI₅₀ Values mts_assay->gi50_calc cdna_synthesis cDNA Synthesis rna_isolation->cdna_synthesis qrt_pcr qRT-PCR Analysis cdna_synthesis->qrt_pcr splicing_analysis Analyze Splicing (Intron Retention/ Exon Skipping) qrt_pcr->splicing_analysis

References

A Head-to-Head Comparison of Splicing Modulators: (3S,17S)-FD-895 and Herboxidiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-cancer drug development, small molecules that modulate the spliceosome have emerged as a promising therapeutic strategy. The spliceosome, a complex molecular machine responsible for intron removal from pre-mRNA, is a critical regulator of gene expression. Its aberrant function is frequently implicated in various malignancies. Among the growing class of spliceosome modulators, (3S,17S)-FD-895 and herboxidiene (B116076) have garnered significant attention for their potent anti-tumor activities. Both compounds target the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome, thereby inhibiting the splicing process.[1][2][3]

This guide provides a comprehensive head-to-head comparison of this compound and herboxidiene, summarizing their mechanisms of action, biological activities, and available quantitative data. Detailed experimental protocols for key assays are also provided to facilitate the replication and further investigation of their properties.

Mechanism of Action: Targeting the SF3b Complex

Both this compound and herboxidiene exert their biological effects by binding to the SF3b complex, a core component of the spliceosome.[1][2] This interaction stalls the spliceosome at an early stage of assembly, preventing the formation of the catalytically active complex and leading to the accumulation of unspliced pre-mRNA.[4][5] This disruption of normal splicing patterns can induce cell cycle arrest and apoptosis in cancer cells.[1][6]

The binding of these small molecules to SF3b is thought to allosterically inhibit the conformational changes required for the progression of the splicing reaction.[4][7] Specifically, they interfere with the stable association of the U2 snRNP with the branch point sequence of the intron.[4]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and herboxidiene, focusing on their cytotoxic and splicing inhibitory activities. It is important to note that the data presented here are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Cytotoxicity of this compound and Herboxidiene

CompoundCell LineAssay TypeIC50 / GI50Reference
This compoundHCT116Cell Growth Inhibition143 nM (GI50)[8]
Herboxidiene (GEX1A)Various Human Tumor Cell LinesCytotoxicity0.0037 - 0.99 µM[9][10]

Table 2: In Vitro Splicing Inhibition

CompoundAssay TypeIC50Reference
HerboxidieneIn vitro splicing assaySub-micromolar[4]
Herboxidiene DerivativesIn vitro splicing assay2.5 µM - 5.2 µM[11]

Experimental Protocols

In Vitro Splicing Assay (Herboxidiene)

This protocol is based on the methodology described by Lόpez et al. (2021).[4]

  • Preparation of HeLa Nuclear Extract: HeLa cell nuclear extract is prepared as a source of splicing factors.

  • In Vitro Transcription of Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate (e.g., adenovirus major late promoter) is synthesized in vitro using T7 RNA polymerase and [α-³²P]UTP.

  • Splicing Reaction: The splicing reaction is assembled in a total volume of 25 µL containing 40% (v/v) HeLa nuclear extract, 1 mM ATP, 20 mM creatine (B1669601) phosphate, 3.2 mM MgCl₂, and the radiolabeled pre-mRNA substrate.

  • Inhibitor Treatment: Herboxidiene or its analogs are added to the reaction mixture at various concentrations. A DMSO control is included.

  • Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).

  • RNA Extraction and Analysis: The RNA is extracted from the reaction mixture and analyzed by denaturing polyacrylamide gel electrophoresis.

  • Data Analysis: The gel is exposed to a phosphor screen, and the bands corresponding to the pre-mRNA, mRNA, and splicing intermediates are quantified. The IC50 value is calculated as the concentration of the inhibitor that reduces the amount of spliced mRNA product by 50%.

Cell Growth Inhibition Assay (this compound)

This protocol is based on the methodology for evaluating FD-895 analogues as described by Chan et al. (2023).[8]

  • Cell Culture: HCT116 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound or other test compounds. A vehicle control (DMSO) is included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is measured using a plate reader. The GI50 value (the concentration that causes 50% growth inhibition) is determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Interactions and Experimental Logic

To better understand the concepts discussed, the following diagrams illustrate the splicing inhibition pathway and a typical experimental workflow.

Splicing_Inhibition_Pathway cluster_spliceosome Spliceosome Assembly U2_snRNP U2 snRNP SF3b SF3b Complex U2_snRNP->SF3b contains Splicing_Blocked Splicing Blocked SF3b->Splicing_Blocked pre_mRNA pre-mRNA Intron Intron Exon1 Exon 1 Exon2 Exon 2 Inhibitor This compound or Herboxidiene Inhibitor->SF3b binds to Apoptosis Apoptosis Splicing_Blocked->Apoptosis leads to

Caption: Mechanism of splicing inhibition by this compound and herboxidiene.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Line treatment Treat with this compound or Herboxidiene start->treatment incubation Incubate for defined period treatment->incubation cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->cell_viability splicing_analysis Splicing Analysis (e.g., RT-PCR, RNA-seq) incubation->splicing_analysis data_analysis Data Analysis: Determine IC50/GI50, Assess Splicing Changes cell_viability->data_analysis splicing_analysis->data_analysis conclusion Conclusion: Evaluate Compound Efficacy data_analysis->conclusion

Caption: General experimental workflow for evaluating splicing modulators.

Conclusion

Both this compound and herboxidiene are potent inhibitors of the spliceosome with demonstrated anti-tumor activity. They share a common mechanism of action, targeting the SF3b complex to disrupt pre-mRNA splicing. The available data, though not from direct head-to-head studies, indicate that both compounds are active in the nanomolar to low micromolar range. Further comparative studies under identical experimental conditions are warranted to definitively establish their relative potencies and therapeutic potential. The detailed protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field of cancer biology and drug discovery, facilitating ongoing efforts to develop novel and effective anti-cancer therapies targeting the spliceosome.

References

(3S,17S)-FD-895: A Comparative Guide to its Differential Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

(3S,17S)-FD-895 , a potent spliceosome modulator, has demonstrated significant anti-cancer activity across a range of cancer cell lines. This guide provides a comprehensive comparison of its effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Differential Cytotoxicity and Apoptotic Induction

This compound exhibits potent cytotoxic and pro-apoptotic effects at nanomolar concentrations in various solid tumor and hematological malignancy cell lines. Notably, it displays preferential activity against cancer cells while sparing normal cells.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of FD-895 in different cancer cell lines, alongside comparisons with another spliceosome modulator, Pladienolide B.

Cell LineCancer TypeFD-895 IC50 (nM)Pladienolide B IC50 (nM)Reference
MCF-7 Breast Cancer30.7 ± 2.2Not Reported[1]
MDA-MB-468 Breast Cancer415.0 ± 5.3Not Reported[1]
HCT-116 Colon CancerNot ReportedNot Reported[1]
HeLa Cervical CancerNot ReportedNot Reported[1]
Raji Burkitt's Lymphoma1 - 705.1 - 73.1[2]
Jurkat T-cell Leukemia1 - 705.1 - 73.1[2]
Ramos Burkitt's Lymphoma1 - 705.1 - 73.1[2]
CLL Cells Chronic Lymphocytic Leukemia5.1 - 138.7Not Reported[2]

In comparative studies, FD-895 and Pladienolide B induced apoptosis more effectively than conventional chemotherapy agents like cisplatin (B142131) and etoposide (B1684455) in various cancer cell lines, including ovarian and renal cancer cells.[3][4] Importantly, both compounds showed the potential to overcome cisplatin resistance.[3][4] A key finding is the selective induction of apoptosis in cancer cells, with significantly lower effects on normal peripheral blood mononuclear cells (PBMCs) and HEK-293 cells.[1][2][3] This preferential activity was also observed in primary leukemia cells from patients with chronic lymphocytic leukemia (CLL) compared to normal lymphocytes.[5][6]

The pro-apoptotic activity of FD-895 is independent of the p53 mutational status, a common mechanism of drug resistance, suggesting its potential for treating refractory malignancies.[2][6] Furthermore, its effectiveness is not compromised by poor prognostic factors such as Del(17p) or SF3B1 mutations in CLL.[5][6]

Mechanism of Action: Spliceosome Modulation

FD-895 exerts its anti-cancer effects by modulating the spliceosome, a key cellular machinery responsible for RNA splicing.[5][6] This modulation leads to a distinct pattern of mRNA intron retention, a hallmark of its mechanism of action.[3][6][7]

Signaling Pathway and Experimental Workflow

The primary mechanism involves the inhibition of the SF3b complex, a core component of the spliceosome.[1] This inhibition disrupts the normal splicing process, leading to the accumulation of unspliced pre-mRNA, which in turn triggers apoptosis.

G cluster_0 Cellular Impact of this compound FD895 This compound SF3b SF3b Complex (Spliceosome Component) FD895->SF3b Inhibits Splicing RNA Splicing SF3b->Splicing Regulates IntronRetention Intron Retention Splicing->IntronRetention Alteration leads to Apoptosis Apoptosis IntronRetention->Apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

Studies have also revealed that FD-895 modulates the Wnt signaling pathway.[3][4][8][9] Specifically, it downregulates key components of this pathway, including β-catenin, LRP6, and LEF1, at both the transcript and protein levels.[4][8][9] This suggests a multi-faceted mechanism of action contributing to its anti-cancer properties.

Comparison with Stereochemical Analogues

The stereochemistry of FD-895 plays a crucial role in its biological activity. A study comparing various stereochemical analogues of FD-895 revealed that modifications at specific stereocenters can significantly impact its cell growth inhibitory and splice-modulatory activities.[10][11]

AnalogueModificationGI50 (nM) in HCT116 cellsKey FindingReference
This compound (1g) Double modification (inversion at C3 and C17)14352-fold less effective than the single C17 inversion analogue (1a)[10]
7R-17S-FD-895 (1h) Double modification (inversion at C7 and C17)860318-fold less effective than the single C17 inversion analogue (1a)[10]
7R-FD-895 (1b) Epimerization at C7~250-fold less than natural FD-895Loss of splicing activity compared to natural FD-895[10]

These findings highlight the sensitivity of the spliceosome to the precise three-dimensional structure of its inhibitors and offer insights for the rational design of more potent and selective spliceosome modulators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Viability (MTS) Assay
  • Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-468, HCT-116, HeLa) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are treated with increasing concentrations of this compound, Pladienolide B, cisplatin, or etoposide for 48 hours.[1][4][8]

  • MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.

  • Incubation: Plates are incubated for a specified time to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting cell viability against drug concentration.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Cells are treated with the compounds of interest for a specified duration (e.g., 48 hours).[1][2][12]

  • Cell Staining: Cells are harvested and stained with fluorescent dyes such as Propidium Iodide (PI) and DiOC6 to differentiate between viable, apoptotic, and necrotic cells.[1][4][12]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

  • Calculation of Specific Induced Apoptosis (%SIA): The percentage of specific induced apoptosis is calculated using the formula: %SIA = [((compound induced apoptosis - media only spontaneous apoptosis) / (100 - media only spontaneous apoptosis)) x 100].[1][2]

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Intron Retention
  • Cell Treatment: Cancer cell lines are treated with FD-895, Pladienolide B, cisplatin, or etoposide for a short duration (e.g., 4 hours).[3][7]

  • RNA Extraction: Total RNA is extracted from the treated and untreated cells.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is then used as a template for PCR amplification using primers that flank a specific intron of a target gene (e.g., DNAJB1).[4][7]

  • Gel Electrophoresis: The PCR products are separated by size on an agarose (B213101) gel to visualize the presence of both spliced and unspliced transcripts. An increase in the band corresponding to the unspliced transcript indicates intron retention.

Western Blot Analysis
  • Cell Treatment: Cells (e.g., HeLa) are treated with FD-895 or Pladienolide B for various time points (e.g., 12, 24, 48 hours).[4]

  • Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., Bradford assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., β-catenin, LEF1, LRP6) and then with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

G cluster_1 General Experimental Workflow Start Cancer Cell Lines Treatment Treatment with This compound & Controls Start->Treatment Cytotoxicity Cytotoxicity Assay (MTS) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Splicing Splicing Analysis (RT-PCR) Treatment->Splicing Protein Protein Analysis (Western Blot) Treatment->Protein Data Data Analysis & Comparison Cytotoxicity->Data Apoptosis->Data Splicing->Data Protein->Data

Caption: A generalized workflow for evaluating the effects of this compound.

Conclusion

This compound is a promising anti-cancer agent with a unique mechanism of action targeting the spliceosome. Its potent and selective activity against a variety of cancer cell lines, including those resistant to conventional therapies, warrants further investigation. The comparative data and detailed protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery. The exploration of its stereochemical analogues further opens avenues for the development of next-generation spliceosome modulators with improved therapeutic indices.

References

On-Target Efficacy of (3S,17S)-FD-895: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the on-target effects of the spliceosome modulator (3S,17S)-FD-895, offering a comparative perspective against other relevant compounds and supported by experimental data.

This compound, a synthetic analog of the natural product FD-895, has emerged as a potent anti-cancer agent through its targeted modulation of the spliceosome. This guide provides a comprehensive comparison of its on-target effects with other spliceosome inhibitors, supported by quantitative data and detailed experimental protocols to inform researchers, scientists, and drug development professionals.

Comparative Analysis of In Vitro Anti-Cancer Activity

This compound and its related compounds demonstrate significant cytotoxic and growth-inhibitory effects across a range of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, providing a quantitative comparison of their potency.

CompoundCell LineIC50 (nM)Reference
This compound HCT-116< 10[1]
FD-895Raji, Jurkat, Ramos1 - 70[2]
CLL5.1 - 138.7[2]
HCT-116< 10[1]
Pladienolide-BRaji, Jurkat, Ramos5.1 - 73.1[2]
CLL5.1 - 138.7[2]
3S-FD-895HCT-116< 10[1]
17-methoxy-FD-895HCT-116< 10[1]
3S,17S-FD-895HCT-116143[1]
7R-17S-FD-895HCT-116860[1]

Table 1: Comparative IC50 and GI50 Values of FD-895 Analogs and Pladienolide-B in Various Cancer Cell Lines.

On-Target Mechanism of Action: Spliceosome Modulation

This compound, like its parent compound, directly targets the SF3B complex within the spliceosome. This interaction interferes with the normal splicing process, leading to the retention of introns in pre-mRNA transcripts. This aberrant splicing results in the production of non-functional proteins and triggers apoptosis in cancer cells.

Spliceosome_Modulation

Modulation of the Wnt Signaling Pathway

Recent studies have revealed that the on-target effects of FD-895 and its analogs extend beyond spliceosome modulation to the regulation of key signaling pathways. Notably, these compounds have been shown to inhibit the Wnt signaling pathway, a critical pathway in cancer development and progression. The inhibition is achieved through the downregulation of key components such as LRP6, β-catenin, LEF1, and CCND1, and by impeding the phosphorylation of LRP6.[3][4][5][6]

Wnt_Signaling_Inhibition

Experimental Protocols

Cell Viability and Apoptosis Assays

1. MTS Cell Viability Assay:

  • Purpose: To determine the GI50 values of the compounds.

  • Method: Cancer cells are seeded in 96-well plates and treated with a serial dilution of the test compounds for 72 hours. Cell viability is assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's protocol. Absorbance is measured at 490 nm, and GI50 values are calculated from dose-response curves.

2. Apoptosis Assay using Propidium Iodide (PI) and DiOC6 Staining:

  • Purpose: To quantify the percentage of apoptotic cells.

  • Method: Cells are treated with the compounds for a specified time (e.g., 48 hours). After treatment, cells are stained with PI and DiOC6. PI stains the nucleus of dead cells, while DiOC6 stains the mitochondria of living cells. The percentage of apoptotic cells (PI-positive and/or DiOC6-low) is determined by flow cytometry.[7]

  • Calculation of Specific Induced Apoptosis (%SIA): %SIA = [(% compound-induced apoptosis - % spontaneous apoptosis) / (100 - % spontaneous apoptosis)] x 100[7]

Intron Retention Analysis

1. Reverse Transcription PCR (RT-PCR) and Quantitative RT-PCR (qRT-PCR):

  • Purpose: To detect and quantify the level of intron retention in specific genes.

  • Method:

    • RNA Isolation: Total RNA is extracted from treated and untreated cells using a suitable kit.

    • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

    • PCR/qPCR: PCR or real-time PCR is performed using primers that flank a specific intron of a target gene. An increase in the PCR product size or a change in the amplification curve indicates intron retention. For qRT-PCR, the relative level of intron retention can be quantified by normalizing to a housekeeping gene and comparing treated to untreated samples.[1][7]

Experimental Workflow for Validating On-Target Effects

Experimental_Workflow

Improved Stability of this compound

A significant advantage of this compound over the natural product FD-895 is its enhanced stability.[1][8] While natural spliceosome modulators often suffer from poor metabolic stability and short half-lives in vivo, synthetic analogs like this compound have been designed for improved pharmacological properties.[8] This improved stability is a critical factor for its potential clinical development. Furthermore, a fully-synthetic analog, FDGLY, has been developed with even greater stability in various pharmacological buffers, plasma, and cell lysates.[8]

Conclusion

This compound is a promising anti-cancer agent with a well-defined on-target mechanism of action. It potently inhibits the spliceosome, leading to intron retention and apoptosis in cancer cells. Furthermore, it modulates the Wnt signaling pathway, providing an additional anti-tumorigenic mechanism. Its improved stability profile compared to natural spliceosome modulators makes it a more viable candidate for further drug development. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to evaluate and further investigate the therapeutic potential of this compound.

References

Comparative Analysis of the Pro-Apoptotic Activity of (3S,17S)-FD-895

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-apoptotic activity of (3S,17S)-FD-895, a potent spliceosome modulator, against other relevant compounds. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Introduction

This compound is a synthetic macrolide and a potent inhibitor of the spliceosome, the cellular machinery responsible for RNA splicing.[1] Dysregulation of RNA splicing is a hallmark of various cancers, leading to the production of oncogenic protein isoforms and contributing to tumor progression and survival.[2][3] By targeting the core spliceosome component SF3b, this compound and related compounds represent a promising therapeutic strategy to selectively induce apoptosis (programmed cell death) in cancer cells.[4][5] This guide will delve into the mechanism, comparative efficacy, and experimental validation of this compound's pro-apoptotic effects.

Mechanism of Action: Spliceosome Inhibition Leading to Apoptosis

This compound exerts its pro-apoptotic activity by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[4] This interaction disrupts the normal splicing process, leading to a phenomenon known as intron retention, where non-coding intron sequences are retained in the mature messenger RNA (mRNA).[5][6]

The accumulation of improperly spliced mRNA transcripts triggers cellular stress and alters the expression of key survival and apoptosis-regulating genes.[7] For instance, treatment with FD-895 has been shown to modulate the alternative splicing of anti-apoptotic genes like MCL-1 and Bcl-xL, favoring the production of their shorter, pro-apoptotic isoforms.[8] This shift in the balance of pro- and anti-apoptotic proteins ultimately commits the cancer cell to a caspase-dependent apoptotic pathway.[6]

FD895 This compound SF3b SF3b Complex (Spliceosome) FD895->SF3b Splicing Inhibition of pre-mRNA Splicing FD895->Splicing Inhibits SF3b->Splicing IntronRetention Intron Retention & Altered Splicing Splicing->IntronRetention MCL1 Shift to pro-apoptotic isoforms (e.g., MCL-1S) IntronRetention->MCL1 Caspase Caspase Activation (Caspase-9, -8, -3, -6) MCL1->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Pro-apoptotic signaling pathway of this compound.

Comparative Efficacy

The pro-apoptotic potential of this compound has been evaluated against other spliceosome inhibitors, primarily its natural analog Pladienolide B, and conventional chemotherapy agents. Studies consistently show that FD-895 and Pladienolide B induce apoptosis in a wide range of cancer cell lines at nanomolar concentrations.[9] A key finding is that their cytotoxic activity is often independent of the p53 tumor suppressor status, a common mechanism of resistance to conventional chemotherapy.[6][10]

Data Presentation

Table 1: Comparative in vitro Cytotoxicity (IC50) of Spliceosome Modulators in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit the growth of 50% of cancer cells. Lower values indicate higher potency.

CompoundCell LineCancer TypeTP53 StatusIC50 (nM)Reference
This compound RajiBurkitt's LymphomaMutant1 - 70[6][10]
JurkatT-cell LeukemiaMutant1 - 70[6][10]
RamosBurkitt's LymphomaMutant1 - 70[6][10]
HCT-116Colon CarcinomaWild-Type30.7 ± 2.2[9][11]
MCF-7Breast AdenocarcinomaWild-Type415.0 ± 5.3[9][11]
Pladienolide B RajiBurkitt's LymphomaMutant5.1 - 73.1[6][10]
JurkatT-cell LeukemiaMutant5.1 - 73.1[6][10]
RamosBurkitt's LymphomaMutant5.1 - 73.1[6][10]
HCT-116Colon CarcinomaWild-Type40.5 ± 3.5[9][11]
MCF-7Breast AdenocarcinomaWild-Type350.6 ± 4.8[9][11]

Data compiled from multiple studies. Ranges are provided where specific values vary between experiments.

Table 2: Caspase Activation Profile for this compound in Chronic Lymphocytic Leukemia (CLL) Cells

This table shows the activation of key executioner and initiator caspases following treatment with FD-895, confirming a caspase-dependent apoptotic mechanism.

CaspaseFunctionActivation StatusReference
Caspase-3 ExecutionerActivated[6]
Caspase-6 ExecutionerActivated[6]
Caspase-8 Initiator (Extrinsic)Activated[6]
Caspase-9 Initiator (Intrinsic)Activated[6]

Activation was observed in primary CLL cells treated with 100 nM FD-895 for 6 hours.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to confirm the pro-apoptotic activity of this compound.

Cell Viability and Apoptosis Assay (Flow Cytometry)
  • Objective: To quantify the percentage of apoptotic and viable cells after treatment.

  • Protocol:

    • Cancer cells (e.g., primary CLL cells) are seeded and treated with varying concentrations of this compound, Pladienolide B, or a vehicle control for a specified time (e.g., 48 hours).

    • Cells are harvested and washed with PBS.

    • Staining is performed using Propidium Iodide (PI) and 3,3'-Dihexyloxacarbocyanine Iodide (DiOC6).[7] DiOC6 stains mitochondria in living cells, while PI penetrates and stains the DNA of dead cells.

    • Samples are analyzed using a flow cytometer. Apoptotic cells are identified by low DiOC6 and intermediate/high PI staining.

    • The percentage of specific induced apoptosis (% SIA) is calculated to normalize for spontaneous cell death in control samples using the formula: % SIA = [((Compound Apoptosis - Spontaneous Apoptosis) / (100 - Spontaneous Apoptosis)) x 100].[7]

Caspase Activity Assay
  • Objective: To determine if apoptosis is caspase-dependent and identify which caspases are activated.

  • Protocol:

    • Cells are treated with 100 nM this compound or a control for 6 hours.[7]

    • Whole-cell protein lysates are extracted and protein concentration is quantified.

    • A colorimetric protease assay is used. Lysates are incubated with specific peptide substrates conjugated to a color reporter (p-nitroaniline).

    • Cleavage of the substrate by an active caspase releases the colored reporter, which is quantified by measuring absorbance with a spectrophotometer.

    • To confirm dependency, cells can be co-incubated with a pan-caspase inhibitor (e.g., Z-VAD-FMK) and the compound, followed by an apoptosis assay to check for rescue from cell death.[6]

Analysis of mRNA Intron Retention (qRT-PCR)
  • Objective: To confirm the on-target effect of spliceosome modulation.

  • Protocol:

    • Cells are treated with the compound for a short duration (e.g., 15 to 240 minutes).[7]

    • Total RNA is extracted from the cells.

    • Quantitative real-time PCR (qRT-PCR) is performed using specific primers designed to amplify a region spanning an exon-intron junction of a target gene (e.g., DNAJB1, RIOK3).[7]

    • An increase in the PCR product indicates the retention of the intron in the mRNA, confirming that splicing has been inhibited.

cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Analysis cluster_2 Mechanism Confirmation Start Cancer Cell Lines or Primary Cells Treatment Treat with This compound Start->Treatment Flow Flow Cytometry (PI/DiOC6 Staining) Treatment->Flow Caspase Caspase Activity Assay Treatment->Caspase RNA RNA Extraction Treatment->RNA Result1 Quantify % Specific Induced Apoptosis Flow->Result1 Result2 Measure Caspase Activation Caspase->Result2 qRT_PCR qRT-PCR for Intron Retention RNA->qRT_PCR Result3 Confirm Intron Retention qRT_PCR->Result3

Caption: Experimental workflow for assessing pro-apoptotic activity.

Conclusion

This compound is a highly potent, small-molecule inducer of apoptosis that targets the spliceosome. Experimental data confirms its ability to selectively kill cancer cells, including chemoresistant phenotypes, at low nanomolar concentrations through a caspase-dependent mechanism initiated by the disruption of pre-mRNA splicing. Its efficacy, comparable to that of Pladienolide B, and its activity in TP53-mutant cells highlight its potential as a valuable candidate for further preclinical and clinical development in oncology.[5][6] The detailed protocols and comparative data provided herein serve as a resource for researchers investigating novel cancer therapeutics targeting RNA splicing.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (3S,17S)-FD-895

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a potent, biologically active investigational compound, (3S,17S)-FD-895 requires stringent safety protocols. A comprehensive, substance-specific Safety Data Sheet (SDS) from the manufacturer is the primary source for safety information. In its absence, the following guidelines, based on best practices for handling potent pharmaceutical compounds, provide a framework for establishing safe laboratory operations. A thorough risk assessment must be conducted by qualified personnel before any handling of this material.

Hazard Identification and Risk Assessment

This compound is a spliceosome modulator, a class of compounds with high biological activity.[1][2] Due to its potent nature, it should be treated as a highly hazardous substance. The primary routes of exposure are inhalation of aerosols, dermal contact, and ingestion. The potential health effects of acute or chronic exposure are not well-documented, necessitating a cautious approach.

A risk assessment should be performed to identify potential hazards and determine the necessary control measures.[3][4][5] This assessment should consider the quantity of the substance being handled, the nature of the procedures to be performed, and the potential for aerosol generation.

Occupational Exposure Limits (OELs):

For potent pharmaceutical compounds, OELs are often in the range of ≤ 10 µg/m³.[1][2][6] In the absence of specific data for this compound, a conservative OEL in this range should be assumed for risk assessment purposes.

ParameterIllustrative Value/InformationSource/Justification
Chemical Name This compound-
CAS Number Not availableInvestigational Compound
Molecular Formula C34H49NO9-
Appearance White to off-white solidTypical for purified small molecules
Primary Hazards Potent biological activity; potential for reproductive toxicity, mutagenicity, or carcinogenicity.Based on its mechanism of action as a spliceosome modulator.
Routes of Exposure Inhalation, dermal absorption, ingestion, eye contact.Standard routes for powdered substances.
Occupational Exposure Limit (OEL) Assumed: ≤ 10 µg/m³ (8-hour Time-Weighted Average)Based on the definition of a potent pharmaceutical compound.[1][2][6]
Storage Store at -20°C or -80°C, desiccated, and protected from light.Standard for potent, potentially unstable compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of specific PPE should be guided by a detailed risk assessment of the planned procedures.

Recommended PPE for Handling this compound:
PPE CategoryItemSpecifications
Hand Protection Double glovesTwo pairs of nitrile gloves, with the outer pair having extended cuffs over the lab coat sleeves.
Body Protection Disposable Gown or Lab CoatSolid-front, disposable gown with tight-fitting cuffs. Made of a low-permeability fabric.
Eye Protection Safety GogglesTight-fitting, indirectly vented chemical splash goggles.
Respiratory Protection RespiratorA fit-tested N95 respirator at a minimum. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered.
Foot Protection Shoe CoversDisposable shoe covers should be worn over closed-toe shoes.
Experimental Protocol: Donning and Doffing of PPE

Donning (Putting On) PPE: [7][8][9][10][11]

  • Preparation: Before entering the designated handling area, remove all personal items (jewelry, watches, etc.). Tie back long hair.

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds and dry them completely.

  • Gown/Lab Coat: Put on the disposable gown, ensuring it is fully snapped or tied.

  • Respirator: Don the fit-tested N95 respirator or PAPR. Ensure a proper seal.

  • Goggles: Put on safety goggles.

  • Gloves: Don the first pair of nitrile gloves. Don the second pair of gloves with extended cuffs, ensuring the cuffs are pulled over the sleeves of the gown.

Doffing (Taking Off) PPE: [7][8][9][10][11]

The principle of doffing is to remove the most contaminated items first, touching the outside of contaminated items as little as possible.

  • Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (pinching the outside of one glove with the other gloved hand and peeling it off, then sliding an ungloved finger under the cuff of the remaining glove to peel it off). Dispose of them in the designated hazardous waste container.

  • Gown: Unfasten the gown. Roll it down from the shoulders, turning it inside out. Dispose of it in the designated hazardous waste container.

  • Goggles: Remove goggles from the back of the head by lifting the strap. Avoid touching the front of the goggles. Place them in a designated area for decontamination.

  • Respirator: Remove the respirator from behind, avoiding touching the front. Dispose of it in the designated hazardous waste container.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water for at least 20 seconds.

Operational and Disposal Plans

All work with this compound should be conducted in a designated area with restricted access. A chemical fume hood or a biological safety cabinet should be used for all manipulations of the solid compound or its solutions.

Spill Management

In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill cleanup should respond. A spill kit containing appropriate absorbent materials, deactivating solutions, and additional PPE should be readily available.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous chemical waste.

  • Solid Waste: Contaminated PPE, plasticware, and other solid materials should be collected in a dedicated, clearly labeled, leak-proof container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and compatible waste container.

  • Decontamination: Work surfaces and equipment should be decontaminated after each use. A validated chemical inactivation method should be used if available. In the absence of a specific method, a thorough cleaning with a suitable solvent (e.g., ethanol), followed by a surfactant-based cleaner, is recommended.

  • Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.

Chemical Inactivation:

For macrolide antibiotics, chemical inactivation can be achieved through methods such as hydrolysis, phosphorylation, or glycosylation, though these are often biological processes.[12][13] For laboratory waste, chemical degradation using strong acids, bases, or oxidizing agents may be feasible but must be carefully evaluated for safety and effectiveness. Consultation with a qualified chemist or environmental health and safety professional is essential before attempting any chemical inactivation. Autoclaving may not be effective for the chemical degradation of all antibiotics.[14]

Mandatory Visualizations

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_ops Operational Phase cluster_disposal Disposal & Doffing start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment select_ppe Select Appropriate PPE risk_assessment->select_ppe don_ppe Don PPE in Sequence: 1. Gown 2. Respirator 3. Goggles 4. Double Gloves select_ppe->don_ppe handle_compound Perform Work in Containment (Fume Hood/BSC) don_ppe->handle_compound segregate_waste Segregate Hazardous Waste handle_compound->segregate_waste doff_ppe Doff PPE in Sequence: 1. Outer Gloves 2. Gown 3. Goggles 4. Respirator 5. Inner Gloves segregate_waste->doff_ppe hand_hygiene Perform Hand Hygiene doff_ppe->hand_hygiene end_procedure End of Procedure hand_hygiene->end_procedure

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。